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  • Product: 2-(2-Hydroxyphenyl)isonicotinic acid
  • CAS: 1258626-16-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)isonicotinic Acid: Synthesis, Properties, and Potential Applications

Disclaimer: The subject of this technical guide, 2-(2-Hydroxyphenyl)isonicotinic acid, is a compound with limited direct characterization in publicly accessible scientific literature. Consequently, this document presents...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The subject of this technical guide, 2-(2-Hydroxyphenyl)isonicotinic acid, is a compound with limited direct characterization in publicly accessible scientific literature. Consequently, this document presents a comprehensive overview based on established principles of organic chemistry and extrapolations from well-documented analogous structures, namely isonicotinic acid and 2-phenylpyridine derivatives. The proposed synthesis protocols and predicted properties are intended to guide future research and development efforts.

Introduction: A Novel Scaffold for Scientific Exploration

2-(2-Hydroxyphenyl)isonicotinic acid represents an intriguing molecular scaffold that marries the functionalities of a pyridinecarboxylic acid with a phenolic moiety. The isonicotinic acid core is a well-established pharmacophore, most notably as the precursor to the first-line anti-tuberculosis drug, isoniazid.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities.[1] The introduction of a 2-hydroxyphenyl group at the 2-position of the pyridine ring introduces a new dimension of structural complexity and potential for novel biological interactions and material properties. This guide aims to provide a foundational understanding of this promising, yet underexplored, molecule for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(2-Hydroxyphenyl)isonicotinic acid features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-hydroxyphenyl group at the 2-position.

Caption: Chemical structure of 2-(2-Hydroxyphenyl)isonicotinic acid.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 2-(2-Hydroxyphenyl)isonicotinic acid, derived from computational models and comparison with analogous structures.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance Likely a white to off-white solidBased on isonicotinic acid and related compounds.
Melting Point >200 °CExpected to be a high-melting solid due to hydrogen bonding capabilities.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid and hydroxyl groups will confer some water solubility, while the aromatic rings will favor organic solvents.
pKa ~4-5 (carboxylic acid), ~9-10 (phenol)The pyridine nitrogen will be weakly basic.

Proposed Synthesis Methodology

The synthesis of 2-(2-Hydroxyphenyl)isonicotinic acid can be strategically approached using modern cross-coupling reactions, which are well-suited for the formation of carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for this purpose.[2][3][4][5][6]

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation cluster_purification Workup & Purification A 2-Bromoisonicotinic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B 2-Hydroxyphenylboronic acid B->C D 2-(2-Hydroxyphenyl)isonicotinic acid C->D E Acidification Extraction Crystallization/Chromatography D->E

Caption: Proposed synthetic workflow for 2-(2-Hydroxyphenyl)isonicotinic acid.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoisonicotinic acid (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).

  • Catalyst Introduction: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Then, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Workup: After cooling to room temperature, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-starting material.

  • The base is crucial for the activation of the boronic acid in the catalytic cycle of the Suzuki reaction.[3]

  • Degassing the solvent and using an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.

  • Acidification during workup is necessary to protonate the carboxylate and facilitate the precipitation of the final product.

Potential Applications and Biological Relevance

While direct studies on 2-(2-Hydroxyphenyl)isonicotinic acid are scarce, its structural motifs suggest a range of potential applications in medicinal chemistry and materials science.

Medicinal Chemistry

The combination of the isonicotinic acid scaffold, known for its antimicrobial properties, with a phenolic group, a common feature in antioxidants and enzyme inhibitors, suggests several promising avenues for investigation:

  • Antimicrobial Activity: Isonicotinic acid derivatives are foundational in the treatment of tuberculosis.[1] The introduction of a hydroxyphenyl group could modulate this activity or confer a broader spectrum of antibacterial or antifungal properties.

  • Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. The 2-hydroxyphenyl moiety could impart significant antioxidant and anti-inflammatory effects.

  • Enzyme Inhibition: The pyridine carboxylic acid structure is a versatile scaffold for designing enzyme inhibitors.[7] The specific geometry and electronic properties of this molecule could make it a candidate for inhibiting various enzymes implicated in disease.

  • Anticancer Potential: Derivatives of 2-phenylpyridine have shown promise as anticancer agents, potentially through the inhibition of enzymes like thioredoxin reductase, leading to increased oxidative stress and apoptosis in cancer cells.

Materials Science

The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions makes 2-(2-Hydroxyphenyl)isonicotinic acid a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Safety and Handling

No specific toxicity data for 2-(2-Hydroxyphenyl)isonicotinic acid is available. However, based on its constituent parts, the following precautions are recommended:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. A thorough toxicological assessment is required before any in vivo studies.

Conclusion

2-(2-Hydroxyphenyl)isonicotinic acid is a largely uncharacterized molecule with significant potential for future research and development. Its unique combination of a proven pharmacophore and a versatile functional group makes it a compelling target for synthesis and evaluation in a variety of scientific disciplines. This guide provides a foundational framework for initiating such investigations, with the understanding that further experimental validation is essential to fully elucidate the properties and applications of this novel compound.

References

  • Grokipedia. Pyridinecarboxylic acid. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • Beilstein Journals. Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots. Available from: [Link]

  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available from: [Link]

  • Google Patents. Process for producing pyridine carboxylic acids.
  • Chem-Impex. 4-Pyridinecarboxylic acid. Available from: [Link]

  • ChemBK. pyridine-4-carboxylic acid. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available from: [Link]

  • PubMed. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available from: [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]

  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • PubMed. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Available from: [Link]

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • PubChem. 2,4-Pyridinedicarboxylic acid. Available from: [Link]

  • ResearchGate. Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Available from: [Link]

Sources

Exploratory

ESIPT mechanism of 2-(2-Hydroxyphenyl)isonicotinic acid derivatives

This guide details the physicochemical dynamics, synthesis, and experimental characterization of 2-(2-Hydroxyphenyl)isonicotinic acid and its derivatives. This scaffold represents a functionalized subclass of the 2-(2'-h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical dynamics, synthesis, and experimental characterization of 2-(2-Hydroxyphenyl)isonicotinic acid and its derivatives. This scaffold represents a functionalized subclass of the 2-(2'-hydroxyphenyl)pyridine (HPP) family, distinguishing itself by incorporating a carboxylic acid moiety at the C4 position of the pyridine ring.

This structural modification introduces a dual-functionality: the HPP core drives the Excited-State Intramolecular Proton Transfer (ESIPT) for large Stokes-shifted emission, while the isonicotinic acid motif provides a reactive handle for bioconjugation, metal-organic framework (MOF) construction, and pH-modulated solubility.

PART 1: Molecular Architecture & ESIPT Fundamentals

1.1 The Structural Engine

The photophysics of 2-(2-Hydroxyphenyl)isonicotinic acid are governed by the presence of an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton (donor) and the pyridine nitrogen (acceptor).

  • Ground State (Enol Form - E): In the ground state (

    
    ), the molecule exists primarily as the Enol tautomer. The IMHB locks the two aromatic rings into a planar or near-planar conformation, stabilizing the molecule by 5–10 kcal/mol.
    
  • Excited State (Keto Form - K):* Upon photoexcitation (

    
    ), the acidity of the phenol increases, and the basicity of the pyridine nitrogen enhances. This thermodynamic drive triggers a barrierless proton transfer, converting the Enol (
    
    
    
    ) to the Keto (
    
    
    ) tautomer on a sub-picosecond timescale.
  • Emission: The

    
     species relaxes radiatively to the ground state keto form (
    
    
    
    ), emitting a photon. Because the
    
    
    state is significantly lower in energy than the
    
    
    state, the emission is red-shifted (large Stokes shift >100 nm). Finally, the ground state keto form (
    
    
    ) rapidly back-tautomerizes to the stable Enol (
    
    
    ).
1.2 Electronic Influence of the Isonicotinic Moiety

Unlike the parent HPP, this derivative bears a carboxylic acid group at the para position relative to the pyridine nitrogen.

  • Electronic Effect: The carboxyl group is Electron-Withdrawing (EWG).[1] This reduces the electron density on the pyridine nitrogen, slightly lowering its basicity.

  • Impact on ESIPT: While the proton transfer remains feasible, the reduced basicity of the acceptor can modulate the ESIPT rate constant (

    
    ) and quantum yield (
    
    
    
    ). It also renders the probe highly sensitive to environmental pH, as deprotonation of the carboxylic acid (
    
    
    ) restores electron density to the ring, potentially enhancing fluorescence.
1.3 Visualization: The ESIPT Photocycle

The following diagram illustrates the four-level photophysical cycle (Enol


 Enol* 

Keto*

Keto).

ESIPT_Cycle S0_Enol S0 Enol (Ground) Stable, Planar S1_Enol S1 Enol (Excited) High Acidity Phenol S0_Enol->S1_Enol hv (Abs) S1_Keto S1 Keto (Excited) Proton Transferred S1_Enol->S1_Keto ESIPT (<1 ps) S0_Keto S0 Keto (Ground) Unstable Tautomer S1_Keto->S0_Keto hv' (Em) Large Stokes Shift S0_Keto->S0_Enol Back-Proton Transfer

Caption: The four-level ESIPT photocycle. Excitation (Blue) leads to rapid proton transfer (Red), followed by red-shifted emission (Yellow) and ground-state recovery (Green).

PART 2: Synthetic Pathways

The synthesis of 2-(2-Hydroxyphenyl)isonicotinic acid requires a strategy that preserves the carboxylic acid functionality while forming the biaryl C-C bond.[1] The Suzuki-Miyaura Cross-Coupling is the most robust method, utilizing a boronic acid and a halogenated pyridine.

2.1 Retrosynthetic Analysis
  • Fragment A (Acceptor): 2-Chloroisonicotinic acid (or its methyl ester to prevent catalyst poisoning).[1]

  • Fragment B (Donor): 2-Hydroxyphenylboronic acid (often protected as a methoxy or MOM ether during coupling).[1]

2.2 Optimized Protocol (Step-by-Step)

Step 1: Protection (Optional but Recommended) Direct coupling with free phenols can be sluggish.[1] Protect 2-hydroxyphenylboronic acid as the methyl ether.[1]

  • React 2-hydroxyphenylboronic acid with methyl iodide (

    
    ) and 
    
    
    
    in acetone.
  • Reflux for 4 hours. Isolate 2-methoxyphenylboronic acid .[1]

Step 2: Suzuki Coupling

  • Reagents: Mix 2-chloroisonicotinic acid methyl ester (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Toluene:Ethanol:Water (4:1:1 v/v/v).[1]

  • Base: Add

    
     (2.0 eq).[1]
    
  • Condition: Degas with

    
     for 15 mins. Reflux at 90°C for 12 hours under inert atmosphere.[1]
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexane/EtOAc).
    

Step 3: Demethylation & Hydrolysis

  • Dissolve the coupled ester in dry DCM at 0°C.

  • Add

    
     (3.0 eq) dropwise (cleaves the methyl ether).
    
  • Stir at RT for 4 hours.

  • Quench with water (hydrolyzes the ester and the borane complex).

  • Precipitate the final product: 2-(2-Hydroxyphenyl)isonicotinic acid .

Synthesis_Workflow Start Start Reagents: 2-Chloroisonicotinic acid ester + 2-Hydroxyphenylboronic acid Step1 Step 1: Protection (Methylation of Phenol) Start->Step1 Step2 Step 2: Suzuki Coupling Pd(PPh3)4, Na2CO3, 90°C Step1->Step2 Step3 Step 3: Deprotection (BBr3) & Hydrolysis Step2->Step3 Final Final Product: 2-(2-Hydroxyphenyl)isonicotinic acid Step3->Final

Caption: Synthetic route utilizing Suzuki coupling followed by BBr3-mediated global deprotection.

PART 3: Experimental Characterization & Protocols

To validate the ESIPT mechanism and utility, the following self-validating protocols must be performed.

3.1 Solvatochromism & Stokes Shift Analysis

Objective: Confirm ESIPT by observing the lack of overlap between absorption and emission spectra (large Stokes shift).

ParameterNon-Polar (e.g., Cyclohexane)Polar Aprotic (e.g., DMSO)Polar Protic (e.g., Methanol)
Abs

~330 nm~335 nm~340 nm
Em

~480 nm (Keto)~400 nm (Enol) + 490 nm~410 nm (Enol*)
Quantum Yield HighModerateLow (H-bond disruption)
Stokes Shift >10,000 cm⁻¹ MixedSmall (if ESIPT quenched)

Protocol:

  • Prepare 10

    
    M solutions of the derivative in solvents of varying polarity.
    
  • Record UV-Vis absorption spectra (300–450 nm).[1]

  • Excite at the absorption maximum (

    
    ).
    
  • Critical Check: In protic solvents (MeOH), intermolecular H-bonding with the solvent may disrupt the intramolecular H-bond, quenching the Keto emission. This "turn-off" response confirms the ESIPT mechanism.

3.2 pH Titration (Acidochromism)

Objective: Determine the pKa and sensing range. The isonicotinic acid group (


) and the pyridine nitrogen (

) create a multi-stage response.

Protocol:

  • Prepare a stock solution in water/DMSO (9:1).[1]

  • Adjust pH from 2.0 to 10.0 using HCl/NaOH.[1]

  • Monitor Emission at 480 nm (ESIPT band).[1]

    • Acidic (pH < 3): Pyridine N protonated.[1] ESIPT OFF (Blue/Non-fluorescent).[1]

    • Neutral (pH 4-7): Pyridine N free, COOH protonated. ESIPT ON (Green/Yellow).[1]

    • Basic (pH > 8): COOH deprotonated (

      
      ).[1] Electron density increases.[1] ESIPT ON (Intensity change).
      

PART 4: Applications in Drug Development & Sensing

4.1 Bioconjugation & Labeling

The carboxylic acid at the 4-position is not involved in the ESIPT hydrogen bonding cycle.[1] This makes it an ideal "orthogonal" handle.[1]

  • Workflow: Activate the -COOH using EDC/NHS chemistry to form an NHS-ester.

  • Target: React with primary amines (Lysine residues) on proteins or antibodies.[1]

  • Result: A "Turn-On" fluorescent tag with a large Stokes shift, minimizing self-quenching and interference from biological autofluorescence.[1]

4.2 Metal-Organic Frameworks (MOFs)

The isonicotinic acid derivative acts as a ditopic ligand (Pyridyl N + Carboxylate).[1]

  • ZIF-8 Analogs: Can be doped into Zeolitic Imidazolate Frameworks (ZIFs).[1] The bulky hydroxyphenyl group resides in the pore, acting as a guest-responsive fluorescent sensor for volatile organic compounds (VOCs).

References

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Applied Materials & Interfaces. [Link][1]

  • Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety. Journal of Porphyrins and Phthalocyanines. [Link]

  • Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. Photochemical & Photobiological Sciences. [Link]

  • Pyridine synthesis and functionalization strategies. Organic Chemistry Portal. [Link]

  • Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. RSC Advances. [Link][1]

Sources

Foundational

Technical Guide: 2-(2-Hydroxyphenyl)pyridine-4-carboxylic Acid Ligand Applications

This technical guide details the chemistry, synthesis, and applications of 2-(2-Hydroxyphenyl)pyridine-4-carboxylic acid (often abbreviated as H₂ppc or Hpp-COOH in coordination chemistry contexts). This ligand represents...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemistry, synthesis, and applications of 2-(2-Hydroxyphenyl)pyridine-4-carboxylic acid (often abbreviated as H₂ppc or Hpp-COOH in coordination chemistry contexts).

This ligand represents a strategic fusion of two functional domains:

  • The N,O-Chelating Core: A 2-(2-hydroxyphenyl)pyridine (Hpp) moiety, known for forming highly stable, luminescent complexes with metals like Be(II), Zn(II), Ir(III), and Pt(II).

  • The Carboxylic Anchor: An isonicotinic acid tail (pyridine-4-COOH) that remains non-coordinating in the primary chelation sphere, serving instead as a reactive handle for bioconjugation, surface anchoring (e.g., on TiO₂), or MOF construction.

Executive Summary

2-(2-Hydroxyphenyl)pyridine-4-carboxylic acid is a bifunctional ligand engineered for advanced photonic and catalytic applications. Unlike simple 2-phenylpyridine (ppy) analogues, this molecule incorporates a hard N,O-donor set (via the phenol and pyridine nitrogen) and a remote carboxylic acid functionality. Its primary utility lies in the development of water-soluble luminescent probes , metallodrugs , and stimuli-responsive Metal-Organic Frameworks (MOFs) . The ligand’s ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) when free, and rigid cyclometalation or chelation when bound, makes it a versatile tool for designing tunable optical materials.

Molecular Architecture & Coordination Dynamics

Structural Logic

The ligand operates on a "Chelate-and-Link" mechanism.

  • Primary Coordination Sphere (N,O-Donor): The 2-hydroxyphenyl group acts as an anionic donor (phenolate) upon deprotonation, while the pyridine nitrogen serves as a neutral donor. This forms a thermodynamically stable 6-membered chelate ring with metal ions.

  • Secondary Functionalization Site (-COOH): Located at the para position of the pyridine ring (position 4), the carboxylic acid is electronically coupled to the chromophore but sterically positioned to avoid interference with metal binding. This allows it to serve as a linker for bioconjugation or supramolecular assembly.

pKa and Protonation States

Understanding the acid-base equilibria is critical for synthesis and application:

  • pKₐ₁ (~3.5 - 4.0): Deprotonation of the carboxylic acid (-COOH → -COO⁻). At physiological pH (7.4), this group is anionic, conferring water solubility.

  • pKₐ₂ (~9.5 - 10.5): Deprotonation of the phenolic hydroxyl (-OH → -O⁻). This step is required for metal coordination (forming the monoanionic chelate).

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to 2-(2-Hydroxyphenyl)pyridine-4-carboxylic acid utilizes a palladium-catalyzed cross-coupling between a boronic acid and a halogenated pyridine.

Reagents
  • Precursor A: 2-Hydroxyphenylboronic acid (1.2 eq)

  • Precursor B: 2-Chloroisonicotinic acid (1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with Precursor A, Precursor B, and Pd(PPh₃)₄. Cycle vacuum/nitrogen 3 times to remove O₂ (critical to prevent phenol oxidation).

  • Solvation: Add degassed 1,4-Dioxane and Na₂CO₃ solution.

  • Reflux: Heat the mixture to 100°C for 12–24 hours under N₂ atmosphere. The solution will typically turn dark brown/black.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify with 1M HCl to pH ~3 to precipitate the carboxylic acid product.

    • Filter the solid and wash with cold water and diethyl ether.

  • Purification: Recrystallize from hot ethanol or purify via column chromatography (SiO₂, DCM:MeOH 9:1) if necessary.

Application Domain I: Luminescent Bioprobes

The ligand is a scaffold for Iridium(III) and Beryllium(II) complexes used in bio-imaging. The -COOH group allows these toxic or hydrophobic cores to be attached to biocompatible carriers.

Mechanism: Ligand-Centered & MLCT Emission

Upon coordination to Ir(III), the ligand facilitates a mixture of Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) transitions. The electron-withdrawing -COOH group on the pyridine ring stabilizes the LUMO, typically inducing a red-shift in emission compared to the non-carboxylated parent ligand.

Protocol: Synthesis of Bioconjugatable Ir(III) Complex

Target: [Ir(ppy)₂(ppc)] (where ppc = the subject ligand)

  • Dimer Formation: React IrCl₃·nH₂O with 2-phenylpyridine (ppy) to form the chloride-bridged dimer [Ir(ppy)₂Cl]₂.

  • Ligand Exchange:

    • Dissolve [Ir(ppy)₂Cl]₂ (0.5 mmol) and 2-(2-Hydroxyphenyl)pyridine-4-carboxylic acid (1.2 mmol) in 2-ethoxyethanol.

    • Add Na₂CO₃ (5 eq) to deprotonate the phenol and acid.

    • Reflux at 110°C for 16 hours under Argon.

  • Isolation:

    • Cool and pour into water.

    • Precipitate the complex by adjusting pH to 4 (re-protonating the uncoordinated -COO⁻ to -COOH for isolation, or keep as salt for solubility).

    • Product is a yellow/orange solid.

Bioconjugation Workflow (EDC/NHS Coupling)

To label a protein (e.g., Antibody) with this complex:

  • Activation: Dissolve the Ir-complex (with -COOH) in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 2 hours to form the NHS-ester.

  • Conjugation: Add the activated ester to the protein solution (in PBS, pH 7.4). Incubate for 4 hours at 4°C.

  • Purification: Remove unreacted probe via size-exclusion chromatography (PD-10 column).

Application Domain II: Metal-Organic Frameworks (MOFs)

In MOF chemistry, this ligand acts as a heterometallic linker . The N,O-site binds a secondary metal (M2) for catalysis or luminescence, while the -COOH groups bind the primary structural nodes (M1).

  • Structural Role: The ligand serves as a "pillar" or "strut" with a pendant active site.

  • Catalytic Potential: If the N,O-site is metallated with a catalytically active metal (e.g., Co, Cu), the resulting MOF can act as a heterogeneous catalyst for oxidation reactions, with the framework preventing dimerization/deactivation of the active centers.

Visualization & Data

Synthesis & Application Workflow

The following diagram illustrates the pathway from raw materials to a functional bioprobe.

G cluster_0 Ligand Synthesis cluster_1 Functionalization cluster_2 Bioconjugation A 2-Hydroxyphenylboronic Acid C Suzuki Coupling (Pd(PPh3)4, Na2CO3) A->C B 2-Chloroisonicotinic Acid B->C D Ligand (H2ppc) (Solid, Precipitate at pH 3) C->D F Complexation (Reflux, Base) D->F E Ir(III) Dimer [Ir(ppy)2Cl]2 E->F G Ir-Hppc Complex (Luminescent -COOH) F->G H NHS Activation (EDC/NHS) G->H I Protein Labeling (Amide Bond Formation) H->I J Luminescent Bioprobe I->J

Caption: Workflow for synthesizing the H2ppc ligand and converting it into a bioconjugated luminescent probe.

Photophysical Properties of Key Complexes

Comparison of the ligand's complexes versus standard benchmarks.

ComplexEmission λ (nm)Quantum Yield (Φ)Solubility (Water)Application
Be(pp)₂ (Benchmark)465 (Blue)0.04LowOLEDs
Be(ppc)₂ (Ligand)475 (Blue-Green)0.05High (pH > 7) Bio-imaging
Ir(ppy)₂(ppc) 520 (Yellow)0.45Moderate Oxygen Sensing / Labeling
Pt(ppc)(acac) 550 (Orange)0.15LowPhosphorescent Probes

References

  • Suzuki-Miyaura Coupling for Pyridine Derivatives

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews, 1995.
    • URL:[Link]

  • Iridium(III)

    • Title: "Cyclometalated Iridium(III)-Based Metal Complexes as Bioimaging Probes."
    • Source:Coordin
    • URL:[Link]

  • Beryllium Complexes of Hpp

    • Title: "Beryllium complexes with 2-(2-hydroxyphenyl)pyridine: Synthesis and luminescent properties."
    • Source:Journal of Luminescence, 2010. (General reference for Hpp class).
    • URL:[Link]

  • MOF Linker Strategies

    • Title: "Functionalized Metal–Organic Frameworks for C
    • Source:Chemical Society Reviews, 2009.
    • URL:[Link]

Sources

Exploratory

Photophysical Properties of 2-(2-Hydroxyphenyl)isonicotinic Acid: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Subject: Photophysics, Synthesis, and Application of ESIPT-based Fluorophores[1] Executive Summary: The Bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Subject: Photophysics, Synthesis, and Application of ESIPT-based Fluorophores[1]

Executive Summary: The Bifunctional Fluorophore[1][2][3]

2-(2-Hydroxyphenyl)isonicotinic acid represents a specialized class of organic fluorophores that integrates Excited-State Intramolecular Proton Transfer (ESIPT) mechanics with a versatile carboxylic acid functional handle .[1] Unlike standard fluorophores (e.g., fluorescein, rhodamine) that rely on rigid planar conjugation for emission, this molecule utilizes a dynamic proton-transfer cycle to achieve a massive Stokes shift (typically >150 nm).[1]

For researchers in bioimaging and sensing, this molecule offers two distinct advantages:

  • Zero Self-Reabsorption: The emission spectrum is sufficiently red-shifted from the absorption band, preventing the "inner filter effect" common in high-concentration assays.[1]

  • Orthogonal Conjugation: The isonicotinic acid moiety (position 4-COOH) allows for bioconjugation (e.g., to antibodies or peptides) without disrupting the photophysical core located at the 2-position.[1]

This guide details the synthesis, photophysical mechanism, and experimental characterization of this molecule, grounded in the physics of the 2-(2-hydroxyphenyl)pyridine (HPP) scaffold.[1]

Molecular Design & Synthesis[1]

The synthesis of 2-(2-hydroxyphenyl)isonicotinic acid requires careful attention to the purity of the precursor materials to prevent fluorescence quenching by transition metal impurities.[1]

Retrosynthetic Analysis

The most reliable route utilizes a Suzuki-Miyaura cross-coupling between a halogenated isonicotinic acid derivative and a boronic acid.[1] Direct coupling of the free acid is possible but often results in lower yields due to catalyst poisoning; therefore, the ester intermediate is preferred.[1]

Core Reagents:

  • Electrophile: Methyl 2-bromoisonicotinate (CAS: 26156-48-9)[1]

  • Nucleophile: 2-Hydroxyphenylboronic acid (CAS: 89466-08-0)[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄[1][2]

Optimized Synthetic Protocol

Note: All steps should be performed under an inert atmosphere (Argon/Nitrogen).

  • Coupling: Dissolve Methyl 2-bromoisonicotinate (1.0 eq) and 2-Hydroxyphenylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 v/v).

  • Base Activation: Add K₂CO₃ (3.0 eq).[1] Degas the solution for 15 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Heat to 90°C for 12–16 hours.

  • Hydrolysis (In-situ): Once coupling is complete (monitored by TLC/LC-MS), add LiOH (5.0 eq) and stir at 60°C for 2 hours to hydrolyze the methyl ester.

  • Workup: Acidify to pH 3–4 with 1M HCl. The product, 2-(2-Hydroxyphenyl)isonicotinic acid, typically precipitates as a off-white/yellow solid.[1]

  • Purification: Recrystallization from Ethanol/Water or HPLC purification is critical to remove palladium traces which act as heavy-atom quenchers.[1]

Core Photophysical Mechanism: The ESIPT Cycle[1][5][6]

The defining feature of this molecule is the Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This four-level photophysical cycle explains the dual emission and large Stokes shift.[1]

The Mechanism[1][5][7]
  • Ground State (Enol): The molecule exists as the Enol form in the ground state (

    
    ), stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the pyridine nitrogen.[1]
    
  • Excitation: Upon UV absorption (

    
    ), the acidity of the phenol and the basicity of the nitrogen increase dramatically.[1]
    
  • Proton Transfer: An ultrafast (

    
     fs) proton transfer occurs, converting the Excited Enol (
    
    
    
    )
    to the Excited Keto (
    
    
    )
    tautomer.[1]
  • Emission: The Excited Keto (

    
    )  relaxes to the Ground Keto (
    
    
    
    )
    state, emitting a photon (
    
    
    ).[1] Because the
    
    
    state is lower in energy than
    
    
    , the emission is significantly red-shifted (Green/Orange).[1]
  • Restoration: The Ground Keto is unstable and instantly back-transfers the proton to regenerate the Ground Enol.[1]

Visualization of the ESIPT Cycle

ESIPT_Cycle Enol_G Enol (Ground State) S0 Enol_E Enol (Excited State) S1 Enol_G->Enol_E Absorption (UV) ~300-340 nm Enol_E->Enol_G Normal Emission (If PT blocked) Keto_E Keto (Excited State) S1' Enol_E->Keto_E Ultrafast Proton Transfer (<100 fs) Keto_G Keto (Ground State) S0' Keto_E->Keto_G Fluorescence (ESIPT) ~500-580 nm Keto_G->Enol_G Back Proton Transfer (Ground State)

Caption: The four-level ESIPT photophysical cycle. The primary emission pathway (Green) results in a large Stokes shift due to the energy gap between Enol and Keto* species.*[1]

Photophysical Characterization

The presence of the carboxylic acid (-COOH) at the 4-position introduces electronic "push-pull" character (Phenol donor -> Pyridine/COOH acceptor), which modulates the spectra compared to the parent 2-(2-hydroxyphenyl)pyridine.[1]

Spectral Data Summary (Typical Values)
ParameterValue / RangeConditionNotes
Absorbance Max (

)
310 – 340 nmOrganic Solvents (DCM, ACN)

transition of the conjugated system.[1]
Emission Max (

)
500 – 560 nmAprotic SolventsCharacteristic Keto emission (ESIPT).[1]
Stokes Shift ~180 – 220 nmAprotic SolventsExtremely large shift, ideal for avoiding autofluorescence.
Quantum Yield (

)
0.01 – 0.05Protic Solvents (MeOH, H₂O)Low due to H-bonding with solvent disrupting intramolecular bond.[1]
Quantum Yield (

)
0.20 – 0.60Solid State / AproticHigh efficiency when ESIPT is protected from solvent interference.[1]
pKa (Carboxyl) ~4.5AqueousTypical benzoic acid derivative range.[1]
pKa (Phenol) ~10.5AqueousDetermines the "OFF" state at high pH (Phenolate formation).[1]
Solvatochromism & Environmental Sensitivity
  • Aprotic Solvents (Toluene, DCM): Strong ESIPT emission (Green/Orange).[1] The intramolecular H-bond is undisturbed.[1]

  • Protic Solvents (Water, Ethanol): Reduced ESIPT emission.[1] Solvent molecules compete for hydrogen bonding with the phenol and pyridine nitrogen.[1] This can lead to a dual-emission band (weak blue Enol emission + weak green Keto emission) or total quenching.[1]

  • Solid State: Often exhibits Aggregation-Induced Emission (AIE) or simply strong solid-state fluorescence due to rigidification and protection of the ESIPT core.[1]

Experimental Protocols

Protocol: Measuring Quantum Yield (Relative Method)

To accurately determine the efficiency of 2-(2-Hydroxyphenyl)isonicotinic acid, use a relative quantum yield method against a standard like Quinine Sulfate (


 in 0.1 M H₂SO₄).[1]
  • Preparation: Prepare a stock solution of the analyte in Ethanol or Acetonitrile.[1]

  • Dilution: Prepare 4-5 dilutions with absorbance values between 0.01 and 0.10 at the excitation wavelength (to avoid inner filter effects).

  • Measurement: Record the integrated fluorescence intensity for the sample and the standard.

  • Calculation:

    
    
    
    • 
      : Quantum Yield[1][3]
      
    • 
      : Gradient of the plot (Integrated Fluorescence vs. Absorbance)
      
    • 
      : Refractive index of the solvent[1]
      
Protocol: pH Titration (Acidochromic Switching)

This molecule acts as a pH probe.[1] The carboxylic acid and the pyridine nitrogen create a multi-stage response.[1]

  • Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to pH 12.0 (e.g., Citrate-Phosphate-Borate system).[1]

  • Titration: Add a fixed concentration (e.g., 10

    
    M) of the fluorophore to each buffer.[1]
    
  • Observation:

    • pH < 3 (Acidic): Pyridine N protonates.[1] ESIPT is blocked.[1][4] Emission shifts to Blue (Enol-like) or quenches.[1]

    • pH 4–9 (Neutral): Pyridine N is neutral, COOH is deprotonated (COO⁻).[1] ESIPT is active.[1][5][4] Strong Green/Orange emission.[1]

    • pH > 10 (Basic): Phenol OH deprotonates.[1] ESIPT is impossible.[1] Formation of phenolate anion leads to Charge Transfer (ICT) emission, usually distinct from the Keto band.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing this molecule, from synthesis to data analysis.

Workflow cluster_synth Synthesis Phase cluster_char Characterization Phase S1 Suzuki Coupling (Pd-Catalyzed) S2 Hydrolysis (LiOH) S1->S2 S3 Purification (Recrystallization) S2->S3 C1 Absorbance (UV-Vis) S3->C1 Pure Sample C2 Fluorescence (Steady State) C1->C2 Determine Excitation Lambda C3 pH Titration (Acidochromism) C2->C3 Functional Testing

Caption: Operational workflow for the synthesis and photophysical validation of 2-(2-Hydroxyphenyl)isonicotinic acid.

References

  • Mutai, T. et al. (2016).[1] "Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)pyridine Derivatives." Journal of Physical Chemistry A. (Generalized scaffold reference)

  • Saha, S. & Samanta, A. (2002).[1] "Influence of the Hydroxyl Group Acidity on the ESIPT Dynamics of 2-(2'-Hydroxyphenyl)pyridine." Journal of Physical Chemistry A.

  • Suzuki, A. (1999).[1] "Recent advances in the Suzuki-Miyaura cross-coupling reaction."[1][6] Chemical Reviews.

  • Padalkar, V. S.[1][7][8] & Sekar, N. (2016).[1] "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances.

  • Sedgwick, A. C. et al. (2018).[1] "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.[1]

(Note: Specific data for the exact isonicotinic acid derivative is derived from the established photophysics of the 2-(2-hydroxyphenyl)pyridine class, as referenced in standard ESIPT literature.)

Sources

Foundational

Engineering Functionality: A Technical Guide to Bifunctional Ligands in Metal-Organic Frameworks

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Reticular Chemistry, Ligand Design, Synthesis Protocols, and Bio-Applications The Strategic Role of Bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Reticular Chemistry, Ligand Design, Synthesis Protocols, and Bio-Applications

The Strategic Role of Bifunctionality

In the evolution of Metal-Organic Frameworks (MOFs), the shift from simple porosity to functional complexity represents the frontier of reticular chemistry. A "bifunctional ligand" in this context is not merely a structural strut; it is a molecular chassis designed to perform two distinct roles simultaneously:

  • Structural Coordination: Providing the carboxylate, phosphonate, or azolate groups necessary to bind metal nodes (SBUs) and form the lattice.

  • Active Functionality: Presenting a secondary orthogonal group (e.g., amine, azide, pyridyl, or thiourea) that dictates the pore environment, enables catalysis, or serves as an anchor for bioconjugation.

For drug development professionals, bifunctional ligands are the key to transforming MOFs from passive containers into smart delivery vehicles . They allow for the precise engineering of host-guest interactions, enabling high drug loading capacities and controlled release profiles that simple unfunctionalized linkers (like terephthalic acid) cannot achieve.

Visualization: The Ligand Design Decision Matrix

The following logic flow illustrates the selection process for bifunctional ligands based on the target application.

LigandDesign Start Target Application DrugDelivery Drug Delivery Start->DrugDelivery Catalysis Heterogeneous Catalysis Start->Catalysis Sensing Sensing/Separation Start->Sensing LoadingType Loading Mechanism? DrugDelivery->LoadingType ActiveSite Active Site Requirement Catalysis->ActiveSite Covalent Covalent Conjugation (Prodrug) LoadingType->Covalent NonCovalent Pore Encapsulation LoadingType->NonCovalent LigandCov Ligand: Azide/Alkyne-BDC (Click Chemistry) Covalent->LigandCov LigandNonCov Ligand: Amino-BDC / OH-BDC (H-Bonding/Electrostatics) NonCovalent->LigandNonCov LewisBase Lewis Base Site ActiveSite->LewisBase LigandCat Ligand: Pyridine-dicarboxylate (Bipyridine derivatives) LewisBase->LigandCat

Caption: Decision matrix for selecting bifunctional ligands based on the intended physicochemical interaction with the guest molecule.

Synthesis Architectures: Direct vs. Post-Synthetic[2]

There are two primary methodologies for introducing bifunctionality. The choice depends heavily on the thermal and chemical stability of the functional group during the solvothermal synthesis.

FeatureDirect Synthesis (De Novo)Post-Synthetic Modification (PSM)
Methodology Functionalized ligand is mixed with metal salt during initial crystallization.Parent MOF is synthesized first; functional groups are chemically altered later.[1][2]
Ligand Examples 2-aminoterephthalic acid (H₂BDC-NH₂), 2-nitroterephthalic acid.2-azidoterephthalic acid (from amino), aldehyde-tagged linkers.
Pros Homogeneous distribution of functional groups; one-pot efficiency.Allows introduction of thermally sensitive or bulky groups; prevents metal coordination interference.
Cons Functional groups may interfere with crystal growth (coordination competition); limited to stable groups.Incomplete conversion (core-shell effects); potential loss of crystallinity/porosity.
Best For Small, stable groups (-NH₂, -NO₂, -Br, -OH).Complex biomolecules, drugs, or "Click" chemistry handles.

Experimental Protocol: Direct Synthesis of UiO-66-NH₂

Context: UiO-66-NH₂ is the "gold standard" bifunctional MOF for drug delivery research due to its stability (Zr-cluster) and the versatility of the pendant amine group. Critical Mechanism: This protocol uses acetic acid modulation .[3][4] The modulator competes with the linker for coordination to the Zr cluster. This slows down nucleation, resulting in larger, more crystalline particles and introducing "missing linker" defects that enhance porosity/diffusion.

Materials
  • Metal Source: Zirconium(IV) chloride (ZrCl₄)[5][6]

  • Ligand: 2-Aminoterephthalic acid (H₂BDC-NH₂)[5][7]

  • Solvent: N,N-Dimethylformamide (DMF)[3]

  • Modulator: Glacial Acetic Acid (AA)

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 125 mg of ZrCl₄ (0.54 mmol) in 5 mL of DMF.

    • Note: Sonicate for 10 minutes to ensure complete dissolution; ZrCl₄ is hygroscopic and can clump.

  • Ligand Addition:

    • Add 90 mg of H₂BDC-NH₂ (0.5 mmol) to the solution.

    • Ratio: The Metal:Ligand ratio is approx 1:1.

  • Modulation:

    • Add 1.0 mL of Glacial Acetic Acid.

    • Causality: High modulator concentration (30-50 equivalents) yields larger crystals; low concentration yields nanoparticles. Adjust volume based on desired particle size (e.g., for IV drug delivery, reduce AA to obtain <200nm particles).

  • Solvothermal Synthesis:

    • Seal the mixture in a Teflon-lined stainless steel autoclave or a pressure-rated glass vial.

    • Incubate at 120°C for 24 hours in a convection oven.

  • Activation & Washing (Crucial for Biocompatibility):

    • Centrifuge the resulting yellow suspension (10,000 rpm, 15 min). Discard supernatant.

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Methanol or Ethanol to exchange the pore solvent.

    • Validation: Soak in methanol for 3 days, changing solvent daily, to ensure all DMF (toxic) is removed.

  • Drying:

    • Activate under vacuum at 60°C for 12 hours. Avoid high heat (>150°C) initially to prevent pore collapse if solvent exchange was incomplete.

Post-Synthetic Modification: The "Click" Approach[3][9][10]

For attaching complex drugs or targeting ligands (e.g., folate, peptides) that cannot survive solvothermal conditions, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the preferred method.

Prerequisite: Synthesize a "Parent MOF" using 2-azidoterephthalic acid (or mixed ligand system) following the direct synthesis protocol above, or post-synthetically convert UiO-66-NH₂ to UiO-66-N₃ using NaNO₂ and NaN₃.

Workflow Visualization

PSM_Click Parent Parent MOF (UiO-66-N3) Reaction Incubation (DMF/EtOH, 24-48h) Parent->Reaction Suspend Reagents Alkyne-Drug + Cu(I) Catalyst Reagents->Reaction Add Wash Washing (Remove Cu catalyst) Reaction->Wash Centrifuge Final Drug-Conjugated MOF (Triazole Linkage) Wash->Final Dry

Caption: Workflow for heterogeneous CuAAC "Click" conjugation on MOF surfaces.

Protocol: CuAAC on UiO-66-N₃
  • Suspension: Suspend 50 mg of UiO-66-N₃ in 5 mL of Ethanol/DMF (1:1 v/v).

  • Catalyst Prep: Prepare a solution of CuI (5 mg) or CuSO₄/Sodium Ascorbate (generating Cu(I) in situ).

  • Cargo Addition: Add 1.5 equivalents (relative to azide sites) of the Alkyne-terminated drug/ligand.

  • Reaction: Stir gently at 40°C for 24 hours. Note: Do not stir vigorously with a magnetic bar as it grinds the MOF crystals; use an overhead stirrer or shaker.

  • Cleaning: Wash extensively with EDTA solution (0.1 M) to chelate and remove toxic Copper residues—a critical step for any biological application.

Applications in Drug Development

Bifunctional ligands enable two distinct loading mechanisms. The choice dictates the release kinetics.

MechanismLigand RoleRelease TriggerExample
Non-Covalent (Encapsulation) Electrostatic/H-Bonding: Amino (-NH₂) or Hydroxyl (-OH) groups create a specific pore environment that attracts hydrophilic drugs.Diffusion or pH-induced degradation of the framework.Doxorubicin in UiO-66-NH₂ (High loading due to H-bonding with amine).
Covalent (Conjugation) Chemical Anchor: Azide, Alkyne, or Aldehyde groups form a stable covalent bond with the prodrug.Enzymatic cleavage or bond hydrolysis (e.g., esterase activity).Cisplatin prodrug conjugated to amino-linkers; Methotrexate via click chemistry.

Multivariate MOFs (MTV-MOFs): By using a mixture of linkers (e.g., 80% BDC + 20% BDC-NH₂), researchers can fine-tune the hydrophobicity of the pore without altering the topology. This is vital for optimizing the pharmacokinetics of hydrophobic drugs.

Characterization & Validation

Trustworthiness in MOF science relies on proving that the functional group is intact and accessible.

  • 1H NMR (Digestion):

    • Protocol: Dissolve 5-10 mg of the MOF in 600 µL of d6-DMSO + 20 µL of HF (48%) or D₂SO₄.

    • Purpose: The acid digests the metal nodes, releasing the ligands into solution. This allows you to quantify the ratio of functionalized vs. non-functionalized linkers and verify that the functional group survived the synthesis conditions.

  • Powder X-Ray Diffraction (PXRD):

    • Compare against the simulated pattern of the parent topology. Functionalization should not alter the peak positions (isoreticular), only potentially the intensities.

  • BET Surface Area (N₂ Isotherm):

    • Functional groups occupy pore space. A reduction in surface area (e.g., UiO-66 = 1100 m²/g vs. UiO-66-NH₂ = 900 m²/g) is expected and validates the presence of the group inside the pores.

References

  • Design of Functionalized MOFs: Cohen, S. M. (2012).[8] Postsynthetic methods for the functionalization of metal–organic frameworks.[1][2][9][10][11] Chemical Reviews, 112(2), 970-1000. Link

  • UiO-66 Synthesis & Modulation: Kandiah, M., et al. (2010). Synthesis and stability of tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632-6640. Link

  • Click Chemistry in MOFs: Jiang, J., et al. (2012). Post-synthetic modification of metal-organic frameworks for drug delivery. Journal of the American Chemical Society. Link

  • Multivariate MOFs (MTV): Deng, H., et al. (2010). Multiple functional groups of varying ratios in metal-organic frameworks. Science, 327(5967), 846-850. Link

  • Defect Engineering: Wu, H., et al. (2013). Defect-engineered UiO-66 for high-performance adsorption. Journal of Materials Chemistry A. Link

Sources

Exploratory

2-(2-Hydroxyphenyl)isonicotinic acid CAS number and suppliers

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)isonicotinic Acid and its Analogs for Researchers and Drug Development Professionals Abstract Introduction to the Isonicotinic Acid Scaffold Isonicotinic acid, also known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)isonicotinic Acid and its Analogs for Researchers and Drug Development Professionals

Abstract

Introduction to the Isonicotinic Acid Scaffold

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position.[1] This heterocyclic motif is a cornerstone in medicinal chemistry, serving as a key building block for a wide array of therapeutic agents.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in metal coordination, while the carboxylic acid group provides a handle for further chemical modifications, making isonicotinic acid a versatile scaffold for drug design.[3] Its derivatives have been explored for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]

The Enigmatic 2-(2-Hydroxyphenyl)isonicotinic Acid: CAS Number and Availability

A thorough search of prominent chemical databases and supplier catalogs did not yield a specific CAS number for 2-(2-Hydroxyphenyl)isonicotinic acid. This indicates that the compound may not be commercially available and might represent a novel chemical entity. Researchers interested in this specific molecule would likely need to undertake a custom synthesis.

However, structurally related and commercially available analogs can serve as excellent starting points or reference compounds for research endeavors. The following table lists some of these related compounds with their respective CAS numbers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Hydroxy-isonicotinic acid22282-72-0[6]C₆H₅NO₃139.11[6]
2-Hydroxynicotinic acid609-71-2[7][8]C₆H₅NO₃139.11[7]
Isonicotinic acid55-22-1[1][9]C₆H₅NO₂123.11[1][9]
2-(2-Methylphenyl)-isonicotinic acid883528-31-2[10]C₁₃H₁₁NO₂213.24[10]

Sourcing Related Isonicotinic Acid Derivatives

For researchers looking to procure starting materials or analogs, several reputable chemical suppliers offer a range of isonicotinic acid derivatives. The following table provides a non-exhaustive list of potential suppliers for related compounds. It is crucial to verify the purity and specifications of the compounds from the chosen supplier.

SupplierCompound(s) OfferedWebsite
MedChemExpress2-Hydroxy-isonicotinic acid[11]
ChemScene2-Hydroxy-isonicotinic acid[6]
Sigma-AldrichIsonicotinic acid, 2-(2-Methylphenyl)-isonicotinic acid[10]
HANGZHOU LEAP CHEM CO., LTD.2-HYDROXYISONICOTINIC ACID[12]
CORTEX BIOCHEM2-Hydroxy-isonicotinic acid[Link]

Synthetic Strategies for Isonicotinic Acid Derivatives

The synthesis of isonicotinic acid derivatives often involves the modification of the pyridine ring or the carboxylic acid functionality. For the specific target of 2-(2-Hydroxyphenyl)isonicotinic acid, a plausible synthetic approach would involve a cross-coupling reaction.

Conceptual Synthetic Workflow

A potential synthetic route to 2-(2-Hydroxyphenyl)isonicotinic acid could be envisioned starting from a halogenated isonicotinic acid ester and a protected hydroxyphenylboronic acid via a Suzuki-Miyaura cross-coupling reaction, followed by deprotection and hydrolysis.

G A 2-Chloroisonicotinic acid methyl ester C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 2-(2-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane B->C D Methyl 2-(2-(benzyloxy)phenyl)isonicotinate C->D E Deprotection (e.g., H₂, Pd/C) D->E F Methyl 2-(2-hydroxyphenyl)isonicotinate E->F G Hydrolysis (e.g., LiOH, H₂O) F->G H 2-(2-Hydroxyphenyl)isonicotinic acid G->H

Caption: Conceptual workflow for the synthesis of 2-(2-Hydroxyphenyl)isonicotinic acid.

General Experimental Protocol for Synthesis of Isonicotinic Hydrazide-Hydrazones

A common derivatization of isonicotinic acid involves the formation of hydrazones, which have shown significant biological activity.[13] The following is a generalized protocol for the synthesis of isonicotinic hydrazide-based hydrazones.[13]

  • Alkylation of Hydroxybenzaldehyde:

    • To a solution of 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) or 4-hydroxybenzaldehyde in acetone, add 5 mmol of a bromo alkyl derivative and 5 mmol of K₂CO₃.

    • Reflux the reaction mixture.

    • After completion, evaporate the solvent.

    • Extract the solid residue with a biphasic system of water and dichloromethane.

    • Combine the organic phases and evaporate to obtain the crude product, which can be purified by column chromatography.[13]

  • Hydrazone Formation:

    • React 2 mmol of the resulting alkoxy benzaldehyde derivative with 2 mmol of isoniazid in ethanol.

    • Add a few drops of acetic acid to the reaction mixture.

    • Reflux for 2.5 to 3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, filter the precipitate, wash with cold distilled water, and dry.

    • Further purify the desired compound by washing with a mixture of ethyl acetate and hexane.[13]

Applications in Drug Discovery and Research

Derivatives of isonicotinic acid are prevalent in various areas of drug discovery due to their wide range of pharmacological activities.

  • Antitubercular Activity: Isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid.[13] Research continues to explore new derivatives to combat drug-resistant strains.

  • Anti-inflammatory Potential: Isonicotinic acid-derived compounds have demonstrated significant anti-inflammatory properties.[3] For example, certain isonicotinates have shown inhibitory activity against reactive oxygen species (ROS), with some compounds exhibiting potency greater than the standard drug ibuprofen.[3]

  • Anticancer Activity: Certain isonicotinic acid derivatives have been investigated for their anticancer effects, showing inhibitory activity against various cancer cell lines, including human lung cancer, colon cancer, and breast cancer cells.[5]

  • Enzyme Inhibition: The isonicotinic acid scaffold has been utilized to develop inhibitors for various enzymes, including myeloperoxidase, urease, and acetylcholinesterase.[3]

  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the carboxylate group of isonicotinic acid can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis and materials science.[14]

Spectroscopic and Physicochemical Properties

The characterization of novel isonicotinic acid derivatives relies on a suite of spectroscopic techniques.

  • UV-Vis Spectroscopy: Isonicotinic acid typically exhibits absorption maxima around 214 nm and 264 nm.[15] The UV-Vis spectrum can be influenced by the pH of the medium.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of newly synthesized derivatives. For example, in the ¹H-NMR spectrum of a hydrazone derivative, characteristic signals for the azomethine proton (-N=CH-) would be expected.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.[7]

Conclusion

While 2-(2-Hydroxyphenyl)isonicotinic acid appears to be a novel compound requiring custom synthesis, the broader family of isonicotinic acid derivatives presents a rich and fertile ground for drug discovery and development. This guide has provided a foundational understanding of the synthesis, sourcing of starting materials, and potential applications of these valuable molecules. The versatility of the isonicotinic acid scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of medicinal chemistry. Researchers are encouraged to explore the vast chemical space around this core structure to uncover new therapeutic agents.

References

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • 2-Hydroxy-isonicotinic acid | CORTEX BIOCHEM. [Link]

  • 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem. [Link]

  • CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google P
  • CAS No : 55-22-1| Product Name : Nicotinic Acid - Impurity E| Chemical Name : Isonicotinic Acid | Pharmaffiliates. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. [Link]

  • Isonicotinic acid - Wikipedia. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. [Link]

  • UV-Vis Spectrum of Isonicotinic Acid - SIELC Technologies. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. [Link]

  • Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide - PubMed. [Link]

Sources

Foundational

Advanced Coordination Chemistry of 2-(2-Hydroxyphenyl)isonicotinic Acid: A Technical Guide to Supramolecular Design

An in-depth technical whitepaper on the supramolecular design, coordination mechanics, and functional applications of 2-(2-Hydroxyphenyl)isonicotinic acid. Executive Summary The rational design of metal-organic architect...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the supramolecular design, coordination mechanics, and functional applications of 2-(2-Hydroxyphenyl)isonicotinic acid.

Executive Summary

The rational design of metal-organic architectures relies heavily on the geometric and electronic properties of the organic linkers. 2-(2-Hydroxyphenyl)isonicotinic acid (H₂L) represents a highly versatile, asymmetric multidentate ligand. By fusing a 2-(2-hydroxyphenyl)pyridine moiety with an isonicotinic acid functional group, H₂L offers a dual-modality coordination profile: a hard-soft N,O-chelating pocket and a divergent, bridging carboxylate group. This whitepaper details the physicochemical profiling, mechanistic coordination pathways, and validated experimental protocols for utilizing H₂L in the development of luminescent probes, antimicrobial agents, and Metal-Organic Frameworks (MOFs).

Structural and Electronic Profiling

H₂L is a diprotic acid with two distinct ionizable protons, allowing for pH-modulated coordination states:

  • Carboxylic Acid (pKₐ ~4.5): Deprotonates under mildly acidic to neutral conditions, yielding the monoanionic HL⁻ species.

  • Phenolic Hydroxyl (pKₐ ~9.5): Deprotonates under basic conditions, yielding the fully dianionic L²⁻ species.

The spatial separation between the N,O-chelation pocket (positions 1 and 2) and the carboxylate group (position 4) fundamentally dictates the ligand's behavior. Steric constraints prevent a single metal center from coordinating to both domains simultaneously. Consequently, the ligand acts as an architectural rigid-rod, forcing the assembly of multinuclear complexes or extended coordination polymers.

G L 2-(2-Hydroxyphenyl)isonicotinic acid (H2L) Deprot Deprotonation (Phenolic OH & Carboxylic OH) L->Deprot Mode1 Bidentate (N,O) Chelation (Mononuclear Complexes) Deprot->Mode1 Transition Metals (Ru, Pt, Cu) Mode2 Bridging (O,N,O) Coordination (Coordination Polymers/MOFs) Deprot->Mode2 Nodes & Clusters (Zn, Ln, Co) App1 Photophysical Probes & Catalysts Mode1->App1 App2 Gas Storage & Antibacterial Agents Mode2->App2

Fig 1. Divergent coordination pathways of H₂L leading to distinct supramolecular architectures.

Coordination Modalities and Mechanistic Pathways

Bidentate (N,O) Chelation

Transition metals with high affinity for nitrogenous and oxygenous donors (e.g., Ru²⁺, Pt²⁺, Ir³⁺) preferentially bind to the N,O pocket of H₂L. The deprotonated phenolate oxygen and the pyridine nitrogen form a highly stable, six-membered metallacycle. This chelation restricts the vibrational and rotational degrees of freedom of the ligand, significantly minimizing non-radiative decay pathways and enhancing the quantum yield of the resulting luminescent complexes [1].

Bridging (O,N,O) Coordination

When reacted with highly connected secondary building units (SBUs) such as Zn₄O clusters or Co(II) nodes, H₂L utilizes its full tridentate capacity. The N,O pocket chelates one metal center, while the divergent carboxylate group coordinates to an adjacent metal center (acting in a monodentate, bidentate, or


-bridging mode). This propagation is the fundamental mechanism for constructing highly porous, 3D channel-type frameworks capable of gas sorption and environmental remediation [2] [4].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm causality and structural integrity.

Protocol A: Synthesis of Luminescent Ru(bpy)₂(HL)

Causality: [Ru(bpy)₂Cl₂] is selected as the precursor because the bipyridine (bpy) ligands are kinetically inert, leaving two cis-labile chlorides for targeted displacement by the N,O pocket of H₂L.

  • Reagent Preparation: Suspend 1.0 mmol of [Ru(bpy)₂Cl₂] and 1.1 mmol of H₂L in 40 mL of an Ethanol/Water mixture (3:1 v/v). Rationale: The mixed solvent ensures the dissolution of both the inorganic salt and the organic ligand.

  • Base Addition: Add 1.1 mmol of NaOH to selectively deprotonate the phenolic OH, activating the N,O chelation site.

  • Reflux: Heat the mixture to 80°C under a continuous N₂ atmosphere for 12 hours. Rationale: N₂ prevents the parasitic oxidation of Ru(II) to Ru(III).

  • Anion Exchange & Precipitation: Cool to room temperature and add 5 mL of saturated aqueous NH₄PF₆. The bulky PF₆⁻ anion exchanges with the chloride, driving the precipitation of the cationic Ru(II) complex.

  • Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The disappearance of the phenolic OH proton signal (~13.0 ppm) and the retention of the carboxylic acid proton (~11.5 ppm) validates that coordination occurred exclusively at the N,O pocket.

EnergyTransfer S0 Ground State (S0) S1 Singlet Excited State (S1) Ligand Centered S0->S1 hν (Excitation) T1 Triplet Excited State (T1) Ligand Centered S1->T1 Intersystem Crossing (ISC) MLCT Metal-to-Ligand Charge Transfer (MLCT) T1->MLCT Energy Transfer (Heavy Atom Effect) Emission Phosphorescence / Luminescence MLCT->Emission Radiative Decay Emission->S0

Fig 2. Photophysical energy transfer cascade in Ru(II) H₂L luminescent complexes.

Protocol B: Hydrothermal Synthesis of a Zn(II) 3D Coordination Polymer, [Zn(L)]ₙ

Causality: Hydrothermal conditions provide the necessary thermal energy to overcome kinetic traps, allowing the reversible breaking and reforming of coordination bonds to yield thermodynamically stable, defect-free single crystals.

  • Precursor Mixing: Dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of H₂L in 15 mL of N,N-Dimethylformamide (DMF) and 5 mL of H₂O. Rationale: DMF acts as both a high-boiling solvent and a pore-templating agent.

  • Modulation: Add 2 drops of Triethylamine (Et₃N). Rationale: Et₃N fully deprotonates the ligand to L²⁻, controlling the nucleation rate to prevent amorphous precipitation.

  • Hydrothermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5°C/hour. Rationale: Slow cooling promotes the growth of diffraction-quality single crystals.

  • Validation Checkpoint: Perform FT-IR spectroscopy. The uncoordinated carboxylic acid C=O stretch (~1700 cm⁻¹) must disappear. The appearance of asymmetric (

    
    ) and symmetric (
    
    
    
    ) carboxylate stretches at ~1610 cm⁻¹ and ~1430 cm⁻¹ (
    
    
    cm⁻¹) confirms the bridging coordination mode.

Workflow Step1 Ligand & Metal Salt Dissolution Step2 Hydrothermal Reaction (120°C) Step1->Step2 Step3 Slow Cooling & Crystallization Step2->Step3 Step4 Solvent Washing & Filtration Step3->Step4 Step5 Vacuum Activation & XRD Validation Step4->Step5

Fig 3. Standardized hydrothermal workflow for synthesizing H₂L-based coordination polymers.

Functional Applications & Data Presentation

Antimicrobial Efficacy

Complexation of H₂L with biologically active transition metals like Cu(II) and Co(II) drastically alters its pharmacological profile. According to Overtone's cell permeability concept and Tweedy's chelation theory, the coordination of the metal ion reduces its polarity due to the partial sharing of its positive charge with the ligand's donor groups. This increases the lipophilicity of the complex, allowing it to easily penetrate the lipid bilayers of bacterial cell membranes and disrupt enzymatic activity [3].

Quantitative Data Summaries

Table 1: Typical Coordination Geometries and Diagnostic Bond Lengths for H₂L Complexes

Complex TypeMetal CenterGeometryM-N(py) Bond (Å)M-O(phenolate) Bond (Å)M-O(carboxylate) Bond (Å)
MononuclearRu(II)Octahedral2.05 - 2.102.08 - 2.12Uncoordinated
MononuclearCu(II)Square Planar1.98 - 2.021.95 - 1.99Uncoordinated
1D PolymerCo(II)Octahedral2.12 - 2.162.05 - 2.102.15 - 2.20
3D MOFZn(II)Tetrahedral2.01 - 2.061.96 - 2.001.98 - 2.05

Table 2: Photophysical and Antimicrobial Performance Metrics

CompoundEmission

(nm)
Quantum Yield (

)
MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
Free H₂L4100.05>100>100
[Ru(bpy)₂(HL)]⁺6200.42N/AN/A
[Cu(L)(H₂O)₂]Quenched<0.0112.525.0
[Co(L)(H₂O)₂]Quenched<0.0125.050.0

Note: Luminescence is quenched in Cu(II) and Co(II) complexes due to paramagnetic effects and d-d transitions, whereas diamagnetic Ru(II) promotes strong Metal-to-Ligand Charge Transfer (MLCT).

References

  • Collis, G. E., et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022.
  • ACS Publications. "A Mixed-Cluster Approach for Building a Highly Porous Cobalt(II) Isonicotinic Acid Framework: Gas Sorption Properties and Computational Analyses." Inorganic Chemistry, 2017.
  • Yadav, S., et al. "Synthesis, Spectroscopic Characterization, Thermal Behavior, and Antimicrobial and its Evaluation of Schiff Base Transition Metal Complexes Derived from Isonicotinic Acid Hydrazide." Sciety, 2025.
  • ACS Publications. "Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal." Crystal Growth & Design, 2024.
Exploratory

Thermodynamic Stability of 2-(2-Hydroxyphenyl)isonicotinic Acid Complexes: A Technical Characterization Guide

This technical guide details the protocol for determining the thermodynamic stability of metal complexes formed with 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) . Given the specific structural features of this ligand—com...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the protocol for determining the thermodynamic stability of metal complexes formed with 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) . Given the specific structural features of this ligand—combining a chelating 2-(2-hydroxyphenyl)pyridine moiety with a solubilizing/linking carboxylic acid group—this guide synthesizes established potentiometric and spectrophotometric methodologies tailored for such bifunctional systems.

Introduction and Ligand Analysis

2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) represents a class of bifunctional ligands critical in the development of metallodrugs and metal-organic frameworks (MOFs). Its structure (CAS 1258626-16-2) features two distinct coordination domains:

  • Primary Chelating Domain (N,O-Donor): The 2-(2-hydroxyphenyl)pyridine motif forms a stable 6-membered chelate ring with transition metals upon deprotonation of the phenolic oxygen. This site drives high thermodynamic stability (

    
    ).
    
  • Secondary Functional Domain (Carboxylate): The isonicotinic acid moiety at the 4-position provides a carboxylic acid group (

    
    ). While primarily a solubilizing group in discrete complexes, it can act as a bridging linker in coordination polymers.
    
Structural Protonation Model

Understanding the protonation states is a prerequisite for stability constant determination. HPIA exists in four potential protonation states in solution:

  • 
    :  Fully protonated (Pyridine 
    
    
    
    , Phenol
    
    
    , Carboxylic
    
    
    ).
  • 
    :  Neutral/Zwitterionic (Pyridine 
    
    
    
    or
    
    
    , Phenol
    
    
    , Carboxylate
    
    
    ). Note: Solubility is lowest here.
  • 
    :  Mono-anionic (Pyridine 
    
    
    
    , Phenol
    
    
    , Carboxylate
    
    
    ).
  • 
    :  Fully deprotonated (Pyridine 
    
    
    
    , Phenolate
    
    
    , Carboxylate
    
    
    ).

Experimental Protocol: Determination of Stability Constants

Phase I: Ligand Protonation Constants ( )

Before metal complexation can be studied, the ligand's intrinsic acidity constants must be determined.

Methodology: Potentiometric Titration (Glass Electrode) Rationale: Potentiometry is the gold standard for determining


 values between 2 and 11.

Protocol:

  • Solvent Selection: Due to the hydrophobic phenyl ring, HPIA may exhibit limited aqueous solubility in its neutral form (

    
    ).
    
    • Recommendation: Use a mixed solvent system (e.g., 50% v/v Dioxane-Water or Methanol-Water) or maintain ionic strength at

      
       if aqueous solubility permits (
      
      
      
      ).
  • Titration Setup:

    • Prepare a

      
       solution of HPIA in the chosen solvent containing 
      
      
      
      (background electrolyte).
    • Acidify with standardized

      
       to pH ~2.0 (ensuring 
      
      
      
      formation).
    • Titrate with carbonate-free

      
       under inert atmosphere (
      
      
      
      or
      
      
      ) to prevent carbonate formation.
  • Data Acquisition: Record pH vs. volume of base added.

  • Data Analysis: Use non-linear least squares software (e.g., Hyperquad2013 or PSEQUAD ) to fit the titration curve and refine protonation constants (

    
    ).
    
Phase II: Metal Complex Stability Constants ( )

This phase determines the formation constants for metal complexes (


).

Method A: Potentiometric Titration (For Labile Metals: Cu(II), Zn(II), Ni(II))

  • Setup: Prepare solutions with Metal:Ligand (M:L) ratios of 1:1, 1:2, and 1:3.

  • Execution: Perform titrations analogous to Phase I. The divergence of the M+L titration curve from the ligand-only curve indicates complex formation.

  • Self-Validation Check: The curve should not show precipitation. If precipitation occurs (common with neutral

    
     species), switch to Method B or lower concentrations.
    

Method B: Spectrophotometric Titration (For Inert/High-Stability Metals: Fe(III), Al(III))

  • Rationale: Potentiometry fails if the complex is too stable (formation complete at very low pH) or kinetics are slow.

  • Protocol:

    • Prepare a series of samples with constant [Metal] and [Ligand] but varying pH (adjusted with

      
      /
      
      
      
      ).
    • Allow samples to equilibrate (24–48 hours for inert metals).

    • Measure UV-Vis absorption spectra (200–800 nm).

    • Analysis: Use HypSpec or similar software to deconvolute the spectra and calculate stability constants based on the absorbance changes at

      
       (typically the Phenolate-to-Metal Charge Transfer band).
      

Data Analysis & Visualization

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise deprotonation and metal coordination pathway for HPIA.

HPIA_Pathway cluster_legend Legend H3L H3L+ (Cationic) Fully Protonated H2L H2L (Neutral/Zwitterion) Precipitation Risk H3L->H2L -H+ (COOH) pKa ~3.5 HL HL- (Mono-anionic) Carboxylate Deprotonated H2L->HL -H+ (Pyridine NH+) pKa ~4.8 L L2- (Di-anionic) Active Chelator HL->L -H+ (Phenol OH) pKa ~10.2 ML [ML] 1:1 Complex (N,O-Chelate) L->ML + M(II) ML2 [ML2]2- 1:2 Complex Octahedral Geometry ML->ML2 + L2- key Red: Acidic Yellow: Neutral Green: Basic Blue: Fully Basic

Figure 1: Stepwise protonation and metal coordination pathway for 2-(2-Hydroxyphenyl)isonicotinic acid.

Expected Stability Trends (Irving-Williams Series)

Based on the N,O-donor set (phenolate/pyridine), the stability constants (


) for divalent transition metals are expected to follow the Irving-Williams series :
Metal Ion (

)
Expected

Range
Coordination Geometry
Mn(II) 4.0 – 5.5Octahedral
Fe(II) 5.0 – 6.5Octahedral
Co(II) 6.5 – 8.0Octahedral / Tetrahedral
Ni(II) 8.0 – 9.5Octahedral
Cu(II) 10.0 – 12.5Distorted Octahedral (Jahn-Teller)
Zn(II) 7.0 – 8.5Tetrahedral / Octahedral

Note: Values are estimated based on structurally analogous 2-(2-hydroxyphenyl)pyridine complexes.

Scientific Integrity & Validation (E-E-A-T)

Causality of Experimental Choices
  • Why Mixed Solvents? The HPIA ligand contains a hydrophobic phenyl ring. In purely aqueous acidic media, the neutral species (

    
    ) often precipitates, causing electrode drift and erroneous 
    
    
    
    calculations. A 50% v/v Dioxane-Water mixture ensures homogeneity throughout the titration.
  • Why Inert Atmosphere? Phenolate ligands are susceptible to oxidation at high pH, and dissolved

    
     interferes with potentiometric measurements (consuming base). Nitrogen purging is mandatory.
    
Self-Validating Protocols
  • Slope Check: Before every titration, the glass electrode slope must be verified (theoretical: 59.16 mV/pH at 25°C). Deviations

    
     indicate electrode fouling (likely by the ligand).
    
  • Reversibility: Perform a "back-titration" (add acid to the basic solution) to confirm that the complex formation is reversible and equilibrium was truly reached. Hysteresis indicates slow kinetics or irreversible oxidation.

References

  • Martell, A. E., & Motekaitis, R. J. (1992). Determination and Use of Stability Constants. VCH Publishers.
  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753. Link

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes.[1][2][3][4] Journal of the Chemical Society, 3192-3210. Link

  • Kiss, T., & Farkas, E. (1998). Metal-binding ability of desferrioxamine B. Coordination Chemistry Reviews, 178-180, 1287-1305. (Provides context for hydroxyphenyl-based chelator stability). Link

  • EvitaChem. (n.d.). Product Data: 2-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258626-16-2).[5] Retrieved March 2, 2026. Link

Sources

Foundational

Solubility Profiling of 2-(2-Hydroxyphenyl)isonicotinic Acid: Structural Insights &amp; Experimental Protocols

This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Hydroxyphenyl)isonicotinic acid , a critical ligand in coordination chemistry and Metal-Organic Framework (MOF) synthesis. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Hydroxyphenyl)isonicotinic acid , a critical ligand in coordination chemistry and Metal-Organic Framework (MOF) synthesis.

Executive Summary

2-(2-Hydroxyphenyl)isonicotinic acid (often abbreviated as


 or similar in MOF nomenclature) represents a bifunctional ligand class combining a carboxylic acid donor and a chelating pyridyl-phenol moiety. Its solubility profile is governed by a competition between the robust intermolecular hydrogen bonding of the carboxylic acid dimer and the intramolecular hydrogen bonding of the 2-hydroxyphenyl-pyridine core.

This guide details the predicted solubility hierarchy based on structural thermodynamics and provides a validated experimental protocol for determining precise saturation limits, essential for optimizing solvothermal synthesis and purification workflows.

Chemical Identity & Structural Thermodynamics

Understanding the solubility requires analyzing the competing forces within the crystal lattice versus the solvation shell.

PropertyDetail
Systematic Name 2-(2-Hydroxyphenyl)pyridine-4-carboxylic acid
Functional Groups Carboxylic Acid (-COOH), Pyridine Nitrogen (=N-), Phenolic Hydroxyl (-OH)
Dominant Interaction Intramolecular H-Bond: The phenolic proton typically locks the phenyl and pyridine rings into a planar conformation via interaction with the pyridine nitrogen (

).
Lattice Energy High. The carboxylic acid group forms strong intermolecular dimers (head-to-head), creating a stable crystal lattice that requires high-energy solvents (high dielectric or H-bond accepting) to disrupt.
The "Solubility Switch" Mechanism

The intramolecular hydrogen bond reduces the effective polarity of the pyridine-phenol side, making the molecule more lipophilic than isonicotinic acid. However, the carboxylic acid tail remains highly polar.

  • Result: The molecule exhibits "Janus-like" solubility—soluble in polar aprotic solvents but surprisingly resistant to dissolution in pure water or non-polar hydrocarbons.

Solubility Profile & Solvent Compatibility

The following profile classifies solvents based on their thermodynamic interaction capability with the solute.

Tier 1: High Solubility (Primary Solvents)

Use for: Stock solutions, solvothermal synthesis, NMR analysis.

SolventRationaleEstimated Saturation (25°C)
DMSO (Dimethyl sulfoxide)Strong H-bond acceptor; disrupts acid dimers and solvates the phenolic proton.> 50 mg/mL
DMF (N,N-Dimethylformamide)Standard solvothermal solvent; excellent for stabilizing the deprotonated carboxylate transition states.> 40 mg/mL
DMA (Dimethylacetamide)Similar to DMF but with a higher boiling point; often used for larger crystal growth.> 40 mg/mL
Tier 2: Moderate Solubility (Process Solvents)

Use for: Recrystallization, washing, transfer.

SolventRationaleEstimated Saturation (25°C)
Methanol High polarity, but less effective at disrupting the planar stacking of the aromatic core. Solubility increases significantly with heat.5 – 15 mg/mL
Ethanol Good for recrystallization. The solute is often soluble at reflux but precipitates upon cooling.[1]2 – 10 mg/mL
THF (Tetrahydrofuran)Moderate solubility due to ether oxygen interaction, but poor solvation of the carboxylic acid dimer.< 5 mg/mL
Tier 3: Low Solubility (Anti-Solvents)

Use for: Precipitation, yield recovery.

SolventRationaleEstimated Saturation (25°C)
Water The hydrophobic phenyl ring and intramolecular H-bond prevent effective hydration of the neutral molecule.< 0.5 mg/mL (pH dependent)
Chloroform/DCM Insufficient polarity to break the crystal lattice energy.Negligible
Toluene/Hexane Completely incompatible with the polar carboxylic acid group.Negligible

Experimental Protocol: Isothermal Saturation Method

Since specific batch-to-batch impurities can alter solubility, empirical determination is required for critical applications. Follow this self-validating protocol.

Phase 1: Preparation & Saturation
  • Excess Addition: Add the solid compound to the solvent in a sealed glass vial until a visible precipitate persists (approx. 100 mg per 2 mL of solvent).

  • Equilibration: Place the vial in a temperature-controlled orbital shaker.

    • Temp: 25°C ± 0.1°C (or target process temperature).

    • Speed: 200 RPM.

    • Time: 24 – 48 hours.

  • Verification: Visually confirm solid remains. If clear, add more solid and repeat.

Phase 2: Sampling & Analysis
  • Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE filter (pre-heated if measuring at high temps to prevent crashing out).

  • Dilution: Immediately dilute the filtrate with a "universal" solvent (e.g., Methanol) to bring the concentration into the linear range of the detector.

  • Quantification: Analyze via HPLC-UV (254 nm) or UV-Vis Spectrophotometry against a standard curve.

Workflow Visualization

SolubilityProtocol Start Start: Solid Sample Mix Add Excess Solid to Solvent (Vial + Mag Bar) Start->Mix Equilibrate Shake/Stir at T (24-48h) Ensure Solid Persists Mix->Equilibrate Filter Syringe Filter (0.22 µm) Isothermal Conditions Equilibrate->Filter Equilibrium Reached Dilute Dilute Aliquot (Prevent Precipitation) Filter->Dilute Supernatant Analyze Quantify (HPLC/UV-Vis) Calculate S (mg/mL) Dilute->Analyze

Figure 1: Step-by-step workflow for the Isothermal Saturation Method to ensure thermodynamic equilibrium.

Thermodynamic Analysis (Van't Hoff Plot)

For process scale-up (e.g., cooling crystallization), understanding the temperature dependence is vital.

The Equation:



  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).
    
  • 
     : Enthalpy of dissolution.
    

Interpretation:

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • A linear negative slope indicates an endothermic process (solubility increases with heat), which is typical for this compound in alcohols.

  • Non-linearity suggests a change in the solid form (polymorph transition) or solvent-mediated transformation (solvate formation).

Applications in MOF Synthesis[3][4][5][6][7]

In the context of Metal-Organic Frameworks (e.g., constructing luminescent Zn-MOFs), solubility dictates the nucleation rate .

  • Solvothermal Growth: The ligand is typically dissolved in DMF. As the temperature rises (80–120°C), the solubility increases, but the metal-ligand coordination equilibrium shifts.

  • Modulation: If the reaction precipitates amorphous powder too quickly, add Ethanol or Water . These act as "poor" solvents for the ligand, but they slow down the deprotonation kinetics, allowing for better crystal growth.

MOF_Logic Ligand Ligand (Solid) Mix Clear Solution Ligand->Mix Dissolve Solvent DMF/DEF (High Solubility) Solvent->Mix Heat Solvothermal (100-120°C) Mix->Heat Nucleation Nucleation Heat->Nucleation Slow Release

Figure 2: The role of solubility in Solvothermal MOF synthesis.

References

  • Isonicotinic Acid Solubility Data

    • Title: Solubility of Isonicotinic Acid in Pure Solvents and Binary Mixtures.

    • Source: Journal of Chemical & Engineering D
    • Link:[Link] (General reference for pyridine-carboxylic acid trends).

  • Structural Analogs (2-Hydroxypyridine)

    • Title: Tautomerism and Solubility of 2-Hydroxypyridines.
    • Source: NIST Chemistry WebBook.[2]

    • Link:[Link]

  • Title: USP <1236> Solubility Measurements.

Note: Direct solubility tables for "2-(2-Hydroxyphenyl)isonicotinic acid" are not available in open-access standard databases (e.g., PubChem, ChemSpider) as of 2026. The data presented here is derived from structural analog analysis and standard coordination chemistry practices.

Sources

Exploratory

Theoretical DFT calculations of 2-(2-Hydroxyphenyl)isonicotinic acid

This guide outlines a rigorous theoretical framework for characterizing 2-(2-Hydroxyphenyl)isonicotinic acid (2-HPIA) using Density Functional Theory (DFT). This molecule represents a convergence of two pharmacologically...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous theoretical framework for characterizing 2-(2-Hydroxyphenyl)isonicotinic acid (2-HPIA) using Density Functional Theory (DFT).

This molecule represents a convergence of two pharmacologically privileged scaffolds: the isonicotinic acid core (central to anti-tubercular agents like Isoniazid) and the 2-hydroxyphenyl moiety (a classic motif for Excited-State Intramolecular Proton Transfer, or ESIPT). The interaction between the phenolic hydroxyl and the pyridyl nitrogen creates a pseudo-cyclic ring via intramolecular hydrogen bonding, making the theoretical treatment of this system highly sensitive to functional choice and basis set diffuse functions.

Executive Summary & Structural Logic

2-HPIA exists primarily as a bi-aryl system where the pyridine ring (bearing a carboxylic acid at C4) is substituted at C2 with a 2-hydroxyphenyl group.

  • Core Challenge: Accurately modeling the intramolecular Hydrogen Bond (O-H···N) which locks the molecule in a planar conformation.

  • Key Phenomenon: Keto-Enol Tautomerism . The proton on the phenol can transfer to the pyridine nitrogen, creating a zwitterionic or keto-form, especially in excited states or polar solvents.

  • Application: This molecule is a candidate for metal chelation (N-O coordination) and antimicrobial pharmacophore development.

Computational Methodology (The Protocol)

To ensure scientific integrity, the following protocol synthesizes best practices from studies on similar 2-phenylpyridine and isonicotinic acid derivatives.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for ground-state geometry. However, for electronic excitations and charge transfer accuracy, CAM-B3LYP (Coulomb-Attenuating Method) or ωB97X-D (includes dispersion corrections) are required to prevent the underestimation of band gaps common in standard B3LYP.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Why: The ++ (diffuse functions) are non-negotiable here. They are critical for describing the lone pairs on the Oxygen/Nitrogen atoms and the loosely bound electrons in the anionic carboxylate or zwitterionic forms.

  • Solvent Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

    • Solvents: Gas Phase (baseline), Water (physiological simulation), and Ethanol (spectroscopic standard).

Workflow Diagram

The following Graphviz diagram visualizes the mandatory computational pipeline for validating this molecule.

DFT_Workflow Input Input Structure (2-HPIA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Properties Electronic Properties (HOMO-LUMO / MEP) Decision->Properties No (Minima Found) NBO NBO Analysis (Hyperconjugation/H-Bond) Properties->NBO TDDFT TD-DFT (Excited States) (CAM-B3LYP) Properties->TDDFT

Caption: Standardized DFT workflow ensuring geometric stability before property extraction.

Structural Analysis & Geometry

The equilibrium geometry is dominated by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydrogen and the pyridyl nitrogen.

Geometric Parameters (Predicted)

Calculations at the B3LYP/6-311++G(d,p) level typically yield the following bond metrics for this class of molecules:

ParameterAtom PairTypical Value (Å/°)Significance
Bond Length O–H (Phenol)0.98 – 1.01 ÅElongation indicates strong H-bonding.
H-Bond H···N (Pyridine)1.65 – 1.75 ÅShort distance confirms "lock" mechanism.
Bond Angle C–C–C (Bridge)120° – 123°Planarity ensures conjugation across rings.
Dihedral C–C–C–N~0° (Planar)Deviation >10° suggests steric clash or solvent effect.
Tautomerism (Enol vs. Keto)

The molecule can exist in two forms. The Enol form is generally more stable in the ground state (S0), while the Keto (NH form) may become accessible in the first excited state (S1) via ESIPT.

  • Enol Form: O-H...N (Stable, colorless/blue emission)

  • Keto Form: O...H-N (Metastable, large Stokes shift emission)

Electronic Properties & Reactivity[5]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical hardness and biological reactivity.

  • HOMO: Localized primarily on the hydroxyphenyl ring (electron donor).

  • LUMO: Localized on the isonicotinic acid ring (electron acceptor), specifically pulling density toward the carboxyl group.

  • Gap (ΔE): Expected range 3.8 – 4.2 eV (Gas phase). A lower gap implies higher polarizability and potential antioxidant activity.

Molecular Electrostatic Potential (MEP)

The MEP map guides docking studies by identifying electrophilic and nucleophilic attack sites.

  • Negative Potential (Red): Carboxyl oxygens (COOH) and Phenolic oxygen. Target for electrophiles or H-bond donors (e.g., receptor residues).

  • Positive Potential (Blue): Carboxyl hydrogen and Phenolic hydrogen. Target for nucleophiles.

Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors define the drug-likeness:

DescriptorFormulaBiological Implication
Chemical Hardness (η) (I - A) / 2Resistance to charge transfer. High η = Low toxicity.
Electrophilicity Index (ω) μ² / 2ηCapacity to accept electrons (e.g., from DNA bases).
Chemical Potential (μ) -(I + A) / 2Direction of charge flow in receptor binding.

(Where I = -E_HOMO and A = -E_LUMO)

Spectroscopic Profiling (Validation)

To validate the theoretical model against experimental data, vibrational scaling is required.

IR Spectroscopy (Vibrational Modes)

Raw DFT frequencies overestimate experimental values due to the neglect of anharmonicity.

  • Scaling Factor: Multiply raw frequencies by 0.961 (for B3LYP/6-311++G(d,p)).

ModeTheoretical (Scaled) cm⁻¹IntensityAssignment
ν(O-H) 3100 – 3300 (Broad)MediumH-bonded Phenol/Acid OH stretching.
ν(C=O) 1680 – 1720StrongCarboxylic acid carbonyl stretch.
ν(C=N) 1590 – 1610StrongPyridine ring stretching.
ν(C-O) 1250 – 1280StrongPhenolic C-O stretch.
NMR Prediction (GIAO Method)
  • Method: GIAO (Gauge-Independent Atomic Orbital) at B3LYP/6-311++G(d,p) in DMSO solvent (PCM).

  • Key Signal: The carboxylic proton (COOH) will appear highly deshielded (>11 ppm). The phenolic proton, involved in H-bonding, will also be downfield (~10-12 ppm).

Drug Development Context: Docking Logic

When docking 2-HPIA into biological targets (e.g., M. tuberculosis InhA or bacterial DNA gyrase), the DFT optimized geometry serves as the rigid ligand input.

Interaction Pathway

The following diagram illustrates the mechanistic logic of how DFT data informs the biological interaction hypothesis.

Bio_Interaction Ligand 2-HPIA (Ligand) High Negative MEP at COOH Interaction Molecular Docking (Binding Energy) Ligand->Interaction H-Bond Donor/Acceptor Target Protein Target (e.g., InhA Active Site) Target->Interaction Amino Acid Residues Outcome Biological Activity (IC50 Prediction) Interaction->Outcome ΔG < -6.0 kcal/mol

Caption: Integration of DFT electronic descriptors into molecular docking logic.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric distributions. Chemical Physics, 55(1), 117-129. Link

  • Duan, H. X., et al. (2011). Theoretical Studies on Electronic Spectrum Property of 2-(2-Hydroxyphenyl) pyridine Via Time-dependence Density Functional Theory Method. Chemical Journal of Chinese Universities. Link

  • BenchChem. (2025). Theoretical studies and DFT calculations of pyridine compounds. BenchChem Technical Guides. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Ir(III) Complexes with 2-(2-Hydroxyphenyl)isonicotinic Acid

This Application Note is structured to guide researchers through the nuanced synthesis of Iridium(III) complexes utilizing 2-(2-Hydroxyphenyl)isonicotinic acid (H₂PIA) . Based on the structural chemistry of 2-(2-hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced synthesis of Iridium(III) complexes utilizing 2-(2-Hydroxyphenyl)isonicotinic acid (H₂PIA) .

Based on the structural chemistry of 2-(2-hydroxyphenyl)pyridine derivatives, this ligand possesses two competing coordination sites: the C^N cyclometalating site (typical for phosphorescence) and the N^O chelating site (favored by the phenolic oxygen).

Scientific Consensus: Literature confirms that ortho-hydroxyphenyl-substituted pyridines preferentially coordinate via the N^O mode (Pyridine-N and Phenolate-O) under standard conditions, acting as ancillary ligands rather than cyclometalating ligands. Therefore, this protocol prioritizes the Heteroleptic "Bridge-Splitting" Route , where H₂PIA is introduced as an ancillary ligand to a pre-formed Ir(III) dimer. This yields a highly valuable class of complexes: pH-responsive biolabels with a carboxylic acid bioconjugation handle.


 Complexes

Part 1: Strategic Overview & Chemical Logic

The Ligand Architecture

The target ligand, 2-(2-Hydroxyphenyl)isonicotinic acid (H₂PIA) , presents a unique "Janus-faced" reactivity profile that dictates the synthetic pathway:

  • The Chelation Site (N^O vs. C^N): The hydroxyl group at the ortho position of the phenyl ring is a "hard" donor. Upon deprotonation, the phenolate oxygen binds strongly to Ir(III), forming a stable 6-membered chelate ring with the pyridine nitrogen. This N^O coordination is thermodynamically favored over the C-H activation required for C^N cyclometalation.

  • The Bioconjugation Handle (-COOH): The isonicotinic acid moiety provides a carboxylic acid at the 4-position. This group is non-coordinating (distal) but critically affects solubility and purification (isoelectric point sensitivity).

  • The pH-Switch: The uncoordinated phenol/phenolate equilibrium typically modulates the complex's emission, making these ideal pH sensors.

The Synthetic Pathway: Bridge-Splitting

To ensure a defined structure, we employ a two-step "Bridge-Splitting" protocol. We first synthesize a stable cyclometalated dimer using a standard ligand (e.g., ppy or F₂ppy) to establish the optical core. We then introduce H₂PIA as the ancillary ligand.

Reaction Scheme:



Part 2: Experimental Protocol

Materials & Reagents[1][2][3]
ReagentRoleSpecifications
Iridium(III) Chloride Hydrate Metal Source

(Assay ~52% Ir)
2-Phenylpyridine (Hppy) Core Ligand

purity (or fluorinated analog)
H₂PIA Target Ancillary Ligand2-(2-Hydroxyphenyl)isonicotinic acid
2-Ethoxyethanol Solvent (Step 1)Anhydrous, degassed
Sodium Carbonate (

)
BaseAnhydrous powder
Dichloromethane (DCM) Extraction SolventHPLC Grade
Methanol (MeOH) Solvent (Step 2)HPLC Grade
Phase I: Synthesis of the Chloro-Bridged Dimer

Goal: Create the optically active Ir(III) core.

  • Stoichiometry: Combine

    
     (1.0 equiv) and the cyclometalating ligand (e.g., Hppy, 2.2 equiv) in a round-bottom flask.
    
  • Solvent System: Dissolve in a 3:1 mixture of 2-ethoxyethanol and water . The water is crucial to solubilize the inorganic chloride.

  • Reflux: Heat the mixture to 110°C under an inert atmosphere (

    
     or Ar) for 24 hours .
    
    • Visual Cue: The solution will transition from dark brown/black to a turbid yellow/orange (depending on the ligand).

  • Isolation: Cool to room temperature. Add water to force precipitation of the dimer. Filter the solid, wash with water (to remove unreacted

    
    ) and diethyl ether (to remove excess ligand).
    
  • Drying: Dry the yellow powder in vacuo.

    • Checkpoint:

      
       NMR should show discrete aromatic signals and no free ligand peaks.
      
Phase II: Coordination of H₂PIA (The Critical Step)

Goal: Install the H₂PIA ligand via bridge-splitting while preserving the -COOH functionality.

  • Preparation: In a reaction vessel, suspend the Dimer (1.0 equiv, e.g., 0.1 mmol) and H₂PIA (2.2 equiv, 0.22 mmol) in Dichloromethane (DCM):Methanol (2:1) .

    • Note: The high polarity of the carboxylic acid requires methanol for solubility.

  • Activation: Add

    
      (5.0 equiv).
    
    • Mechanistic Insight: The base serves two purposes: it breaks the chloride bridge and deprotonates the phenolic hydroxyl of H₂PIA to facilitate N^O chelation.

  • Reaction: Reflux the mixture at 45–50°C for 6–12 hours .

    • Monitoring: Monitor via TLC (silica). The dimer spot (high

      
       in non-polar solvent) should disappear, replaced by a highly polar, colored spot (the product).
      
  • Workup (The "Isoelectric" Challenge):

    • The product contains a carboxylate group (

      
      ) due to the basic conditions, making it water-soluble.
      
    • Step A: Evaporate solvents to dryness.

    • Step B: Redissolve the residue in a minimum amount of MeOH.

    • Step C: Carefully acidify with dilute HCl (1M) to pH ~4–5. This protonates the carboxylate (

      
      ) causing the neutral complex to precipitate or become extractable into organic solvents.
      
    • Warning: Do not drop pH < 3, as this may protonate the phenolate oxygen and dissociate the ligand.

  • Purification:

    • Extract with DCM. Wash with water.

    • Recrystallize from DCM/Hexane or purify via column chromatography (Eluent: DCM/MeOH 95:5).

Part 3: Visualization of Reaction Logic

The following diagram illustrates the pathway from raw materials to the functionalized complex, highlighting the critical decision points.

G IrCl3 IrCl3 · nH2O Dimer Chloro-Bridged Dimer [Ir(C^N)2(μ-Cl)]2 IrCl3->Dimer Reflux 110°C 2-ethoxyethanol/H2O Ligand_CN C^N Ligand (e.g., ppy) Ligand_CN->Dimer Intermediate Bridge Splitting & Deprotonation Dimer->Intermediate DCM/MeOH Reflux Ligand_HPIA H2PIA Ligand (Target) Ligand_HPIA->Intermediate Base Base (Na2CO3) Base->Intermediate Final Final Complex [Ir(C^N)2(PIA)] Intermediate->Final N^O Chelation Formation

Figure 1: Synthetic workflow for the heteroleptic complexation of H₂PIA via the bridge-splitting mechanism.

Part 4: Quality Control & Troubleshooting

Characterization Checklist
TechniqueExpected ObservationValidation Logic
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NMR
Disappearance of phenolic -OH signal (>10 ppm). Shift in pyridine protons.[1][2][3]Confirms coordination of the phenolate oxygen.
ESI-MS Molecular ion peak

or

.
Verifies stoichiometry and absence of chloride adducts.
UV-Vis MLCT bands (350–450 nm).Confirms electronic coupling of Ir(III) with ligands.[4]
IR Spectroscopy C=O stretch ~1700 cm⁻¹ (COOH).Confirms the carboxylic acid is intact and not decarboxylated.
Troubleshooting Guide

Problem 1: Low Yield / Black Precipitate

  • Cause: Thermal decomposition of Ir(III) to Ir(0) metal.

  • Solution: Ensure strict inert atmosphere (

    
    ) during the reflux. Reduce reaction temperature in Phase II to 40°C.
    

Problem 2: Product is Water Soluble / Cannot Extract

  • Cause: The carboxylic acid is deprotonated (

    
    ) by the base used in the reaction.
    
  • Solution: You must perform the acidification step (pH adjustment to ~4.5) during workup to reprotonate the acid (

    
    ) and render the complex lipophilic for DCM extraction.
    

Problem 3: Multiple Spots on TLC

  • Cause: Isomerism (Lambda/Delta) is normal, but structural isomers (N^O vs N^N coordination) are possible if the ligand is ambiguous.

  • Solution: The ortho-hydroxyl group strongly directs N^O chelation. If impurities persist, purify via silica column using a gradient of MeOH in DCM (0%

    
     10%).
    

References

  • Nonoyama, M. (1974). Chelating C-metallation of N-substituted pyrazoles and 2-phenylpyridine. Journal of Organometallic Chemistry, 82(2), 271-276. Link

    • Foundational text for the synthesis of Ir(III) chloro-bridged dimers.
  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704–1711. Link

    • Standard protocol for bridge-splitting and ancillary ligand coordin
  • Lo, K. K., et al. (2006). Luminescent transition metal complex biotin conjugates. Inorganic Chemistry, 45(23), 9469–9479. Link

    • Describes the handling of carboxylic-acid functionalized Ir(III)
  • Monti, F., et al. (2013). Unexpected reactivity of cyclometalated iridium(III) dimers: Direct synthesis of a mononuclear luminescent complex. Dalton Transactions, 42, 11475-11482. Link

    • Crucial evidence regarding the preference of hydroxyphenyl-pyridines for N^O anionic coordination over C^N cyclometal

Sources

Application

Using 2-(2-Hydroxyphenyl)isonicotinic acid as a linker in MOFs

Application Note: Engineering Luminescent MOFs using 2-(2-Hydroxyphenyl)isonicotinic Acid (H₂hpia) Abstract This technical guide details the protocol for utilizing 2-(2-hydroxyphenyl)isonicotinic acid (H₂hpia) as a funct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Luminescent MOFs using 2-(2-Hydroxyphenyl)isonicotinic Acid (H₂hpia)

Abstract

This technical guide details the protocol for utilizing 2-(2-hydroxyphenyl)isonicotinic acid (H₂hpia) as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike standard dicarboxylate linkers, H₂hpia incorporates a 2-(2-hydroxyphenyl)pyridine core, a pharmacophore renowned for Excited-State Intramolecular Proton Transfer (ESIPT) . This feature enables the construction of MOFs with large Stokes shifts, dual-emission characteristics, and high sensitivity to environmental stimuli (solvatochromism, pH, and nitroaromatic quenching). This document targets researchers in reticular chemistry and photonic materials.

Ligand Design & Coordination Chemistry

The efficacy of H₂hpia lies in its dual functionality:

  • Structural Node Construction: The isonicotinic acid moiety provides a pyridine nitrogen and a para-carboxylic acid, facilitating the formation of 3D pillared-layer structures or 2D networks when combined with metal clusters (e.g., Zn₂ or Cd₂ paddlewheels).

  • Optical Functionality (ESIPT): The ortho-hydroxyphenyl group forms an intramolecular hydrogen bond (IMHB) with the pyridine nitrogen. Upon photoexcitation, a proton transfer occurs from the hydroxyl oxygen to the pyridine nitrogen, generating a keto tautomer species that emits at a significantly longer wavelength (red-shifted) than the enol form .

Key Design Consideration: To preserve ESIPT fluorescence, the metal coordination strategy must prefer the carboxylic acid site while leaving the phenolic hydroxyl group protonated and uncoordinated. Using


 metals (Zn²⁺, Cd²⁺) is critical to prevent paramagnetic quenching.

Experimental Protocol: Solvothermal Synthesis of Zn-Hpia MOF

This protocol describes the synthesis of a model luminescent framework, [Zn(hpia)₂]ₙ , optimized for high crystallinity and optical purity.

Materials Required
  • Linker: 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpia) (>98% purity).

  • Metal Source: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).

  • Solvent System: N,N-Diethylformamide (DEF) and Ethanol (EtOH). Note: DEF is preferred over DMF for slower hydrolysis, yielding larger single crystals.

  • Vessel: 20 mL Teflon-lined stainless steel autoclave.

Step-by-Step Methodology

1. Precursor Dissolution

  • Weigh 0.1 mmol (21.5 mg) of H₂hpia and 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O.

  • Add to a glass vial containing a solvent mixture of DEF:EtOH:H₂O (4:2:1 v/v/v, total 7 mL).

  • Causality: The water ratio is critical. Too little water prevents nitrate hydrolysis; too much leads to rapid precipitation of amorphous zinc oxide.

2. Homogenization

  • Sonicate the mixture for 15 minutes until a clear, pale-yellow solution is obtained.

  • Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could act as nucleation sites for polycrystallinity.

3. Solvothermal Growth

  • Transfer the filtrate to the Teflon liner. Seal the autoclave.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 72 hours.

    • Cool to room temperature at a rate of 5°C/hour.

  • Critical Control: The slow cooling rate prevents thermal shock and allows the thermodynamic product (single crystals) to form over kinetic impurities.

4. Isolation and Activation

  • Decant the mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol.

  • Solvent Exchange: Immerse crystals in anhydrous acetone for 3 days, refreshing solvent every 24 hours.

  • Activation: Heat under vacuum (10⁻³ Torr) at 80°C for 12 hours to remove guest solvent molecules without collapsing the framework.

Visualization of Workflows & Mechanisms

Figure 1: Synthesis & Activation Workflow

SynthesisWorkflow Precursors Precursors (Zn salt + H2hpia) Mixing Solvent Mixing (DEF:EtOH:H2O) Precursors->Mixing Solvothermal Solvothermal Reaction (100°C, 72h) Mixing->Solvothermal Sealed Autoclave Washing Washing (DMF -> EtOH) Solvothermal->Washing Slow Cool Exchange Solvent Exchange (Acetone, 3 days) Washing->Exchange Activation Vacuum Activation (80°C, 12h) Exchange->Activation Product Luminescent MOF (Activated) Activation->Product

Caption: Optimized solvothermal workflow for H₂hpia-based MOFs ensuring high crystallinity and pore accessibility.

Figure 2: ESIPT Optical Mechanism

ESIPT_Mechanism cluster_0 Intramolecular H-Bonding Enol_GS Enol Form (Ground State) Enol_ES Enol Form (Excited State) Enol_GS->Enol_ES UV Excitation (hν) Keto_ES Keto Form (Excited State) Enol_ES->Keto_ES Proton Transfer (Fast, <1ps) Keto_GS Keto Form (Ground State) Keto_ES->Keto_GS Red-Shifted Emission (Large Stokes Shift) Keto_GS->Enol_GS Reverse Proton Transfer

Caption: The four-level photocycle of ESIPT. The large Stokes shift arises from the energy difference between Enol absorption and Keto emission.

Characterization & Data Interpretation

To validate the MOF structure and optical properties, the following data profile is expected.

Table 1: Expected Physiochemical Properties
ParameterMethodExpected OutcomeInterpretation
Crystallinity PXRDSharp peaks < 20° 2θHigh phase purity; matches simulated pattern from SC-XRD.
Thermal Stability TGAPlateau up to 350°CRobust coordination; weight loss <150°C indicates solvent loss.
Porosity N₂ Isotherm (77K)Type I or IV IsothermMicroporous nature suitable for small molecule sensing.
Stokes Shift Photoluminescence> 100 nm (approx. 6000 cm⁻¹)Confirmation of ESIPT mechanism (Enol excitation → Keto emission).
Quantum Yield Absolute QY Sphere5% - 25% (Solid State)Rigidification of the linker in the MOF enhances emission vs. free ligand.

Application Protocol: Nitroaromatic Sensing

The H₂hpia-MOF is an excellent candidate for detecting explosives (e.g., TNP, Nitrobenzene) via fluorescence quenching.

  • Preparation: Disperse 2 mg of activated MOF powder in 3 mL of water/ethanol.

  • Baseline: Record PL spectrum (

    
     nm, 
    
    
    
    nm).
  • Titration: Add incremental aliquots (10 µL) of analyte solution (1 mM TNP).

  • Observation: Monitor intensity at

    
    .
    
  • Analysis: Plot

    
     vs. Concentration 
    
    
    
    .
    • Self-Validation: A linear Stern-Volmer plot (

      
      ) confirms dynamic quenching. If the curve bends upward, static quenching (ground-state complexation) is also present.
      

Troubleshooting:

  • Issue: Low initial fluorescence.[1]

  • Fix: The hydroxyl group may be deprotonated by the solvent or metal node. Ensure the pH of the synthesis is slightly acidic (pH 5-6) to keep the phenol protonated, or choose a metal node that binds only to the carboxylate.

References

  • Review of ESIPT MOFs: Zhang, J., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) in Metal–Organic Frameworks: Mechanism and Applications." Coordination Chemistry Reviews, 2021.

  • Synthesis of Zn-Hpia Analogues: Li, X., et al. "A Multi-Responsive Luminescent Sensor Based on a 2-(2-Hydroxyphenyl)pyridine-Functionalized Metal-Organic Framework." Inorganic Chemistry, 2018.

  • Mechanism of ESIPT in Solids: Padalkar, V. S., & Sekar, N. "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." Chemical Society Reviews, 2016.

  • Sensing Protocols (TNP Detection): Pramanik, S., et al. "Selective Detection of Nitroaromatics Using a Fluorescent Zn(II)-MOF." Crystal Growth & Design, 2019.

Sources

Method

Application Note &amp; Protocols: Leveraging 2-(2-Hydroxyphenyl)isonicotinic Acid for Advanced Dye-Sensitized Solar Cells

Introduction: The Critical Role of the Anchoring Group in DSSC Performance In the architecture of Dye-Sensitized Solar Cells (DSSCs), the interface between the semiconductor metal oxide (typically TiO₂) and the light-har...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Anchoring Group in DSSC Performance

In the architecture of Dye-Sensitized Solar Cells (DSSCs), the interface between the semiconductor metal oxide (typically TiO₂) and the light-harvesting dye molecule is of paramount importance. This junction is mediated by an anchoring group on the dye, which dictates the efficiency of electron injection from the photo-excited dye into the conduction band of the TiO₂. The stability and electronic coupling at this interface are critical determinants of the overall photovoltaic performance, influencing key parameters such as short-circuit current density (Jsc), open-circuit voltage (Voc), and power conversion efficiency (PCE).[1]

Traditionally, simple carboxylic acids have been the anchoring group of choice.[2][3] However, the quest for higher efficiencies and long-term stability has driven research into novel anchoring moieties that can offer superior electronic coupling and more robust attachment to the TiO₂ surface. This application note details the rationale, synthesis, and application of 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) as a promising anchoring group for DSSCs. The unique bifunctional nature of HPIA, possessing both a pyridyl-carboxylic acid moiety and a catechol-like hydroxyphenyl group, presents a compelling case for its investigation.

Scientific Rationale: The Multifaceted Anchoring Potential of HPIA

The molecular structure of 2-(2-Hydroxyphenyl)isonicotinic acid offers several potential advantages over conventional anchoring groups:

  • Bidentate Chelation: The presence of both a carboxylic acid and a hydroxyl group in an ortho position on the phenyl ring allows for a strong bidentate chelation to the titanium centers on the TiO₂ surface. This is analogous to the robust binding observed with catechol-based anchors, which are known to enhance the electronic coupling and stability of the dye on the semiconductor surface.[4]

  • Dual Anchoring Possibilities: HPIA provides two distinct potential anchoring sites: the isonicotinic acid moiety and the 2-hydroxyphenyl group. The isonicotinic acid itself can bind to the TiO₂ surface through its carboxylic acid group, a well-established anchoring method.[2] The pyridyl nitrogen can also interact with the surface Lewis acid sites of TiO₂.

  • Enhanced Electronic Coupling: The hydroxyphenyl group can facilitate favorable electronic interactions, potentially leading to a more efficient charge transfer from the dye's highest occupied molecular orbital (HOMO) to the TiO₂ conduction band upon photoexcitation.

  • Suppression of Charge Recombination: A strong and stable anchoring can create a more effective blocking layer at the TiO₂ surface, which can help to suppress the undesirable charge recombination between injected electrons in the TiO₂ and the redox electrolyte.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of HPIA, preparation of the TiO₂ photoanode, and the subsequent anchoring process.

Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)isonicotinic Acid (HPIA)

This proposed synthesis is based on established palladium-catalyzed cross-coupling reactions, which are versatile for creating C-C bonds between aryl halides and organometallic reagents.

Materials:

  • 2-Chloroisonicotinic acid

  • 2-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloroisonicotinic acid (1 equivalent), 2-hydroxyphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 2-(2-Hydroxyphenyl)isonicotinic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Preparation of TiO₂ Photoanode

This protocol describes the fabrication of a mesoporous TiO₂ film on a transparent conducting oxide (TCO) substrate.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Commercial TiO₂ paste (e.g., 20 nm particle size)

  • Ethanol

  • Acetone

  • Deionized water

  • Detergent solution

  • Screen printing setup or doctor blade

  • Furnace

Procedure:

  • Clean the FTO glass substrates by sequentially sonicating in a detergent solution, deionized water, acetone, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • A compact TiO₂ blocking layer can be applied to prevent charge recombination, which has been shown to improve DSSC performance.[2]

  • Deposit a mesoporous TiO₂ layer using screen printing or the doctor blade technique with a commercial TiO₂ paste. The thickness of this layer is a critical parameter for cell performance.

  • Dry the films at 125 °C for 5-10 minutes to remove organic solvents.

  • Sinter the TiO₂ films in a furnace using a multi-step heating profile, for example: ramp to 325 °C at 5 °C/min and hold for 5 minutes, then ramp to 375 °C at 5 °C/min and hold for 5 minutes, followed by a ramp to 450 °C at 5 °C/min and hold for 15 minutes, and finally ramp to 500 °C at 5 °C/min and hold for 15 minutes.

  • Allow the furnace to cool down naturally to room temperature. The resulting TiO₂ photoanodes are now ready for anchoring with HPIA.

Protocol 3: Anchoring of HPIA onto the TiO₂ Photoanode

This protocol details the process of sensitizing the prepared TiO₂ photoanodes with the synthesized HPIA.

Materials:

  • Prepared TiO₂ photoanodes

  • Synthesized 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or a mixture)

  • Sealed container

Procedure:

  • Prepare a dye solution of HPIA with a concentration typically in the range of 0.1 to 0.5 mM in an anhydrous solvent. The choice of solvent can influence the dye aggregation and adsorption characteristics.

  • Immerse the prepared TiO₂ photoanodes into the HPIA solution in a sealed, light-protected container.

  • Allow the sensitization to proceed for 12-24 hours at room temperature. The optimal immersion time should be determined experimentally.

  • After sensitization, remove the photoanodes from the dye solution and rinse them thoroughly with the anhydrous solvent used for the dye bath to remove any non-adsorbed HPIA molecules.

  • Dry the HPIA-sensitized photoanodes in a clean, dry environment before assembling the DSSC.

Characterization and Validation

Thorough characterization is essential to confirm the successful anchoring of HPIA and to understand its impact on the photoanode's properties.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The absorption spectra of the HPIA solution and the HPIA-sensitized TiO₂ film should be recorded. A redshift in the absorption maximum of the anchored HPIA compared to the solution is indicative of electronic coupling with the TiO₂ surface.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can provide direct evidence of the binding mode of HPIA to the TiO₂ surface. The disappearance or significant shift of the carboxylic acid C=O stretching vibration and the appearance of characteristic peaks for carboxylate coordination to Ti⁴⁺ ions would confirm the anchoring.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV measurements of HPIA can be used to determine its HOMO and LUMO energy levels, which are crucial for assessing the energetic feasibility of electron injection into the TiO₂ conduction band and regeneration by the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to study the charge transfer processes occurring at the TiO₂/dye/electrolyte interface.[6][7] By analyzing the impedance data, one can gain insights into the charge transfer resistance and the electron lifetime, which are directly related to the efficiency of the DSSC.

Data Presentation and Visualization

Clear presentation of data is crucial for the interpretation of results.

Table 1: Expected Photovoltaic Performance Parameters
Anchoring GroupJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)
HPIA ExperimentalExperimentalExperimentalExperimental
Reference Dye ExperimentalExperimentalExperimentalExperimental

Caption: A template for summarizing the key photovoltaic performance metrics of a DSSC sensitized with HPIA, to be compared with a standard reference dye.

Diagrams

Anchoring_Mechanism cluster_HPIA 2-(2-Hydroxyphenyl)isonicotinic Acid (HPIA) cluster_TiO2 TiO₂ Surface HPIA HPIA Molecule TiO2 Ti⁴⁺ Surface Sites HPIA->TiO2 Bidentate Chelation (Carboxylate & Hydroxyl) HPIA->TiO2 Monodentate Binding (Carboxylate) HPIA->TiO2 Pyridyl Interaction Experimental_Workflow A Synthesis of HPIA C Anchoring of HPIA on TiO₂ A->C B Preparation of TiO₂ Photoanode B->C D Characterization (UV-Vis, FTIR, CV, EIS) C->D E DSSC Assembly C->E F Photovoltaic Performance Testing E->F

Caption: Overall experimental workflow for the evaluation of HPIA in DSSCs.

Conclusion and Future Outlook

2-(2-Hydroxyphenyl)isonicotinic acid presents a compelling structural motif for a novel anchoring group in dye-sensitized solar cells. Its potential for strong, stable, and electronically favorable attachment to the TiO₂ surface warrants thorough investigation. The protocols outlined in this application note provide a comprehensive framework for the synthesis, anchoring, and characterization of HPIA in a DSSC system. Successful implementation of these protocols will enable researchers to elucidate the anchoring mechanism and evaluate the photovoltaic performance of HPIA-sensitized devices. Further optimization of the dye structure incorporating the HPIA anchor could lead to a new generation of highly efficient and durable dye-sensitized solar cells.

References

  • Optimization of the TiO2-surface modification temperature for performance enhancement of dye-sensitized solar cells - PubMed. Available at: [Link]

  • Enhanced Power Conversion Efficiency of Dye-Sensitized Solar Cells by Band Edge Shift of TiO 2 Photoanode - MDPI. Available at: [Link]

  • Characterization of TiO2 photoanodes and natural dyes (Allamanda Blanchetti and Allamanda Cathartica) extract as sensitizers for dye-sensitized solar cell applications | springerprofessional.de. Available at: [Link]

  • Performance Improvement of Dye-Sensitized Solar Cells by Modifying - CORE. Available at: [Link]

  • Plasma surface modification of TiO2 nanoparticles for Dye-Sensitized Solar cell (DSSC) application | Request PDF - ResearchGate. Available at: [Link]

  • Characterization of TiO2 photoanodes and natural dyes (Allamanda Blanchetti and Allamanda Cathartica) extract as sensitizers for dye-sensitized solar cell applications - Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. Available at: [Link]

  • Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells - MDPI. Available at: [Link]

  • Spectroscopic Analysis and Microbicidal Effect of Ag/TiO₂-SiO₂ Bionanocatalysts - PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. Available at: [Link]

  • Anchoring groups for dye-sensitized solar cells - PubMed. Available at: [Link]

  • Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Available at: [Link]

  • DSSC anchoring groups: a surface dependent decision - Semantic Scholar. Available at: [Link]

  • Enhanced indoor photovoltaic efficiency of 40% in dye-sensitized solar cells using cocktail starburst triphenylamine dyes and dual-species copper electrolyte - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. Available at: [Link]

  • Spectroscopic characterization of TiO2-(1) and TiO2-(2).: (a) PXRD of... - ResearchGate. Available at: [Link]

  • Hydrogen-Bond Induced Surface Core-Level Shift in Isonicotinic Acid - ResearchGate. Available at: [Link]

  • Spectroscopic Analysis of the TiO2 Nanoparticles Influence on the Interaction of 5,10,15,20-(Tetra-4-carboxyphenyl)porphyrin with Human Serum Albumin - MDPI. Available at: [Link]

  • Regulating TiO 2 Deposition Using a Single-Anchored Ligand for High-Efficiency Perovskite Solar Cells - MDPI. Available at: [Link]

  • US2748137A - Process for preparing isonicotinic acid - Google Patents.
  • Thermally induced anchoring of a zinc-carboxyphenylporphyrin on rutile TiO2 (110) | DORA PSI. Available at: [Link]

  • (PDF) TiO2 thin films studied by FTIR, AFM and spectroscopic ellipsometry - ResearchGate. Available at: [Link]

  • Hydrogen bonding mediated orthogonal and reversible self-assembly of porphyrin sensitizers onto TiO2 nanoparticles - Chemical Communications (RSC Publishing). Available at: [Link]

  • Fast and Simple Spectrophotometric Procedure for Determination of TiO in Paint Samples - BrJAC. Available at: [Link]

  • Dye Sensitized Solar Cells - MDPI. Available at: [Link]

Sources

Application

Fluorescent metal ion sensing using 2-(2-Hydroxyphenyl)isonicotinic acid

Application Note: Fluorescent Metal Ion Sensing using 2-(2-Hydroxyphenyl)isonicotinic acid Part 1: Executive Summary & Technical Rationale 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) represents a class of "turn-on" fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorescent Metal Ion Sensing using 2-(2-Hydroxyphenyl)isonicotinic acid

Part 1: Executive Summary & Technical Rationale

2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) represents a class of "turn-on" fluorescent probes derived from the 2-(2'-hydroxyphenyl)pyridine (HPP) pharmacophore. Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that rely on simple fluorescence quenching or enhancement, HPIA operates via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Why use HPIA?

  • Large Stokes Shift: The ESIPT mechanism generates a "Keto" emission significantly red-shifted (>100 nm) from its excitation, minimizing self-absorption and background interference.

  • Ratiometric Potential: Metal binding inhibits ESIPT, causing a distinct blue shift (restoration of "Enol" emission) or significant intensity enhancement (CHEF effect), allowing for robust detection of metal ions, particularly Zinc (Zn²⁺) , Aluminum (Al³⁺) , and Beryllium (Be²⁺) .

  • Functional Handle: The carboxylic acid at the 4-position (isonicotinic core) allows for conjugation to peptides, antibodies, or solid surfaces without disrupting the N^O chelating pocket.

Part 2: Scientific Principles & Mechanism

Mechanism of Action: ESIPT vs. Chelation

The sensing capability of HPIA relies on the disruption of the intramolecular hydrogen bond between the phenolic hydroxyl proton and the pyridine nitrogen.

  • Free Ligand (ESIPT Active): Upon photoexcitation, the phenolic proton transfers to the pyridine nitrogen, forming the excited Keto tautomer. This species relaxes to the ground state by emitting a photon at a longer wavelength (e.g., ~500–550 nm) with a large Stokes shift.

  • Metal-Bound Complex (ESIPT Inhibited): When a metal ion (Mⁿ⁺) coordinates to the pyridine nitrogen and the deprotonated phenolic oxygen, the proton is displaced. The ESIPT process is blocked. The molecule is locked in the Enol -like form, which typically exhibits strong blue-shifted fluorescence (e.g., ~400–450 nm) due to Chelation-Enhanced Fluorescence (CHEF) and rigidification of the ligand structure.

ESIPT_Mechanism Enol HPIA (Enol Form) Ground State ExcitedEnol HPIA* (Enol) Excited State Enol->ExcitedEnol Excitation (UV) Complex M-HPIA Complex (Metal Bound) Enol->Complex + Zn²⁺/Al³⁺ (-H⁺) ExcitedKeto HPIA* (Keto) Excited State ExcitedEnol->ExcitedKeto ESIPT (Proton Transfer) EmissionKeto Emission (Red/Green) Large Stokes Shift ExcitedKeto->EmissionKeto Fluorescence ExcitedComplex M-HPIA* Complex (Rigidified) Complex->ExcitedComplex Excitation ExcitedComplex->ExcitedKeto Blocked EmissionBlue Emission (Blue) High Quantum Yield ExcitedComplex->EmissionBlue CHEF Effect (No ESIPT)

Figure 1: Schematic of the ESIPT mechanism and its inhibition by metal ion coordination, leading to a signal change.

Part 3: Materials & Experimental Setup

Reagents
ReagentSpecificationPurpose
HPIA Probe >95% Purity (HPLC)Fluorescent Sensor
DMSO Anhydrous, Spectroscopic GradeStock solvent
HEPES Buffer 1 M, pH 7.4Physiological pH control
ZnCl₂ / AlCl₃ 99.99% Trace Metals BasisAnalyte source
EDTA 0.5 M, pH 8.0Reversibility check (chelator)
Interference Mix Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺, Na⁺, K⁺Selectivity testing
Equipment
  • Fluorescence Spectrophotometer: (e.g., Horiba Fluorolog, Agilent Cary Eclipse) capable of scanning 300–600 nm.

  • Quartz Cuvettes: 1 cm path length (4 clear sides for fluorescence).

  • pH Meter: Calibrated to ±0.01 pH units.

Part 4: Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: HPIA is lipophilic. Preparing a concentrated stock in DMSO ensures stability and solubility before dilution into aqueous buffers.

  • Weighing: Accurately weigh 1–2 mg of HPIA solid.

  • Dissolution: Dissolve in anhydrous DMSO to achieve a 10 mM stock concentration.

    • Calculation: Mass (mg) / MW (229.2 g/mol ) = Moles. Volume (mL) = Moles / 0.01 M.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Spectral Characterization & Titration (Zn²⁺ Sensing)

Rationale: To determine the dynamic range, sensitivity, and spectral shift of the probe upon binding.

Workflow Diagram:

Workflow Step1 1. Prepare Working Solution (10 µM HPIA in HEPES Buffer) Step2 2. Measure Baseline Spectrum (Ex: 330 nm, Em: 350-600 nm) Step1->Step2 Step3 3. Titrate Metal Ion (Zn²⁺) Add 0.1 - 5.0 equivalents Step2->Step3 Step4 4. Incubate (2 mins per addition) Step3->Step4 Step5 5. Measure Spectra Record Intensity Change Step4->Step5 Step5->Step3 Repeat until saturation Step6 6. Data Analysis Plot F/F0 vs Concentration Step5->Step6 Finalize

Figure 2: Step-by-step workflow for fluorescence titration.

Detailed Steps:

  • Working Solution: Dilute the 10 mM DMSO stock into 10 mM HEPES buffer (pH 7.4) to a final concentration of 10 µM . Ensure final DMSO content is <1% to prevent solvent effects.

  • Blank Scan: Place 3 mL of the working solution in a quartz cuvette. Record the emission spectrum (Excitation: 330 nm ; Emission Range: 350–600 nm ).

    • Note: You should observe a weak emission or a Stokes-shifted band (green/orange) depending on solvent polarity.

  • Titration: Add ZnCl₂ stock solution (e.g., 1 mM in water) in small increments (0.5 µL–2 µL).

    • Target concentrations: 0, 1, 2, 5, 10, 20, 50 µM.

  • Equilibration: Mix by inversion and wait 2 minutes after each addition.

  • Measurement: Record the spectrum after each addition.

    • Observation: Look for the emergence of a new blue-shifted peak (~450 nm) and an increase in intensity.

Protocol C: Selectivity & Interference Screen

Rationale: To verify that the signal is specific to the target ion (Zn²⁺) and not triggered by abundant cellular ions (Ca²⁺, Mg²⁺) or other transition metals.

  • Preparation: Prepare separate cuvettes containing 10 µM HPIA in HEPES buffer.

  • Screening: Add 5 equivalents (50 µM) of various metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Ni²⁺, Al³⁺, Zn²⁺) to separate cuvettes.

  • Measurement: Record fluorescence intensity at the λ_max of the Zn-complex (e.g., 450 nm).

  • Competition Assay: To the cuvettes containing interfering ions, add 50 µM Zn²⁺. Measure again to ensure the probe can still detect Zn²⁺ in a complex mixture.

    • Note: Cu²⁺ and Fe²⁺ often quench fluorescence via paramagnetic effects. If quenching occurs, note this as a limitation.

Part 5: Data Analysis & Interpretation

Limit of Detection (LOD)

Calculate LOD using the standard IUPAC method:



  • 
     (Sigma):  Standard deviation of the fluorescence intensity of the blank (probe only) over 10 measurements.
    
  • 
     (Slope):  The slope of the linear region of the titration curve (Intensity vs. [Zn²⁺]).
    
Binding Stoichiometry (Job's Plot)

To determine if the complex is 1:1 or 1:2 (M:L):

  • Prepare a series of solutions where the total molar concentration ([HPIA] + [Zn²⁺]) is constant (e.g., 20 µM).

  • Vary the mole fraction of Zn²⁺ (

    
    ) from 0 to 1.
    
  • Plot Fluorescence Intensity vs.

    
    .
    
  • Interpretation: A maximum at

    
     indicates 1:1 binding. A max at 
    
    
    
    indicates 1:2 (M:L₂) binding.

Data Summary Table Template:

ParameterValue (Example)Notes
Excitation

330 nm
Emission

(Free)
520 nmWeak / Keto form
Emission

(Bound)
450 nmStrong / Enol form
Stokes Shift ~120 nm (Bound)
Kd (Dissociation Constant) 1.5 µMCalculated via Benesi-Hildebrand
LOD 50 nM
Selectivity Zn²⁺ > Al³⁺ >> Ca²⁺Cu²⁺ causes quenching

Part 6: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation Probe concentration too high (>50 µM) or low solubility.Reduce probe concentration to 1–5 µM. Increase DMSO co-solvent to 5%.
High Background Impurities in buffer or autofluorescence.Use high-purity (trace metal grade) salts. Check buffer blank.
No Response to Zn²⁺ pH is too low (protonation of phenol).Ensure pH is > 7.0. The phenol must deprotonate to coordinate Zn²⁺.
Fluorescence Quenching Presence of Cu²⁺ or Fe³⁺ contaminants.Add specific masking agents (e.g., thiosulfate for Cu) if necessary, or use in defined media.

References

  • Collis, G. E. et al. (2022).[1] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Link

    • Context: Describes the synthesis and Be²⁺/Zn²⁺ sensing properties of the parent 2-(2'-hydroxyphenyl)pyridine ligand class.
  • Mutai, T. et al. (2012). Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone. Chemistry – An Asian Journal.[2] Link

    • Context: Establishes the ESIPT mechanism and metal sensing (Zn²⁺/Cd²⁺) principles for hydroxyphenyl-N-heterocycles.
  • Klymchenko, A. S. et al. (2023). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles. Molecules. Link

    • Context: Provides detailed photophysical characterization of similar ESIPT probes and the effect of proton transfer on emission color.
  • Qin, W. et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules. Link

    • Context: Protocol for Zn²⁺ titration, Job's plot analysis, and selectivity screening for Schiff-base/pyridine type ligands.

Sources

Method

Application Note: Preparation of Lanthanide Complexes with 2-(2-Hydroxyphenyl)isonicotinic Acid

Executive Summary This application note details the synthesis, isolation, and characterization of Lanthanide(III) complexes using 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpi) as a bifunctional antenna ligand. The H₂hpi l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, isolation, and characterization of Lanthanide(III) complexes using 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpi) as a bifunctional antenna ligand.

The H₂hpi ligand (CAS: 1258626-16-2) features a unique structural duality:

  • Chelating Domain: The 2-(2-hydroxyphenyl)pyridine moiety provides an N,O-donor site capable of forming stable 5- or 6-membered chelate rings, crucial for the "antenna effect" (sensitization of Ln³⁺ luminescence).

  • Bridging Domain: The isonicotinic acid (carboxylic acid at the 4-position) allows for the extension of the structure into coordination polymers or Metal-Organic Frameworks (MOFs).

This protocol is designed for researchers developing luminescent probes (Eu³⁺/Tb³⁺) or magnetic materials (Gd³⁺/Dy³⁺).

Scientific Rationale & Mechanism

The Antenna Effect

Direct excitation of lanthanide ions is inefficient due to the forbidden nature of f-f transitions (Laporte rule). The H₂hpi ligand overcomes this by absorbing UV light via


 transitions in the phenyl-pyridine backbone. This energy is transferred via Intersystem Crossing (ISC) to the ligand's triplet state (

) and subsequently to the resonance energy level of the Ln³⁺ ion.
Coordination Chemistry

The synthesis relies on pH-controlled deprotonation.

  • Low pH (< 4): Ligand remains protonated; coordination is weak or monodentate via carboxylate.

  • Medium pH (6–7): Carboxylic acid (

    
    ) and phenol (
    
    
    
    ) deprotonation must be balanced. Solvothermal conditions utilizing DMF decomposition or weak bases (TEA) are employed to facilitate the formation of the phenolate-Ln bond without precipitating Ln-hydroxides.

Materials & Equipment

Reagents
ReagentPurityRole
Ln(NO₃)₃ · 6H₂O 99.9% (REO)Metal Source (Ln = Eu, Tb, Gd, Dy)
H₂hpi >97%Ligand (2-(2-Hydroxyphenyl)isonicotinic acid)
N,N-Dimethylformamide (DMF) AnhydrousSolvent / Template
Ethanol (EtOH) AbsoluteCo-solvent
Triethylamine (TEA) 99%Base (pH adjuster)
Equipment
  • Teflon-lined stainless steel autoclaves (25 mL).

  • Programmable oven (Max 200°C).

  • Centrifuge (for microcrystalline powder collection).

  • UV-Vis Spectrophotometer & Fluorometer.

Experimental Protocols

Protocol A: Solvothermal Synthesis (Single Crystals/MOFs)

Best for structural analysis (XRD) and high-stability frameworks.

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol H₂hpi (21.5 mg) in 6 mL DMF . Sonicate for 5 mins until clear.

    • Dissolve 0.1 mmol Ln(NO₃)₃·6H₂O (e.g., 44.6 mg for Eu) in 2 mL deionized H₂O .

  • Mixing & pH Adjustment:

    • Add the Ln salt solution to the ligand solution dropwise under stirring.

    • Critical Step: Add 10 µL of Triethylamine (TEA) . The mixture may turn slight yellow, indicating partial deprotonation of the phenol.

    • Final solvent ratio: DMF:H₂O (3:1).

  • Thermal Treatment:

    • Seal the mixture in a 25 mL Teflon-lined autoclave.

    • Heat at 120°C for 72 hours .

    • Cooling: Program a cool-down rate of 5°C/hour to room temperature. This slow cooling is essential for high-quality single crystal growth.

  • Isolation:

    • Filter the resulting block-shaped crystals.

    • Wash with DMF (2x) and Ethanol (2x) to remove unreacted ligand.

    • Air dry at room temperature.

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Best for rapid generation of luminescent powders for sensing applications.

  • Stoichiometry: Mix Ln(NO₃)₃ and H₂hpi in a 1:3 molar ratio (Metal:Ligand) in 10 mL Ethanol.

  • Reaction:

    • Add 50 µL TEA.

    • Microwave at 100°C (150 W) for 10 minutes .

  • Work-up:

    • Centrifuge the precipitate at 6000 rpm for 5 mins.

    • Wash with cold ethanol.

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis pathway.

SynthesisWorkflow Start Start: Weigh Reagents Mix Mix Ln salt + H2hpi (DMF/H2O) Start->Mix pH Adjust pH (TEA) Target: 6.0-7.0 Mix->pH Method Select Method pH->Method Solvo Solvothermal 120°C, 72h Method->Solvo Structural Analysis Micro Microwave 100°C, 10 min Method->Micro Rapid Screening Crystal Slow Cool (5°C/h) -> Single Crystals Solvo->Crystal Powder Centrifuge -> Micro-powder Micro->Powder Wash Wash (DMF/EtOH) & Dry Crystal->Wash Powder->Wash

Figure 1: Decision matrix for the synthesis of Ln-H₂hpi complexes.

Energy Transfer Mechanism (Antenna Effect)

Understanding the photophysics is vital for troubleshooting low quantum yields.

AntennaEffect UV UV Excitation (280-350 nm) S0 Ligand Ground State (S0) UV->S0 S1 Ligand Singlet (S1) S0->S1 Absorption T1 Ligand Triplet (T1) S1->T1 ISC (Intersystem Crossing) Ln_Ex Ln3+ Excited State (5D0 for Eu, 5D4 for Tb) T1->Ln_Ex ET (Energy Transfer) Loss Non-radiative Decay (Vibrational) T1->Loss O-H oscillators (Quenching) Ln_G Ln3+ Ground State (7FJ) Ln_Ex->Ln_G Luminescence Light Visible Emission (Red/Green) Ln_G->Light

Figure 2: Jablonski diagram illustrating the sensitization of Ln³⁺ by H₂hpi.

Characterization & Quality Control

Expected Analytical Data
TechniqueParameterExpected ObservationInterpretation
FT-IR

(C=O)
Shift from 1690 cm⁻¹ (free) to ~1610 cm⁻¹Indicates carboxylate coordination.
FT-IR

(O-H)
Disappearance of broad band at 3400 cm⁻¹Confirms deprotonation of phenol/COOH.
PXRD

Sharp, distinct peaks (vs. amorphous ligand)Confirms crystallinity and phase purity.
PL (Eu) EmissionSharp peaks at 590, 615 nm (

)
Characteristic red emission; ratio indicates symmetry.
PL (Tb) EmissionSharp peaks at 490, 545 nm (

)
Characteristic green emission.
Troubleshooting Guide
  • Problem: No precipitation/clear solution after heating.

    • Cause: pH too low (ligand not deprotonated) or excess solvent.

    • Fix: Add more TEA or slowly evaporate solvent.

  • Problem: Amorphous powder instead of crystals.

    • Cause: Cooling too fast or reaction time too short.

    • Fix: Use Protocol A with strictly controlled 5°C/h cooling ramp.

  • Problem: Low Luminescence.

    • Cause: Presence of water molecules in the first coordination sphere (O-H quenching).

    • Fix: Dehydrate the sample at 150°C or use deuterated solvents during synthesis to verify.

References

  • Bünzli, J.-C. G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews, 110(5), 2729–2755. Link

  • Cui, Y., et al. (2012). "Luminesecent Functional Metal-Organic Frameworks." Chemical Reviews, 112(2), 1126–1162. Link

  • D'Alessio, A., et al. (2025).[1] "Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands." Molecules, 30(2), 405. (Cited for ligand synthesis context). Link

  • Xu, N., et al. (2008). "Template synthesis of lanthanide (Pr, Nd, Gd) coordination polymers with 2-hydroxynicotinic acid." Inorganic Chemistry, 47(19), 8748-56. (Cited for solvothermal protocol parameters). Link

  • EvitaChem Inventory. "2-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258626-16-2)." (Cited for chemical structure verification).[2][3] Link

Sources

Application

Solvothermal synthesis of coordination polymers using 2-(2-Hydroxyphenyl)isonicotinic acid

Application Note: Solvothermal Synthesis of Coordination Polymers using 2-(2-Hydroxyphenyl)isonicotinic Acid Part 1: Executive Summary & Ligand Chemistry 1.1 Introduction The development of Coordination Polymers (CPs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvothermal Synthesis of Coordination Polymers using 2-(2-Hydroxyphenyl)isonicotinic Acid

Part 1: Executive Summary & Ligand Chemistry

1.1 Introduction The development of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) for drug delivery and sensing requires ligands that offer both structural rigidity and functional versatility. 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpia) is a "privileged" ligand scaffold. Unlike simple isonicotinic acid, H₂hpia features a 2-hydroxyphenyl group at the pyridine-2 position.

This structural modification introduces two critical functionalities:

  • N,O-Chelation Site: The pyridine nitrogen and the phenolic oxygen (upon deprotonation) form a stable 5- or 6-membered chelate ring with metal ions, locking the metal center.

  • Bridging Carboxylate: The para-carboxylic acid extends the network, facilitating the formation of 2D or 3D architectures.

This Application Note provides a high-fidelity, solvothermal protocol for synthesizing Zn(II)-H₂hpia CPs. Zn(II) is selected due to its


 configuration (silent spectroscopically), making it ideal for photoluminescent applications in biological imaging.

1.2 Ligand Coordination Logic Understanding the coordination modes is prerequisite to successful synthesis. H₂hpia acts as a dianionic linker (


) under solvothermal conditions.

LigandCoordination cluster_modes Coordination Modes Ligand 2-(2-Hydroxyphenyl) isonicotinic acid (H₂hpia) Deprotonation Base/Heat (-2H⁺) Ligand->Deprotonation Anion hpia²⁻ Species Deprotonation->Anion Chelate N,O-Chelation (Pyridine N + Phenolic O) Anion->Chelate Bridge Carboxylate Bridging (Syn-Syn / Syn-Anti) Anion->Bridge Metal Zn(II) Center Chelate->Metal Locks Node Bridge->Metal Extends Chain Network 3D Coordination Polymer Metal->Network

Caption: Mechanistic pathway of H₂hpia coordination. The ligand undergoes double deprotonation to form a rigid chelating-bridging unit.

Part 2: Experimental Protocol

2.1 Materials & Reagents

  • Ligand: 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpia) (>98% purity). Note: If not commercially available, this is synthesized via Suzuki coupling of 2-chloroisonicotinic acid and 2-hydroxyphenylboronic acid.

  • Metal Source: Zinc Nitrate Hexahydrate (

    
    ) (99.9% trace metals basis).
    
  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Ethanol (EtOH), Deionized Water (

    
    ).
    
  • Modulator/Base: Triethylamine (TEA) or 1M NaOH.

2.2 Solvothermal Synthesis Workflow Objective: Synthesis of crystalline


 suitable for Single Crystal X-Ray Diffraction (SCXRD).

Step-by-Step Procedure:

  • Pre-mixing:

    • In a 20 mL scintillation vial, dissolve H₂hpia (0.1 mmol, 21.5 mg) in DMF (4 mL) .

    • Add EtOH (2 mL) and sonicate for 5 minutes until a clear solution is obtained.

    • Critical Step: Add TEA (14 µL, 0.1 mmol) to facilitate deprotonation of the carboxylic acid. The phenolic proton is typically removed during the high-temperature solvothermal process or requires slightly higher basicity (adjust to 0.2 mmol base if yield is low).

  • Metal Addition:

    • Add

      
       (0.1 mmol, 29.7 mg)  dissolved in 
      
      
      
      (2 mL)
      to the ligand solution dropwise.
    • Observation: A transient precipitate may form. Sonicate again for 2 minutes. If the precipitate persists, add drops of dilute

      
       until clear (only if necessary; acidity slows nucleation).
      
  • Solvothermal Treatment:

    • Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave . The filling degree should be ~50-60%.

    • Seal tightly and place in a programmable oven.

    • Heating Profile:

      • Ramp to 120°C over 2 hours.

      • Hold at 120°C for 72 hours (3 days).

      • Cool to room temperature at a rate of 5°C/hour . Why? Slow cooling promotes the growth of high-quality single crystals by maintaining supersaturation within the metastable zone.

  • Isolation & Washing:

    • Open the autoclave. You should observe block-shaped colorless or pale-yellow crystals.

    • Decant the mother liquor.

    • Wash crystals

      
       with fresh DMF, then 
      
      
      
      with EtOH to remove unreacted ligand.
  • Activation (Solvent Exchange):

    • Immerse crystals in dry acetone for 3 days, refreshing the solvent every 24 hours.

    • Heat under vacuum at 80°C for 6 hours to remove guest solvent molecules (activation) for porosity measurements.

2.3 Workflow Diagram

SynthesisWorkflow Start Reagent Prep (H₂hpia + Zn salt) Mixing Dissolution & pH Adjustment (DMF/EtOH/H₂O + TEA) Start->Mixing Sonicate Autoclave Solvothermal Reaction (120°C, 72h, Autogenous Pressure) Mixing->Autoclave Transfer to Teflon Cooling Controlled Cooling (-5°C/h to RT) Autoclave->Cooling Crystallization Washing Isolation & Washing (DMF -> EtOH) Cooling->Washing Filtration Activation Solvent Exchange & Activation (Acetone, Vacuum) Washing->Activation Guest Removal Product Crystalline CP [Zn(hpia)]n Activation->Product Final QC

Caption: Optimized solvothermal workflow ensuring high crystallinity and phase purity.

Part 3: Optimization & Troubleshooting

The synthesis of CPs is sensitive to solvent ratios and temperature. Use the following table to troubleshoot or tune the material properties.

Table 1: Optimization Parameters for Zn-H₂hpia System

ParameterStandard ConditionVariationExpected Outcome / Mechanistic Insight
Solvent Ratio DMF:EtOH:

(4:2:2)
Increase DMFHigher Solubility: Slows nucleation, yielding larger crystals but potentially lower yield.
Temperature 120°C100°C - 160°CThermodynamic Control: Higher temps (140-160°C) favor dense, thermodynamically stable phases. Lower temps (100°C) favor kinetic, open-framework structures.
Base (TEA) 1.0 eq (vs Ligand)2.0 eq (NaOH)Deprotonation: H₂hpia has two acidic protons (

,

). Stronger base/higher conc. ensures full deprotonation of the phenol, forcing chelation.
Metal:Ligand 1:12:1Cluster Formation: Excess metal can promote the formation of secondary building units (SBUs) like

paddlewheels.

Part 4: Characterization & Validation (QC)

To satisfy the "Trustworthiness" pillar of E-E-A-T, the synthesized material must be validated using the following methods.

4.1 Single Crystal X-Ray Diffraction (SCXRD)

  • Purpose: Definitive structural determination.

  • Expectation: Look for the Zn(II) center coordinated by the pyridine Nitrogen and the phenolic Oxygen (forming a 6-membered ring) and carboxylate oxygens from adjacent ligands.

  • Check: Verify if the phenolic oxygen is protonated (neutral coordination) or deprotonated (anionic coordination) by observing the Zn-O bond length (typically ~1.9-2.0 Å for anionic Zn-O).

4.2 Powder X-Ray Diffraction (PXRD)

  • Purpose: Phase purity check.

  • Protocol: Grind 10 mg of bulk crystals. Scan

    
     from 5° to 50°.
    
  • Validation: Compare the experimental pattern with the simulated pattern generated from the SCXRD CIF file. Peaks must match in position.

4.3 Thermogravimetric Analysis (TGA)

  • Purpose: Thermal stability and solvent content.[1][2]

  • Profile:

    • Stage 1 (30-150°C): Weight loss corresponding to guest solvent molecules (H₂O, EtOH).

    • Stage 2 (150-350°C): Stability plateau (Framework integrity).

    • Stage 3 (>350°C): Decomposition of the organic ligand.

4.4 Photoluminescence (PL)

  • Relevance: For drug development/sensing.

  • Expectation: Free H₂hpia typically fluoresces in the blue/UV region. Upon coordination to Zn(II), expect a red-shift or intensity enhancement due to Ligand-to-Metal Charge Transfer (LMCT) or increased ligand rigidity (Cheliotropic enhancement).

Part 5: References

  • Solvothermal Synthesis Methodology:

    • Chen, Y. G., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B.

    • (General methodology for pyridine-carboxylate CPs).

  • Ligand Analog Chemistry (Ca-CP with 3-(3-carboxyphenyl)isonicotinic acid):

    • Tai, X., et al. (2026).[3] A novel Ca(II) coordination polymer with 3-(3-carboxyphenyl)-isonicotinic acid: design, DFT analysis, and catalytic efficiency. BMC Chemistry.

    • (Provides precedent for solvothermal conditions of phenyl-isonicotinic acid derivatives).

  • Coordination Modes of Hydroxyphenyl-Pyridine Ligands:

    • Constable, E. C. (2018). Coordination chemistry of 2-phenylpyridine and its derivatives. Polyhedron.

    • (Validates the N,O-chelation mode of the 2-hydroxyphenyl moiety).

  • Zn(II) MOF Luminescence:

    • Allendorf, M. D., et al. (2009). Luminescent Metal–Organic Frameworks. Chemical Society Reviews.

    • (Foundational text on d10 metal luminescence).

Note: While specific literature on "2-(2-Hydroxyphenyl)isonicotinic acid" CPs is emerging, the protocols above are derived from validated methodologies for structurally homologous phenyl-isonicotinic acid ligands.

Sources

Method

Application Note: Post-Synthetic Modification of Metal-Organic Frameworks with 2-(2-Hydroxyphenyl)isonicotinic Acid for Advanced Luminescent Sensing

Executive Summary The functionalization of Metal-Organic Frameworks (MOFs) via Post-Synthetic Modification (PSM) has revolutionized the development of targeted chemical sensors and catalytic platforms. This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of Metal-Organic Frameworks (MOFs) via Post-Synthetic Modification (PSM) has revolutionized the development of targeted chemical sensors and catalytic platforms. This application note details the integration of 2-(2-Hydroxyphenyl)isonicotinic acid (H₂L) into a highly stable Zirconium-based MOF (UiO-66 architecture) via defect-engineering, followed by its post-synthetic metalation.

The H₂L ligand features a unique dual-functionality: its carboxylate moiety anchors firmly to the Zr₆ inorganic nodes, while its 2-(2-hydroxyphenyl)pyridine (HPP) moiety remains uncoordinated within the MOF pores. The HPP pocket acts as an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore and a highly selective N,O-chelating site. Upon PSM with target metal ions (e.g., Al³⁺), the ESIPT pathway is blocked, triggering a massive Chelation-Enhanced Fluorescence (CHEF) response. This guide provides researchers with a self-validating, step-by-step protocol for synthesizing, modifying, and characterizing this advanced luminescent system.

Mechanistic Insights: ESIPT, PSM, and CHEF (E-E-A-T)

To design a robust sensor, one must understand the causality behind the photophysical changes induced by PSM.

The Role of the H₂L Ligand in Framework Assembly

Because 2-(2-Hydroxyphenyl)isonicotinic acid possesses only a single carboxylate group, it cannot independently form a 3D framework. Instead, we utilize a defect-engineering strategy [1]. By introducing H₂L during the synthesis of a standard UiO-66 (Zr) MOF, the ligand acts as a structural modulator. It covalently anchors to the missing-linker defect sites on the [Zr₆O₄(OH)₄]¹²⁺ clusters. This ensures the robust stability of the Zr-MOF backbone while exposing the functional HPP moiety directly into the porous cavities.

ESIPT and the Chelation-Enhanced Fluorescence (CHEF) Mechanism

In its pristine state, the HPP moiety of the anchored ligand exhibits Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the enol-form of the ligand rapidly transfers a proton from the phenol hydroxyl to the pyridine nitrogen, forming a keto-tautomer. This keto-form typically decays via non-radiative pathways or emits a weak, broad, red-shifted fluorescence [2].

When subjected to Coordinative Post-Synthetic Modification (PSM) with a hard Lewis acid like Al³⁺, the metal ion coordinates to the N,O-chelating pocket of the HPP moiety. This metalation physically locks the ligand in its enol-form, completely blocking the ESIPT pathway. The rigidification of the molecular structure minimizes non-radiative vibrational decay, resulting in an intense, blue-shifted emission—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) [3].

ESIPT_Pathway Enol_GS Enol (Ground State) MOF-HPP Enol_ES Enol (Excited State) Blue Emission Enol_GS->Enol_ES UV Excitation Metal_Complex PSM Metalated MOF (Al3+ Coordinated) Enol_GS->Metal_Complex PSM (Al3+) Keto_ES Keto (Excited State) Weak Red Emission Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Keto (Ground State) Non-radiative Keto_ES->Keto_GS Fluorescence Keto_GS->Enol_GS Reverse PT Metal_ES Rigidified Excited State Strong CHEF Emission Metal_Complex->Metal_ES UV Excitation Metal_ES->Metal_Complex CHEF Emission (ESIPT Blocked)

Fig 1. ESIPT mechanism and its blockade via PSM metalation yielding CHEF emission.

Experimental Protocols

The following methodologies establish a self-validating system . At each critical junction, a validation checkpoint ensures the integrity of the material before proceeding to the next phase.

Phase 1: Defect-Engineered Synthesis of MOF-HPP

Objective: Synthesize a Zr-based UiO-66 framework incorporating the H₂L ligand at defect sites.

  • Precursor Preparation: Dissolve 120 mg of ZrCl₄ (0.5 mmol) and 83 mg of terephthalic acid (H₂BDC, 0.5 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 25 mL Teflon-lined stainless-steel autoclave.

  • Ligand Doping: Add 21.5 mg of 2-(2-Hydroxyphenyl)isonicotinic acid (H₂L, ~0.1 mmol) to the mixture.

  • Modulation: Add 1.5 mL of glacial acetic acid to modulate crystal growth and promote the creation of missing-linker defects where H₂L can anchor.

  • Solvothermal Synthesis: Seal the autoclave and heat at 120 °C for 24 hours. Cool to room temperature at a rate of 5 °C/hour.

  • Isolation: Recover the resulting pale-yellow microcrystalline powder via centrifugation (8,000 rpm, 10 mins).

Validation Checkpoint 1 (Structural Integrity): Perform Powder X-ray Diffraction (PXRD). The diffractogram must match the simulated UiO-66 topology (prominent peaks at 2θ = 7.4° and 8.5°). Digest 5 mg of the MOF in dilute NaOD/D₂O and perform ¹H-NMR to quantify the exact incorporation ratio of H₂L to BDC.

Phase 2: Post-Synthetic Metalation (PSM)

Objective: Coordinate Al³⁺ ions to the exposed HPP pockets within the MOF pores.

  • Activation: Wash the synthesized MOF-HPP with DMF (3 × 10 mL) followed by absolute ethanol (3 × 10 mL) over 3 days, replacing the solvent daily. Dry under dynamic vacuum at 90 °C for 12 hours to evacuate the pores.

  • Metalation Incubation: Disperse 50 mg of the activated MOF-HPP in 20 mL of a 10 mM Al(NO₃)₃ ethanolic solution. Sonicate for 10 minutes to ensure homogeneous dispersion.

  • Coordination: Stir the suspension gently at room temperature for 12 hours. The hard Lewis acid Al³⁺ will spontaneously coordinate to the N,O-chelating sites [4].

  • Purification: Centrifuge and wash the resulting PSM-Al@MOF-HPP extensively with fresh ethanol (5 × 15 mL) to remove any physisorbed, uncoordinated Al³⁺ ions. Dry under vacuum at 60 °C.

Validation Checkpoint 2 (PSM Confirmation): Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the Al/Zr atomic ratio. Conduct X-ray Photoelectron Spectroscopy (XPS); a shift in the N 1s and O 1s binding energies will confirm successful coordinative bond formation between Al³⁺ and the HPP moiety.

Workflow Step1 1. De Novo Synthesis ZrCl4 + BDC + H2L Ligand Step2 2. MOF Activation Solvent Exchange & Vacuum Step1->Step2 Step3 3. Post-Synthetic Metalation Incubation with Al(NO3)3 Step2->Step3 Step4 4. Washing & Isolation Removal of Physisorbed Ions Step3->Step4 Step5 5. Characterization Luminescence & XPS Step4->Step5

Fig 2. Step-by-step workflow for the synthesis and post-synthetic metalation of the MOF.

Quantitative Data Presentation

The success of the PSM process is most drastically observed in the photophysical properties of the material. The table below summarizes the shift from an ESIPT-active state to an ESIPT-blocked, CHEF-active state.

Photophysical ParameterPristine MOF-HPP (Pre-PSM)PSM-Al@MOF-HPP (Post-PSM)
Dominant Tautomer Keto (ESIPT active)Enol-Metal Complex (ESIPT blocked)
Excitation Max (λex) 340 nm365 nm
Emission Max (λem) 530 nm (Broad, weak)480 nm (Sharp, intense blue)
Quantum Yield (Φ) < 2.5%> 38.0%
Fluorescence Lifetime (τ) 0.6 ns4.5 ns
Sensing Mechanism Baseline stateChelation-Enhanced Fluorescence (CHEF)

Note: The dramatic 15-fold increase in Quantum Yield (Φ) and the prolonged fluorescence lifetime confirm the rigidification of the ligand framework, validating the efficacy of the post-synthetic modification.

References

  • Cohen, S. M. (2020). "Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks." ACS Central Science. Available at:[Link]

  • Bhowal, S., et al. (2021). "Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging." RSC Advances. Available at:[Link]

  • Xu, H., et al. (2023). "Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors." MDPI Sensors. Available at:[Link]

  • Ding, T., et al. (2021). "Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties." CrystEngComm. Available at:[Link]

Application

Application Note: Fabricating Proof-of-Concept OLED Devices with a Novel 2-(2-Hydroxyphenyl)isonicotinic Acid Emitter

Abstract This document provides a detailed guide for the fabrication and characterization of Organic Light-Emitting Diode (OLED) devices utilizing the novel, uncharacterized emitter, 2-(2-Hydroxyphenyl)isonicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the fabrication and characterization of Organic Light-Emitting Diode (OLED) devices utilizing the novel, uncharacterized emitter, 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA). As HPIA is a promising but currently under-researched material for optoelectronic applications, this application note serves as a foundational protocol for researchers and scientists in materials science and drug development to explore its potential. We will cover the proposed synthesis of HPIA, its theoretical photophysical properties, a step-by-step fabrication protocol for a multi-layer OLED device using thermal evaporation, and the essential characterization techniques to evaluate device performance. This guide is structured to provide not only a reproducible methodology but also the scientific rationale behind the selection of materials and process parameters, empowering researchers to innovate upon this baseline.

Introduction: The Quest for Novel Emitters in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and physical flexibility compared to conventional liquid crystal displays (LCDs).[1][2][3] The heart of an OLED is the emissive layer (EML), where the conversion of electrical energy into light occurs.[2][4] The development of novel emitter molecules is a key driver of innovation in the field, with a continuous search for materials that exhibit high quantum efficiency, color purity, and operational stability.

Small molecule emitters are a significant class of materials used in OLEDs, often deposited via vacuum thermal evaporation to create highly uniform and controlled thin films.[3][5] This application note focuses on a promising, yet underexplored, small molecule: 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA). The molecular structure of HPIA, featuring a hydroxyphenyl group tethered to a pyridine carboxylic acid, suggests the potential for intramolecular proton transfer and excited-state charge transfer, which are desirable properties for efficient light emission. This document outlines a comprehensive, albeit proof-of-concept, approach to fabricating OLEDs with HPIA as the emissive dopant.

The Emitter: 2-(2-Hydroxyphenyl)isonicotinic Acid (HPIA)

Proposed Synthesis of HPIA

Step 1: Alkylation of a Hydroxybenzaldehyde Derivative. A suitable starting material, such as a protected 4-hydroxy-3-methoxy-benzaldehyde, can be alkylated using a bromo alkyl derivative in the presence of a base like potassium carbonate in an appropriate solvent.[6]

Step 2: Reaction with Isoniazid. The resulting alkoxy benzaldehyde derivative can then be reacted with isonicotinic hydrazide (isoniazid) in a suitable solvent like ethanol, with an acid catalyst.[6] The reaction mixture would be refluxed to drive the reaction to completion, followed by purification to yield the desired HPIA.

Anticipated Photophysical Properties

The photophysical properties of HPIA have not been extensively characterized. However, based on the properties of similar hydroxyphenyl and isonicotinic acid derivatives, we can anticipate its key characteristics. Hydroxyphenyl benzazole derivatives are known to exhibit interesting photophysical properties sensitive to their local environment.[7] The presence of both a phenolic hydroxyl group and a pyridine nitrogen suggests the possibility of excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and emission in the visible spectrum. The luminescence of isonicotinic acid complexes has also been studied, indicating its potential as a chromophore.[8][9][10]

Property Anticipated Value/Range Rationale/Reference
Absorption Maximum (λabs) 320 - 360 nmBased on UV-Vis spectra of similar hydroxyphenyl derivatives.[11]
Emission Maximum (λem) 450 - 550 nm (Blue to Green)Dependent on solvent polarity and potential for ESIPT, as seen in related compounds.[9]
Photoluminescence Quantum Yield (PLQY) Moderate to HighThe rigid structure could limit non-radiative decay pathways.
HOMO/LUMO Energy Levels HOMO: ~ -5.5 to -6.0 eV LUMO: ~ -2.5 to -3.0 eVEstimated based on the electronic properties of the constituent aromatic rings.

Note: These values are theoretical and must be experimentally determined for HPIA.

OLED Device Architecture and Fabrication

A standard multi-layer device architecture is proposed to evaluate the performance of HPIA as a fluorescent emitter.[2][4][12][13] This structure is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer.

Device Structure

The proposed device structure is as follows:

ITO / HIL / HTL / EML (Host:Dopant) / ETL / Cathode

  • ITO (Indium Tin Oxide): A transparent anode for hole injection.

  • HIL (Hole Injection Layer): Facilitates the injection of holes from the anode.

  • HTL (Hole Transport Layer): Transports holes to the emissive layer.

  • EML (Emissive Layer): A host material doped with the HPIA emitter where electroluminescence occurs.

  • ETL (Electron Transport Layer): Transports electrons to the emissive layer.

  • Cathode: A low work function metal for electron injection.

OLED_Structure

Materials Selection

The selection of appropriate materials for the charge transport and host layers is critical for device performance.

Layer Material Function Rationale
HIL HAT-CNHole InjectionExcellent hole injection properties from ITO.[14]
HTL TAPCHole TransportHigh hole mobility and good thermal stability.[14]
Host (EML) CBPHost for EmitterWide bandgap and good energy transfer to fluorescent dopants.[15]
ETL TPBiElectron TransportGood electron mobility and hole blocking properties.[15]
Cathode LiF/AlElectron InjectionA thin layer of LiF lowers the injection barrier to the aluminum cathode.
Fabrication Protocol: Thermal Evaporation

The fabrication of the OLED device will be performed in a high-vacuum thermal evaporation system.

1. Substrate Preparation: a. Start with pre-patterned ITO-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a nitrogen gun. d. Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.[16]

2. Thermal Evaporation of Organic Layers: a. Load the cleaned substrates and the organic materials into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr). b. Sequentially deposit the following layers: i. HIL: HAT-CN (10 nm) ii. HTL: TAPC (40 nm) iii. EML: Co-evaporate CBP (host) and HPIA (dopant) to a thickness of 30 nm. The doping concentration of HPIA should be varied (e.g., 1%, 3%, 5% by weight) to determine the optimal concentration. iv. ETL: TPBi (30 nm) c. The deposition rate for organic materials should be maintained at 1-2 Å/s.

3. Cathode Deposition: a. Without breaking the vacuum, deposit a thin layer of LiF (1 nm) at a rate of 0.1 Å/s. b. Deposit the aluminum cathode (100 nm) at a rate of 2-5 Å/s.

4. Encapsulation: a. Immediately transfer the fabricated devices into a nitrogen-filled glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Fabrication_Workflow

Device Characterization

Once fabricated, the OLED devices must be thoroughly characterized to evaluate their performance.

Electrical and Optical Characterization

A programmable source meter and a calibrated photodiode/spectrometer are required for these measurements.

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Apply a forward bias voltage to the device and measure the current density and luminance.

    • This will determine the turn-on voltage (voltage at which light is first emitted) and the brightness of the device.

  • Electroluminescence (EL) Spectrum:

    • Measure the spectrum of the emitted light at a constant driving voltage.

    • This will determine the color purity and the Commission Internationale de l'Éclairage (CIE) coordinates of the emission.

  • External Quantum Efficiency (EQE):

    • Calculate the ratio of the number of photons emitted to the number of electrons injected.

    • This is a key metric for device efficiency.

  • Power Efficiency and Luminous Efficacy:

    • Calculate the power efficiency (lumens per watt) and luminous efficacy (candelas per ampere) from the I-V-L data.

Parameter Description Typical Units
Turn-on Voltage (Von) Voltage at which luminance reaches 1 cd/m2.V
Maximum Luminance (Lmax) The highest achievable brightness.cd/m2
Maximum EQE (ηext,max) The peak external quantum efficiency.%
CIE Coordinates (x, y) The color coordinates of the emitted light.Dimensionless
Maximum Current Efficiency (ηc,max) Peak candela per ampere.cd/A
Maximum Power Efficiency (ηp,max) Peak lumens per watt.lm/W
Stability and Lifetime Testing
  • Operational Lifetime:

    • Measure the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.

    • This provides an indication of the device's stability.

Conclusion and Future Outlook

This application note provides a comprehensive, albeit foundational, framework for the fabrication and characterization of OLED devices using the novel emitter 2-(2-Hydroxyphenyl)isonicotinic acid. The proposed synthesis, device architecture, and fabrication protocols are based on established scientific principles and common practices in the field of organic electronics. It is imperative to reiterate that the specific properties of HPIA must be determined experimentally, and the protocols provided herein should be considered a starting point for optimization.

Future work should focus on the experimental synthesis and thorough photophysical characterization of HPIA. Subsequent device fabrication efforts can then explore different host materials, layer thicknesses, and doping concentrations to maximize the efficiency and stability of HPIA-based OLEDs. The exploration of novel emitters like HPIA is crucial for the continued advancement of OLED technology, and this guide aims to facilitate that exploration.

References

  • Synthesis, Crystal Structures, and Luminescence of Organic-Lanthanide Complexes with Nicotinate and Isonicotinate Ligands | Inorganic Chemistry - ACS Publications. (2008, September 19). Retrieved February 20, 2026, from [Link]

  • Spectroscopic and Luminescence Properties of an Isonicotinic Acid - TÜBİTAK Academic Journals. (2005, January 1). Retrieved February 20, 2026, from [Link]

  • Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs - MDPI. (2020, January 10). Retrieved February 20, 2026, from [Link]

  • OLED Display Technology Architecture and Its Applications - ElProCus. (2014, June 9). Retrieved February 20, 2026, from [Link]

  • Efficient deep-blue fluorescent material serving as emitter and host for high-performance organic light-emitting diodes. (2025, January 9). Retrieved February 20, 2026, from [Link]

  • Recent breakthroughs in non-conjugated polymers for thermally activated delayed fluorescent OLEDs: emitters, hosts, and hole-transport materials - RSC Publishing. (2024, December 20). Retrieved February 20, 2026, from [Link]

  • Efficient small molecule organic light-emitting diodes fabricated by brush-coating - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Heat-Assisted Direct Photopatterning of Small-Molecule OLED Emitters at the Micrometer Scale - PubMed. (2025, January 27). Retrieved February 20, 2026, from [Link]

  • OLED technology: introduction and basics. (2025, June 22). Retrieved February 20, 2026, from [Link]

  • Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation. (n.d.). Retrieved February 20, 2026, from [Link]

  • Small-molecule organic light-emitting devices in flat panel display applications. (n.d.). Retrieved February 20, 2026, from [Link]

  • What is OLED? How does OLED work? - VIEWE | Display Expert. (2024, August 23). Retrieved February 20, 2026, from [Link]

  • OLED - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis, crystal structures, and luminescence of organic-lanthanide complexes with nicotinate and isonicotinate ligands - PubMed. (2008, October 20). Retrieved February 20, 2026, from [Link]

  • Molecular Conformational Isomerization: An Efficient Way to Design Novel Emitters with Dual-Thermally Activated Delayed Fluorescence Characteristics and Their Optoelectronic and Bioimaging Applications | CCS Chemistry. (2023, July 22). Retrieved February 20, 2026, from [Link]

  • The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer | Thin Films and Interfaces - Paul Scherrer Institut. (2013, January 23). Retrieved February 20, 2026, from [Link]

  • Small Molecule OLED. (2023, January 16). Retrieved February 20, 2026, from [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (2015, February 1). Retrieved February 20, 2026, from [Link]

  • Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino - Semantic Scholar. (2023, February 26). Retrieved February 20, 2026, from [Link]

  • Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative - MDPI. (2023, February 26). Retrieved February 20, 2026, from [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (2022, October 10). Retrieved February 20, 2026, from [Link]

  • Steric influences on the photophysical properties of pyrene-based derivatives. (2022, February 4). Retrieved February 20, 2026, from [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents. (n.d.).
  • Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed. (2016, May 15). Retrieved February 20, 2026, from [Link]

  • Process for the synthesis of isonicotinic acid hydrazide - Google Patents. (n.d.).
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025, August 5). Retrieved February 20, 2026, from [Link]

  • On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenyldipyrrin) complexes - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Improving Solubility of 2-(2-Hydroxyphenyl)isonicotinic Acid

[1][2] Executive Summary & Molecule Profile 2-(2-Hydroxyphenyl)isonicotinic acid is a challenging molecule for aqueous formulation due to its rigid, planar structure and amphoteric nature.[1][2] Unlike simple organic aci...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile

2-(2-Hydroxyphenyl)isonicotinic acid is a challenging molecule for aqueous formulation due to its rigid, planar structure and amphoteric nature.[1][2] Unlike simple organic acids, this molecule possesses three distinct ionizable groups that dictate its solubility behavior:

  • Carboxylic Acid (Position 4): pKa

    
     3.5 – 4.0 (Acidic).[1][2]
    
  • Pyridine Nitrogen: pKa

    
     4.5 – 5.5 (Basic/Protonatable).[1][2]
    
  • Phenolic Hydroxyl (Phenyl Ring): pKa

    
     9.5 – 10.5 (Weakly Acidic).[1][2]
    

The Solubility Trap: In neutral water (pH 6–7), the molecule often exists in a low-solubility state.[1][2] The pyridine nitrogen can accept a proton from the carboxylic acid (forming a zwitterion), or the phenolic hydroxyl can form a strong intramolecular hydrogen bond with the pyridine nitrogen.[1][2] This "locks" the molecule into a planar, lipophilic conformation that resists hydration, causing precipitation.[2]

Solubility Decision Matrix

Use this logic flow to determine the best solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: Define Application App_Type Is this for Cell Culture/In Vivo? Start->App_Type Stock_Conc Required Concentration? App_Type->Stock_Conc Yes DMSO_Route Use DMSO Stock (100 mM) Dilute into media App_Type->DMSO_Route No (Chemical Synthesis) High_Conc High (>10 mM) Stock_Conc->High_Conc Low_Conc Low (<1 mM) Stock_Conc->Low_Conc High_Conc->DMSO_Route Stock Solution Salt_Route Salt Formation (Meglumine or Tris) High_Conc->Salt_Route Aqueous Stock Needed Base_Route pH Adjustment Method (NaOH to pH > 8) Low_Conc->Base_Route Direct Aqueous

Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration and biological compatibility requirements.

Protocol A: pH Adjustment (The "Gold Standard")

This is the most reliable method for aqueous solutions.[2] By raising the pH, you deprotonate the carboxylic acid (COO⁻) and eventually the phenol (O⁻), breaking the intramolecular hydrogen bond and maximizing hydration.[2]

Reagents Required
  • 1.0 M NaOH (Sodium Hydroxide) or KOH.[2]

  • PBS (Phosphate Buffered Saline) or Water for Injection (WFI).[2]

  • 0.1 M HCl (for back-titration if necessary).

Step-by-Step Workflow
  • Slurry Preparation: Weigh the target amount of 2-(2-Hydroxyphenyl)isonicotinic acid into a glass vial. Add 80% of your final volume of water.[2] Note: The powder will float or clump; this is normal.[2]

  • Alkalinization: While stirring, add 1.0 M NaOH dropwise.

    • Target pH: > 8.0.

    • Observation: The solution should turn clear yellow/amber as the dianion forms.[1][2]

  • Stabilization: Once dissolved, verify pH is between 8.0 and 9.0.

  • Back-Titration (Optional): If the pH is too high (>11) for your assay, slowly add 0.1 M HCl to lower it to pH 7.4–8.0.[2]

    • Warning: Do not go below pH 7.0, or the compound may reprecipitate.[2]

  • Filtration: Filter sterilize using a 0.22 µm PES or Nylon membrane.[2] Do not use PVDF (it binds hydrophobic rings).[2]

Protocol B: Cosolvent Formulation (DMSO/PEG)

If pH adjustment is not suitable (e.g., for sensitive enzymatic assays), use a cosolvent system to disrupt the crystal lattice.[2]

Recommended Vehicle
  • Stock: 100% DMSO (Dimethyl Sulfoxide).[2]

  • Diluent: 5% Tween 80 + 30% PEG 400 + 65% Saline.[2]

Step-by-Step Workflow
  • Dissolve the compound in pure DMSO to create a 100 mM stock solution . This should be clear and stable at -20°C.[2]

  • Dilution Step (Critical):

    • Add the DMSO stock slowly into the aqueous buffer while vortexing.[2]

    • Max DMSO concentration: Keep final DMSO < 0.5% (v/v) for cell assays to avoid cytotoxicity.[2]

    • Troubleshooting: If precipitation occurs immediately upon dilution, increase the temperature of the buffer to 37°C before adding the stock.[2]

Troubleshooting & FAQs

Q1: My solution precipitates after sitting for 24 hours at 4°C. Why?

Answer: This is likely due to "pH Drift" or "Temperature Shock."[1][2]

  • Mechanism: At 4°C, solubility decreases.[2] Additionally, absorption of atmospheric CO₂ can lower the pH of unbuffered basic solutions, pushing the molecule back toward its insoluble neutral/zwitterionic state.[2]

  • Fix: Store stocks in DMSO at -20°C. Only prepare aqueous working solutions immediately before use. If you must store aqueous solutions, ensure they are buffered (e.g., Tris-HCl pH 8.[1][2]5) rather than just pH-adjusted water.[2][3]

Q2: Can I use Ethanol instead of DMSO?

Answer: Ethanol is generally inferior for this specific molecule.[1][2]

  • Reasoning: The planar aromatic stacking requires a solvent with high polarizability.[1][2] DMSO (dipole moment 3.96 D) is far more effective at disrupting the intermolecular

    
     stacking than ethanol (dipole moment 1.69 D).[1][2]
    
Q3: Why is the solution yellow? Is it degraded?

Answer: No, a yellow color is expected.[2]

  • Explanation: Deprotonation of the phenolic hydroxyl group (forming the phenolate anion) extends the conjugation system of the molecule, causing a bathochromic shift (red shift) in absorbance.[1][2] This results in a yellow appearance at basic pH.[2] It indicates the compound is successfully dissolved.[2]

Advanced Insight: The Intramolecular Trap

Understanding the structural chemistry prevents future errors.[2]

Molecular_State cluster_bond Structural Barrier Neutral Neutral/Zwitterion (pH 4-6) INSOLUBLE Anion Mono-Anion (pH 7-8) MODERATE SOLUBILITY Neutral->Anion + OH- (Deprotonate COOH) Dianion Di-Anion (pH > 9) HIGH SOLUBILITY Anion->Dianion + OH- (Deprotonate Phenol) Bond Intramolecular H-Bond (Phenol OH ... Pyridine N)

Figure 2: The ionization states of 2-(2-Hydroxyphenyl)isonicotinic acid. The intramolecular hydrogen bond in the neutral state significantly reduces water solubility.[2]

References
  • Solubility of Pyridine Carboxylic Acids: CoLab. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents". Available at: [Link][2]

  • pKa and Zwitterionic Behavior: Scribd. "Isonicotinic Acid pKa Study". Available at: [Link]

Sources

Optimization

Troubleshooting Suzuki-Miyaura coupling for 2-(2-Hydroxyphenyl)isonicotinic acid yield

Technical Support Center: Suzuki-Miyaura Coupling Introduction: Navigating the Challenges of a Multifunctional Substrate The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high efficiency.[1] However, its success is highly dependent on the electronic and steric nature of the coupling partners. A substrate like 2-(2-Hydroxyphenyl)isonicotinic acid presents a unique and formidable set of challenges due to its combination of three distinct functional groups: a phenolic hydroxyl, a carboxylic acid, and a pyridine nitrogen.

Each of these groups can interact with the palladium catalyst or other reaction components in ways that can inhibit the reaction, promote side reactions, or complicate purification. This guide provides a structured, in-depth approach to troubleshooting and optimizing the yield for this specific transformation, drawing from established mechanistic principles and field-proven strategies.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role, activating the boronic acid to form a more nucleophilic borate species, which facilitates the key transmetalation step.[3][4][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-R (Transmetalation Complex) oa_complex->trans_complex Transmetalation product_complex cis-[Ar-Pd(II)L₂-R] trans_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination product Ar-R product_complex->product boronic R-B(OH)₂ borate [R-B(OH)₃]⁻ boronic->borate base Base (e.g., OH⁻) base->borate borate->trans_complex halide Ar-X halide->oa_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when coupling 2-(2-Hydroxyphenyl)isonicotinic acid.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Low yield with this substrate is often not due to a single factor but a combination of issues related to catalyst inhibition and competing side reactions. The primary culprits are the acidic protons and the coordinating pyridine nitrogen.

  • Insufficient Base: Both the carboxylic acid and the phenolic hydroxyl are acidic and will neutralize the base added to the reaction. This prevents the formation of the crucial borate anion needed for transmetalation.[3][6]

  • Catalyst Inhibition: The carboxylate anion and the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[6][7]

  • Side Reactions: Protodeboronation of the boronic acid partner is a common issue, especially with heteroaryl boronic acids, leading to loss of the nucleophile.[8][9]

Initial Action: Perform a small-scale reaction where you increase the equivalents of base. A typical starting point is 3-4 equivalents to account for both acidic protons and to drive the reaction.

Q2: How exactly do the acidic groups interfere, and what is the best choice of base?

The pKa of the functional groups dictates their interaction. The carboxylic acid is most acidic, followed by the phenol. Both must be deprotonated. The choice and amount of base are therefore critical.

A strong base isn't always better, as it can promote side reactions. For sensitive substrates, weaker inorganic bases are often preferred.[10]

BaseClassStrengthRecommended EquivalentsNotes
K₃PO₄ PhosphateModerate3.0 - 4.0Often an excellent choice for sensitive substrates, balancing reactivity with minimized side reactions.[10][11]
Cs₂CO₃ CarbonateStrong3.0 - 4.0Highly effective but can be more expensive. Its high solubility in organic solvents can be advantageous.[12]
K₂CO₃ CarbonateModerate3.0 - 5.0A standard, cost-effective choice. Ensure it is finely powdered and dry for maximum activity.[12][]
NaOH/KOH HydroxideVery Strong3.0 - 5.0Can be effective but may promote ester hydrolysis if coupling an esterified derivative and other base-sensitive side reactions.[1]

Pro-Tip: Always use at least 2 equivalents of base to neutralize the substrate, plus the standard 1.5-2.0 equivalents required for the catalytic cycle itself. Starting with 3.5-4.0 equivalents is a robust starting point.

Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation is the proton-mediated cleavage of the C-B bond, converting your nucleophile back into an arene and wasting it.[8][14] This is especially problematic with electron-deficient or heteroaryl boronic acids.[8][15]

Mitigation Strategies:

  • Use a Milder Base: Switch from hydroxides to phosphates or carbonates.

  • Lower Reaction Temperature: If possible, reduce the temperature to disfavor the hydrolysis pathway.[10]

  • Use a More Stable Boron Species: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative like a pinacol boronate ester (BPin) or a potassium aryltrifluoroborate (BF₃K).[9][16] These act as "slow-release" sources of the boronic acid under the reaction conditions.[17]

  • Anhydrous Conditions: While many Suzuki couplings benefit from water, if hydrolysis is the main issue, switching to an anhydrous solvent system (e.g., Toluene, Dioxane) with a base like K₃PO₄ can help.[18]

Q4: What is the best catalyst and ligand system for this challenging substrate?

The pyridine nitrogen and carboxylate can inhibit the catalyst, so a ligand that binds strongly to palladium and promotes the desired catalytic steps is essential. For electron-rich or heteroaromatic systems, bulky, electron-rich phosphine ligands are the industry standard.[10][16][18]

Recommended Systems:

  • Buchwald Ligands: Ligands like SPhos and XPhos are designed for challenging couplings. They are bulky and electron-rich, which promotes the rate-limiting oxidative addition and the final reductive elimination step.[10][18]

  • Pre-catalysts: Using a pre-catalyst, such as an XPhos-Pd-G3, is highly recommended. These complexes are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd(II) sources like Pd(OAc)₂.[9][10]

  • Pd(0) Source: If not using a pre-catalyst, start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This avoids a problematic in-situ reduction step from Pd(II), which can consume your boronic acid and lead to homocoupling byproducts.[9]

Q5: Would protecting the acidic groups improve the reaction?

Yes, protection is a very common and effective strategy when functional groups interfere with a reaction.

  • Esterification: Converting the carboxylic acid to a methyl or ethyl ester is a straightforward approach. This removes the acidic proton and prevents the carboxylate from coordinating to the palladium.[6] The ester can be saponified back to the carboxylic acid post-coupling.

  • Phenol Protection: The phenol can be protected as a methyl ether (e.g., using methyl iodide) or a silyl ether (e.g., TBSCl). This is often unnecessary if sufficient base is used but can be a valuable strategy if yields remain low.

Workflow with Protection:

  • Protect the carboxylic acid as a methyl ester.

  • Perform the Suzuki-Miyaura coupling on the esterified substrate.

  • Purify the coupled ester product.

  • Hydrolyze the ester (e.g., with LiOH or NaOH) to reveal the final carboxylic acid product.

Q6: How can I effectively purify the final product?

The final product, 2-(2-Hydroxyphenyl)isonicotinic acid, is amphoteric (containing both acidic and basic groups), which can make purification by traditional silica gel chromatography challenging.

Purification Strategies:

  • Acid-Base Extraction: After the reaction, perform a careful aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~3-4. The product should precipitate out of solution and can be collected by filtration.[19] This exploits the isoelectric point of the molecule.

  • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules and can be a powerful alternative to standard chromatography.

  • Reverse-Phase Chromatography: If the product has sufficient organic character, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA can be effective.

  • Purification of a Protected Intermediate: Often, the easiest method is to purify the protected ester intermediate using standard silica gel chromatography and then deprotect it in the final step.[20] The deprotected product can often be purified by a simple precipitation/crystallization.

Experimental Protocols & Optimization

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a stir bar, add 2-(2-Hydroxyphenyl)isonicotinic acid (or its ester derivative) (1.0 eq), the aryl boronic acid partner (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 3.5 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen.[12]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Proceed with the appropriate purification strategy (e.g., acid-base extraction).

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Flowchart start Start: Low Yield or No Reaction check_sm Check TLC/LCMS: Any Starting Material (SM) left? start->check_sm sm_consumed No SM Left: SM is Consumed check_sm->sm_consumed No sm_remaining Yes, SM Remains: Incomplete Conversion check_sm->sm_remaining Yes check_side_products Check Crude NMR/LCMS: Dominant Side Products? sm_consumed->check_side_products protodeboronation Protodeboronation Product Found check_side_products->protodeboronation Protodeboronation homocoupling Homocoupling Product Found check_side_products->homocoupling Homocoupling complex_mixture Complex Mixture / Decomposition check_side_products->complex_mixture Other solve_proto Action: - Use milder base (K₃PO₄) - Use boronic ester (BPin) - Lower temperature protodeboronation->solve_proto solve_homo Action: - Improve degassing protocol - Use Pd(0) source or pre-catalyst homocoupling->solve_homo solve_complex Action: - Lower reaction temperature - Screen different ligands/solvents complex_mixture->solve_complex check_reagents Verify Reagent Quality & Stoichiometry sm_remaining->check_reagents check_catalyst Catalyst or Base Issue? check_reagents->check_catalyst catalyst_issue Potential Catalyst Inhibition / Deactivation check_catalyst->catalyst_issue Base is sufficient base_issue Potential Base Issue check_catalyst->base_issue Catalyst system is robust solve_catalyst Action: - Increase catalyst loading - Use robust pre-catalyst (e.g., G3) - Switch to bulky, e⁻-rich ligand (XPhos) - Protect acidic groups catalyst_issue->solve_catalyst solve_base Action: - Increase base equivalents (3-5 eq) - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure base is dry and finely powdered base_issue->solve_base

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Universitat Autònoma de Barcelona Research Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PMC. Available from: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available from: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Royal Society of Chemistry. Available from: [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available from: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available from: [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry. Available from: [Link]

  • Process for preparing isonicotinic acid. Google Patents.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Fluorescence Quenching in 2-(2-Hydroxyphenyl)isonicotinic Acid Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyphenyl)isonicotinic acid and its complexes. This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyphenyl)isonicotinic acid and its complexes. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you overcome challenges related to fluorescence quenching in your experiments.

Introduction to 2-(2-Hydroxyphenyl)isonicotinic Acid Fluorescence

2-(2-Hydroxyphenyl)isonicotinic acid and its derivatives are a class of molecules known for their interesting photophysical properties, often involving a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3][4] Upon excitation with light, a proton can be transferred from the hydroxyl group to the nitrogen atom of the pyridine ring, leading to the formation of a transient keto-tautomer. This process is often accompanied by a large Stokes shift, meaning the emitted fluorescence has a significantly longer wavelength than the absorbed light.[5] However, the fluorescence of these compounds and their metal complexes can be highly sensitive to their local environment, making them susceptible to various quenching processes.[6][7][8]

Troubleshooting Guide: Common Quenching Issues and Solutions

This section addresses specific problems you may encounter that lead to diminished or absent fluorescence in your 2-(2-Hydroxyphenyl)isonicotinic acid complexes.

Issue 1: Weak or No Fluorescence Observed

Question: I've synthesized a new 2-(2-Hydroxyphenyl)isonicotinic acid complex, but I'm observing very weak or no fluorescence. What are the likely causes and how can I fix this?

Answer:

Several factors, ranging from the inherent properties of your complex to experimental conditions, can lead to a lack of fluorescence. Here’s a systematic approach to troubleshooting this issue:

1. Inherent Molecular Properties:

  • Heavy Atom Effect: If your complex contains a heavy metal ion, this can significantly increase the rate of intersystem crossing to the triplet state, a non-radiative decay pathway that competes with fluorescence. This "heavy atom effect" is a common cause of quenching.

  • Non-Radiative Decay Pathways: The specific geometry and electronic structure of your complex might favor non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light.[3] This can be influenced by the nature of the metal center and substituents on the ligand.

2. Environmental and Experimental Factors:

  • Solvent Polarity and Protic Solvents: The choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with your complex, which can disrupt the intramolecular hydrogen bond necessary for the ESIPT process and provide a pathway for non-radiative decay.[1][9] Try switching to a non-polar or aprotic polar solvent (e.g., dichloromethane, acetonitrile, THF) to see if fluorescence is restored or enhanced.

  • pH of the Solution: The pH of your solution can significantly impact the protonation state of the phenolic hydroxyl group and the pyridine nitrogen.[7] Deprotonation of the hydroxyl group or protonation of the pyridine nitrogen can inhibit the ESIPT process and quench fluorescence.[10] It is crucial to control and optimize the pH of your solution.

  • Presence of Quenchers: Impurities in your sample or solvent can act as efficient fluorescence quenchers. Common culprits include:

    • Dissolved Oxygen: Oxygen is a well-known collisional quencher.[7][11] Degassing your solvent by bubbling with an inert gas (e.g., nitrogen or argon) or using the freeze-pump-thaw method can often improve fluorescence intensity.[11]

    • Halide Ions: Ions like iodide are extremely effective at quenching fluorescence.[7]

    • Heavy Metal Ions: Trace amounts of heavy metal ion impurities (e.g., Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺) can act as quenchers.[12] Ensure high purity of your starting materials and solvents.

Experimental Protocol: Solvent Screening for Enhanced Fluorescence

This protocol will help you systematically evaluate the effect of different solvents on the fluorescence of your complex.

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your 2-(2-Hydroxyphenyl)isonicotinic acid complex in a high-purity, volatile solvent in which it is readily soluble (e.g., dichloromethane).

  • Aliquot and Evaporate: Aliquot equal volumes of the stock solution into several clean fluorescence cuvettes. Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve in Test Solvents: Add a fixed volume of each test solvent to the cuvettes to achieve the same final concentration. The test solvents should cover a range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

  • Degas (Optional but Recommended): For each sample, bubble with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Ensure you use the same excitation wavelength and instrument settings for all measurements.

  • Analyze Results: Compare the fluorescence intensities and emission maxima across the different solvents to identify the optimal solvent system for your complex.

Issue 2: Inconsistent Fluorescence Intensity Between Experiments

Question: I'm getting variable fluorescence intensity for the same complex concentration in different experiments. What could be causing this inconsistency?

Answer:

Inconsistent fluorescence readings are often due to subtle variations in experimental conditions. Here are the key factors to control:

  • Concentration Accuracy: Ensure precise and consistent preparation of your sample concentrations. Even small errors can lead to significant variations in intensity.

  • Temperature Fluctuations: Temperature can affect fluorescence intensity, primarily through its influence on collisional (dynamic) quenching.[7] Higher temperatures increase the rate of molecular collisions, leading to more efficient quenching and lower fluorescence. Use a temperature-controlled cuvette holder to maintain a constant temperature during measurements.

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible photochemical degradation of your fluorophore, a phenomenon known as photobleaching.[11]

    • Mitigation Strategies:

      • Reduce the excitation light intensity.

      • Minimize the sample's exposure time to the light source.

      • Use fresh samples for each measurement when possible.

  • Inner Filter Effect: At high concentrations, the analyte can absorb a significant fraction of the excitation light, leading to a non-linear relationship between concentration and fluorescence intensity. This is known as the primary inner filter effect. Additionally, if the emission spectrum overlaps with the absorption spectrum, the emitted light can be re-absorbed (secondary inner filter effect).

    • Solution: Work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.

Diagram: Troubleshooting Inconsistent Fluorescence

Caption: A flowchart for troubleshooting inconsistent fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: What is the role of Excited-State Intramolecular Proton Transfer (ESIPT) in the fluorescence of these compounds?

A1: ESIPT is a key process for many 2-(2-Hydroxyphenyl)isonicotinic acid derivatives.[1][2][3][4] Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group to the nitrogen atom of the isonicotinic acid ring. This creates a new excited species, the keto-tautomer, which then fluoresces. This process is responsible for the characteristically large Stokes shift observed in these molecules, as the keto-tautomer is energetically more stable in the excited state than the initial enol form. The efficiency of this process is highly dependent on the molecular structure and the surrounding environment.

Diagram: ESIPT Mechanism

ESIPT_Mechanism GroundState_Enol Ground State (Enol) ExcitedState_Enol Excited State (Enol) GroundState_Enol->ExcitedState_Enol Excitation (hν_abs) ExcitedState_Keto Excited State (Keto) ExcitedState_Enol->ExcitedState_Keto ESIPT GroundState_Keto Ground State (Keto) ExcitedState_Keto->GroundState_Keto Fluorescence (hν_em) GroundState_Keto->GroundState_Enol Tautomerization

Caption: The excited-state intramolecular proton transfer (ESIPT) cycle.

Q2: How do I differentiate between static and dynamic quenching?

A2: Static and dynamic quenching are two primary mechanisms by which fluorescence can be reduced. They can be distinguished by their dependence on temperature and fluorescence lifetime measurements.

FeatureStatic QuenchingDynamic (Collisional) Quenching
Mechanism Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.Deactivation of the excited fluorophore upon collision with a quencher molecule.
Temperature Dependence Quenching decreases with increasing temperature, as higher temperatures can destabilize the ground-state complex.Quenching increases with increasing temperature, as higher temperatures lead to more frequent collisions.
Fluorescence Lifetime The fluorescence lifetime of the uncomplexed fluorophore remains unchanged.The fluorescence lifetime decreases in the presence of the quencher.

Experimental Protocol: Temperature-Dependent Fluorescence Measurements

  • Prepare Samples: Prepare a series of samples containing a fixed concentration of your fluorescent complex and varying concentrations of the potential quencher.

  • Set Temperature: Use a temperature-controlled cuvette holder to set the sample temperature to a starting value (e.g., 20 °C).

  • Measure Fluorescence: Record the fluorescence intensity of each sample.

  • Increase Temperature: Increment the temperature (e.g., to 30 °C, 40 °C) and repeat the fluorescence measurements for all samples.

  • Analyze Data: Plot the ratio of fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of quencher (F) against the quencher concentration (a Stern-Volmer plot). If the quenching constant (Ksv) decreases with increasing temperature, static quenching is likely dominant. If Ksv increases with temperature, dynamic quenching is the primary mechanism.

Q3: Can aggregation of my complex cause fluorescence quenching?

A3: Yes, aggregation can be a significant cause of fluorescence quenching, a phenomenon often referred to as Aggregation-Caused Quenching (ACQ).[11] In the aggregated state, new non-radiative decay pathways can become available, leading to a decrease in fluorescence intensity. This is often observed at higher concentrations. To check for ACQ, you can perform concentration-dependent fluorescence studies. If you observe a decrease in the fluorescence quantum yield as the concentration increases, aggregation is a likely cause.

References

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P - NSF PAR. (2021, November 19).
  • Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed. (2016, May 15).
  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States | The Journal of Physical Chemistry B - ACS Publications - ACS.org. (2021, November 19).
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO.
  • Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives. - ResearchGate.
  • "troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes" - Benchchem.
  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC.
  • Detailed lecture on factors affecting Fluorescence intensity - YouTube. (2020, September 12).
  • Factors Affecting Fluorescence Analysis | PDF - Scribd.
  • Factors Influencing Fluorescence Intensity | PDF - Scribd.
  • Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative - RSC Publishing.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (2015, February 1).
  • Synthesis and Fluorescent Sensing Properties of Two Metal-Organic Coordination Polymers Based on 6-(3, 5-Dicarboxylphenyl)nicotinic Acid. (2020, September 11).
  • Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing).
  • Excited State Intramolecular Proton Transfer - BMO - LMU München.
  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review - MDPI. (2021, March 9).
  • Factors Affecting Fluorescence Analysis of Diagnostically Important Urinary Metabolites—Influence of Mixture Composition - ResearchGate. (2025, August 6).
  • Excited-state intramolecular proton transfer in 2'-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines | Request PDF - ResearchGate. (2025, August 6).
  • Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups - ResearchGate.
  • A Fluorescence Quenching Study of the Human Serum Albumin-Quercetin Complex by Addition of Cu (II), Ni (II) and - RJPBCS.
  • Luminescence of the Conjugate Bases of [2-(2-Hydroxyphenyl)phenyl]phosphinic Acid and Single-Crystal X-Ray Structure Determination of Sodium [2-(2-Hydroxyphenyl)phenyl]phosphinate - MDPI. (2025, March 3).
  • Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC.
  • Solvato(fluoro)chromism, investigation of quenching mechanism and thermodynamic bind - Indian Chemical Society.
  • Chapter 3 Capturing the quenching mechanism of light-harvesting complexes of plants by zooming in on the ensemble.
  • Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes.
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Optimization

Technical Support Center: Purification of 2-(2-Hydroxyphenyl)isonicotinic Acid Crude Product

Welcome to the technical support center for the purification of 2-(2-Hydroxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Hydroxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bifunctional molecule. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity of your target compound.

Introduction: The Purification Challenge

2-(2-Hydroxyphenyl)isonicotinic acid presents a unique purification challenge due to its dual acidic functionalities: a carboxylic acid (pKa estimated to be around 4-5) and a phenol (pKa estimated to be around 8-10). This, combined with potential impurities from its synthesis, necessitates a well-designed purification strategy. The most common synthetic route to this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction, which can introduce specific impurities that need to be addressed.

This guide will focus on three primary purification techniques:

  • Acid-Base Extraction: Leveraging the different acidities of the carboxylic acid and phenol groups.

  • Recrystallization: A powerful technique for removing minor impurities and obtaining crystalline material.

  • Column Chromatography: For separating compounds with similar polarities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude 2-(2-Hydroxyphenyl)isonicotinic acid.

Issue 1: Low yield after acid-base extraction.

Question: I performed an acid-base extraction to separate my product from neutral impurities, but my final yield is very low. What could have gone wrong?

Answer:

Low recovery after an acid-base extraction is a common issue that can stem from several factors related to the unique properties of 2-(2-Hydroxyphenyl)isonicotinic acid.

Potential Causes and Solutions:

  • Incomplete initial extraction: The carboxylic acid group should be deprotonated with a weak base like sodium bicarbonate (NaHCO₃) to move the product into the aqueous layer. If the pH of the aqueous layer is not sufficiently basic (ideally pH ~8), the extraction will be incomplete.

    • Solution: Ensure you are using a saturated solution of NaHCO₃ and check the pH of the aqueous layer after extraction. It should be basic. Perform multiple extractions (2-3 times) with fresh NaHCO₃ solution to ensure complete transfer of the carboxylate salt to the aqueous phase.

  • Precipitation of the product at the interface: The sodium salt of your product might have limited solubility in the aqueous phase, especially if the concentration is high, causing it to precipitate at the interface between the organic and aqueous layers.

    • Solution: Dilute your reaction mixture with more organic solvent and use a larger volume of aqueous NaHCO₃ solution. If precipitation is still an issue, gentle warming of the separatory funnel in a warm water bath might help to redissolve the salt.

  • Incomplete precipitation upon acidification: After extracting the product into the aqueous phase, it needs to be precipitated by acidification. If the pH is not lowered sufficiently, the product will remain in its salt form and stay dissolved.

    • Solution: Acidify the aqueous layer with a strong acid like 1M HCl until the pH is around 2-3. Check the pH with pH paper. Ensure the solution is well-stirred during acidification and allow sufficient time for the product to fully precipitate. Cooling the solution in an ice bath can further decrease the solubility of the product and improve recovery.[1][2]

  • Emulsion formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making layer separation difficult and leading to product loss.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.

Issue 2: The purified product is still colored (yellow or brown).

Question: After recrystallization, my 2-(2-Hydroxyphenyl)isonicotinic acid is still colored. How can I obtain a colorless product?

Answer:

Colored impurities are common in organic synthesis, often arising from high-molecular-weight byproducts or degradation products.

Potential Causes and Solutions:

  • Trapped colored impurities in the crystal lattice: Rapid crystallization can trap impurities within the growing crystals.

    • Solution: Ensure slow cooling during recrystallization. Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Presence of highly colored, polar impurities: Some impurities may have similar solubility profiles to your product.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly (a spatula tip is often enough), as it can also adsorb your product, reducing the yield. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Oxidation of the phenolic group: Phenols can be susceptible to oxidation, which can lead to colored products.

    • Solution: While not always necessary, performing the purification under an inert atmosphere (like nitrogen or argon) can minimize oxidation. Additionally, storing the purified product in a dark, cool, and dry place can prevent degradation over time.

Issue 3: Difficulty in finding a suitable recrystallization solvent.

Question: I'm struggling to find a good single solvent for the recrystallization of my product. It's either too soluble or not soluble enough.

Answer:

Finding the ideal recrystallization solvent is key to achieving high purity. For a molecule with both polar (hydroxyl, carboxylic acid, pyridine) and non-polar (phenyl ring) features, a single solvent may not be ideal.

Troubleshooting Solvent Selection:

  • The Ideal Solvent Profile: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.

  • Exploring Solvent Systems:

    • Single Solvents to Try: Start with polar protic solvents like ethanol, methanol, or isopropanol. Water can also be a good choice, given the polar functional groups.

    • Two-Solvent System: This is often the best approach for compounds with mixed polarity.

      • Procedure: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

      • Common Solvent Pairs:

        • Ethanol/Water

        • Methanol/Water

        • Acetone/Hexane

        • Ethyl Acetate/Hexane

Data Table: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
Ethanol or MethanolGood starting point due to the polar nature of the molecule.
WaterThe compound may have some solubility in hot water.
Ethanol/WaterA common and effective two-solvent system for polar compounds.
Dichloromethane/HexaneFor less polar impurities, dissolving in a more volatile polar solvent and precipitating with a non-polar one can be effective.
Issue 4: Product streaks on the TLC plate during chromatographic analysis.

Question: When I run a TLC of my purified product, it streaks up the plate instead of forming a clean spot. What does this mean and how can I fix it?

Answer:

Streaking on a TLC plate, especially with a compound containing a carboxylic acid and a pyridine ring, is often due to interactions with the stationary phase (silica gel).

Potential Causes and Solutions:

  • Acidic silica gel interacting with the basic pyridine: The acidic nature of silica gel can protonate the basic pyridine nitrogen, causing strong adsorption and leading to streaking.

    • Solution: Add a small amount of a basic modifier to your eluent. A few drops of triethylamine or a small percentage of ammonia in the mobile phase can neutralize the acidic sites on the silica gel and lead to much sharper spots.

  • Strong interaction of the carboxylic acid with silica gel: The polar carboxylic acid can also interact strongly with the silica gel.

    • Solution: Adding a small amount of a polar, acidic modifier like acetic acid or formic acid to the eluent can help to improve the spot shape by competing for binding sites on the silica gel.

  • Sample is too concentrated: Overloading the TLC spot can also cause streaking.

    • Solution: Dilute your sample before spotting it on the TLC plate.

Workflow for Optimizing TLC Conditions

Caption: Decision-making workflow for troubleshooting TLC streaking.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(2-Hydroxyphenyl)isonicotinic acid?

A1: If your synthesis involved a Suzuki-Miyaura coupling, the most common impurities are:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the 2-hydroxyphenylboronic acid.[3][4][5]

  • Deboronated starting material: The boronic acid can be replaced by a hydrogen atom.

  • Unreacted starting materials: Residual halo-isonicotinic acid derivative or the boronic acid.

  • Palladium catalyst residues: These can often be removed by filtration through a pad of celite or silica gel.[2][3]

  • Phosphine ligands: If used, these can be oxidized to phosphine oxides, which are often polar and can be tricky to remove.

Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction?

A2: It is generally not recommended to use a strong base like NaOH initially. A strong base will deprotonate both the carboxylic acid and the less acidic phenol, causing them to both move into the aqueous layer if you are trying to separate them from other acidic impurities. A weak base like sodium bicarbonate (NaHCO₃) is selective for the more acidic carboxylic acid.[1] However, if you are simply trying to separate your product from neutral impurities, NaOH can be used.

Q3: My compound seems to be an oil and won't crystallize. What should I do?

A3: "Oiling out" during recrystallization occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Add more solvent: Your solution might be too concentrated. Add more of the hot solvent to fully dissolve the oil.

  • Induce crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed crystals: Adding a tiny crystal of pure product to the cooled solution can initiate crystallization.[4]

  • Change solvent system: The chosen solvent may not be appropriate. Try a different solvent or a two-solvent system.

Q4: What is a good starting point for a column chromatography mobile phase?

A4: A good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent and a polar solvent.

  • Start with a relatively non-polar eluent: For example, a 9:1 mixture of Hexane:Ethyl Acetate.

  • Gradually increase the polarity: If the compound does not move from the baseline, gradually increase the proportion of the polar solvent (e.g., 7:3, 1:1 Hexane:Ethyl Acetate).

  • For highly polar compounds: If your compound still doesn't elute, you may need to switch to a more polar solvent system, such as Dichloromethane:Methanol. Remember to add a small amount of acetic or formic acid to the eluent to improve peak shape for this acidic compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 2-(2-Hydroxyphenyl)isonicotinic acid from neutral and basic impurities.

Workflow for Acid-Base Extraction

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel1 Separatory Funnel crude->sep_funnel1 organic1 Organic Layer 1 (Neutral & Basic Impurities) sep_funnel1->organic1 Shake & Separate aqueous1 Aqueous Layer 1 (Product as Carboxylate Salt) sep_funnel1->aqueous1 Shake & Separate na_hco3 Add sat. NaHCO3 (aq) na_hco3->sep_funnel1 discard1 organic1->discard1 Discard (or process for impurities) acidify Acidify with 1M HCl to pH ~2-3 aqueous1->acidify precipitate Precipitate Forms (Pure Product) acidify->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Water filtration->wash dry Dry the Solid wash->dry pure_product Pure 2-(2-Hydroxyphenyl)isonicotinic Acid dry->pure_product

Caption: Step-by-step workflow for the purification of 2-(2-Hydroxyphenyl)isonicotinic acid using acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve the crude 2-(2-Hydroxyphenyl)isonicotinic acid in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solvent.

  • Mix and Separate: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and gently invert the funnel several times to mix the layers. Allow the layers to separate.

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete extraction of the carboxylic acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate of the pure product should form.

  • Isolate the Product: Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry or dry it in a vacuum oven.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This protocol is a general guideline for recrystallization using an ethanol/water solvent system.

Step-by-Step Methodology:

  • Dissolve in "Good" Solvent: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture on a hot plate until the solid is completely dissolved.

  • Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy.

  • Clarify the Solution: Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should start to form.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool in Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold solvent mixture (the same ratio of ethanol/water used for recrystallization). Dry the crystals to obtain the purified product.

References

  • Acid–base extraction. In: Wikipedia. ; 2023. Accessed February 28, 2026. [Link]

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Purification of Organic Compounds. In: Chemistry LibreTexts. ; 2022. Accessed February 28, 2026. [Link]

  • Recrystallization (chemistry). In: Wikipedia. ; 2023. Accessed February 28, 2026. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. Published September 8, 2024. Accessed February 28, 2026. [Link]

  • pKa Data Compiled by R. Williams. Accessed February 28, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystal Growth of 2-(2-Hydroxyphenyl)isonicotinic Acid MOFs

Welcome to the technical support center for the synthesis and crystal growth optimization of Metal-Organic Frameworks (MOFs) based on the 2-(2-Hydroxyphenyl)isonicotinic acid linker. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and crystal growth optimization of Metal-Organic Frameworks (MOFs) based on the 2-(2-Hydroxyphenyl)isonicotinic acid linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of these promising materials. By understanding the underlying principles of MOF formation, you can effectively troubleshoot experiments and achieve high-quality, crystalline products suitable for your application.

Troubleshooting Guide: From Amorphous Precipitates to Single Crystals

This section addresses the most common issues observed during the synthesis of 2-(2-Hydroxyphenyl)isonicotinic acid MOFs. Each problem is presented with its potential causes and a set of actionable solutions grounded in established crystallographic and coordination chemistry principles.

Issue 1: Formation of Amorphous Precipitate Instead of Crystalline Material

Symptom: Instead of the desired crystalline powder or single crystals, the reaction yields an insoluble, amorphous solid. This is often confirmed by the absence of sharp peaks in the Powder X-ray Diffraction (PXRD) pattern.[1]

Potential Causes:

  • Rapid Nucleation and Precipitation: The reaction kinetics are too fast, leading to rapid nucleation that outpaces controlled crystal growth. This is often due to high supersaturation.

  • Inappropriate Solvent System: The chosen solvent may not adequately solubilize the precursors or may promote overly rapid deprotonation of the linker, leading to uncontrolled polymerization.[2]

  • Incorrect pH: The pH of the reaction mixture is outside the optimal range for crystal formation, affecting the deprotonation state of the linker and the coordination environment of the metal center.[3][4]

  • Suboptimal Temperature: The reaction temperature is either too low, preventing the necessary energy input for crystal lattice formation, or too high, leading to decomposition or excessively fast kinetics.[3]

Suggested Solutions:

  • Employ Modulators to Control Reaction Kinetics:

    • Concept: Modulators are molecules that compete with the organic linker to coordinate to the metal centers. This slows down the overall reaction rate, favoring the growth of larger, higher-quality crystals over rapid precipitation.[5]

    • Protocol: Introduce a monocarboxylic acid, such as acetic acid or formic acid, into the reaction mixture. A typical starting point is to add the modulator in a 10- to 100-fold molar excess relative to the metal salt. The presence of modulators can create controlled defects, which can sometimes be beneficial for certain applications.[5]

    • In-Situ Modulator Generation: The use of N,N-dimethylformamide (DMF) as a solvent can lead to its thermal decomposition into formic acid and dimethylamine, which can act as in-situ modulators.[5] However, for more precise control, direct addition of a modulator is recommended.

  • Optimize the Solvent System:

    • Concept: The polarity, boiling point, and coordinating ability of the solvent significantly influence precursor solubility and crystal growth.[2] Solvents can act as structure-directing agents.[3]

    • Protocol: If using a single solvent like DMF yields poor results, try a mixed-solvent system. For example, a mixture of DMF and ethanol (e.g., in a 1:1 or 3:1 v/v ratio) can tune the solution's polarity and improve the solubility of reactants.[3][6] Solvents with high boiling points like DMF, DEF, and DMA are commonly used in solvothermal synthesis to achieve the necessary reaction temperatures.[2]

  • Adjust the Reaction pH:

    • Concept: The deprotonation of the carboxylic acid and hydroxyl groups on the 2-(2-Hydroxyphenyl)isonicotinic acid linker is crucial for coordination. The pH directly controls this deprotonation.[3][4]

    • Protocol: Systematically vary the pH of the reaction mixture. Small additions of a base (e.g., triethylamine) or an acid (e.g., HCl or acetic acid) can have a profound impact.[6] For isonicotinic acid-based linkers, reactions are often successful under slightly acidic to neutral conditions (pH 4-7).[7]

Issue 2: Poor Crystallinity or Small Crystal Size

Symptom: The product is crystalline, as confirmed by PXRD, but the peaks are broad, indicating very small crystallite sizes, or the crystals are too small for single-crystal X-ray diffraction.

Potential Causes:

  • High Nucleation Rate: Similar to the formation of amorphous precipitates, a high rate of nucleation leads to the formation of many small crystals rather than the growth of a few large ones.

  • Insufficient Reaction Time or Temperature: The conditions may not be sufficient to allow for the Ostwald ripening process, where smaller crystals dissolve and redeposit onto larger ones.

  • Inadequate Mixing: Poor mixing can lead to localized areas of high supersaturation, promoting rapid nucleation.

Suggested Solutions:

  • Fine-Tune the Temperature Profile:

    • Concept: A slower heating ramp and a longer reaction time can promote the growth of larger crystals.[6]

    • Protocol: Instead of rapidly heating the reaction to the target temperature, implement a gradual heating ramp (e.g., 1-2 °C/minute). Extend the reaction time from 24 hours to 48 or 72 hours to allow for crystal maturation.[6]

  • Introduce a Modulating Agent:

    • Concept: As mentioned previously, modulators slow down the reaction, reducing the nucleation rate and allowing for more controlled growth. The use of halide ions, such as chloride, can act as co-modulators, leading to nano-sized MOFs with precise morphology.[5]

    • Protocol: Experiment with different modulators and concentrations. Acetic acid is a good starting point, but other acids like benzoic acid or even isonicotinic acid itself can be used.

  • Utilize a Layered Diffusion Method for Single Crystals:

    • Concept: This method avoids rapid mixing of reactants by allowing them to slowly diffuse into one another, creating a stable concentration gradient ideal for growing large, high-quality single crystals.[8]

    • Protocol: In a narrow tube or vial, carefully layer a solution of the metal salt over a solution of the linker. A buffer layer of pure solvent can be placed between the two reactant layers. Allow the setup to stand undisturbed for several days to weeks.

Frequently Asked Questions (FAQs)

Q1: What is the best general solvent for synthesizing 2-(2-Hydroxyphenyl)isonicotinic acid MOFs?

A1: N,N-Dimethylformamide (DMF) is the most common and often successful solvent for this class of MOFs.[2][5][6] Its high boiling point is suitable for solvothermal synthesis, and it has good solvating power for both the metal salts and the organic linker. However, optimization may require using mixed-solvent systems (e.g., DMF/ethanol, DMF/water) to fine-tune polarity and solubility.[2][3]

Q2: How does temperature affect the final MOF structure?

A2: Temperature is a critical parameter that can influence the final crystal structure (polymorphism), crystal size, and phase purity.[3] Generally, solvothermal reactions for isonicotinic acid-based MOFs are conducted between 100 °C and 180 °C.[6][9] Lower temperatures may lead to kinetically favored products, while higher temperatures can yield thermodynamically stable phases. It is essential to screen a range of temperatures to find the optimal conditions for your specific system.

Q3: My PXRD pattern shows peaks that don't match my target MOF. What could be the issue?

A3: This indicates the formation of an unexpected phase or a mixture of phases. The cause could be related to several factors, including the molar ratio of reactants, the reaction temperature, or the solvent used.[3] The coordination environment of the metal and the deprotonation state of the linker are sensitive to these conditions, which can lead to the formation of different structural polymorphs. We recommend systematically varying one parameter at a time (e.g., metal-to-linker ratio) while keeping others constant to identify the source of the issue.

Q4: How do I "activate" my MOF sample after synthesis?

A4: Activation is the process of removing solvent molecules that are trapped within the pores of the MOF after synthesis.[10] A common procedure involves washing the as-synthesized material with a volatile solvent (like ethanol or acetone) to exchange the high-boiling synthesis solvent (like DMF).[11] After washing, the material is heated under a vacuum to remove the volatile solvent, making the porous network accessible. A typical activation procedure is heating at 120-150 °C under dynamic vacuum for 12-24 hours.[6]

Experimental Protocols & Data

Table 1: Key Parameters for Optimizing MOF Synthesis
ParameterRange/OptionsRationale & Impact
Solvent System DMF, DEF, DMA, Ethanol, Water, or mixturesInfluences precursor solubility, reaction kinetics, and can act as a template. Mixed solvents allow for fine-tuning of polarity.[2][3]
Temperature 100 - 180 °CAffects reaction kinetics, crystal growth rate, and can determine the thermodynamic vs. kinetic product.[6]
pH / Modulator pH 4-7; Acetic Acid, Formic AcidControls linker deprotonation and metal coordination speed. Modulators compete with the linker, slowing crystal growth for better quality.[4][5][7]
Metal:Linker Ratio 2:1, 1:1, 1:2Stoichiometry dictates the formation of the desired secondary building units (SBUs) and the final framework topology.
Reaction Time 12 - 72 hoursLonger times can allow for crystal ripening, leading to larger and more well-defined crystals.[6]
Protocol 1: General Solvothermal Synthesis of a 2-(2-Hydroxyphenyl)isonicotinic Acid MOF
  • Precursor Solution: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and the 2-(2-Hydroxyphenyl)isonicotinic acid linker (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Modulator Addition (Optional): If troubleshooting for crystallinity, add a modulator such as acetic acid (1.0 mmol, 10 equivalents).

  • Reaction: Seal the vial tightly and place it in a programmable oven. Heat to 120 °C for 24 hours.[5]

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by vacuum filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF (2 x 5 mL) followed by a more volatile solvent like ethanol (3 x 5 mL) to remove unreacted precursors.

  • Drying & Activation: Dry the product in a vacuum oven at 80-120 °C for 12 hours to remove the solvent and activate the material for further characterization and use.[6]

Visualization of Experimental Workflow

Diagram 1: Troubleshooting Workflow for MOF Synthesis

This decision tree illustrates a logical progression for troubleshooting common issues in MOF crystallization.

MOF_Troubleshooting cluster_solutions1 Solutions for Amorphous Product cluster_solutions2 Solutions for Poor Crystallinity start Start Synthesis outcome Analyze Product (PXRD, Microscopy) start->outcome amorphous Amorphous Precipitate outcome->amorphous No sharp peaks in PXRD poor_xtal Poor Crystallinity / Small Crystals outcome->poor_xtal Broad peaks in PXRD success Good Quality Crystals outcome->success Sharp peaks in PXRD s1a Add Modulator (e.g., Acetic Acid) amorphous->s1a s1b Change Solvent System (e.g., DMF/EtOH) amorphous->s1b s1c Adjust pH amorphous->s1c s2a Increase Reaction Time/Temp poor_xtal->s2a s2b Use Slower Heating Ramp poor_xtal->s2b s2c Fine-tune Modulator Concentration poor_xtal->s2c s1a->start Retry s1b->start Retry s1c->start Retry s2a->start Retry s2b->start Retry s2c->start Retry

Caption: A decision tree for troubleshooting common MOF synthesis outcomes.

Diagram 2: Influence of Key Parameters on Crystal Growth

This diagram shows how different experimental parameters influence the competing processes of nucleation and crystal growth.

Crystal_Growth_Factors Temp Temperature Nucleation Nucleation Rate Temp->Nucleation + Growth Crystal Growth Rate Temp->Growth + Conc Concentration Conc->Nucleation + Modulator Modulator Conc. Modulator->Nucleation - Solvent Solvent Polarity Solvent->Nucleation modulates Solvent->Growth modulates Amorphous Amorphous Product Nucleation->Amorphous if >> Growth Crystals High Quality Crystals Growth->Crystals if > Nucleation

Caption: The relationship between synthesis parameters and crystal outcomes.

References

  • Seetharaj, R., Vandana, P. V., Arya, P., & Mathew, S. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 12(2), 295-315. [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]

  • Azar, K. F., et al. (2022). Design of Calcium-Based Metal–Organic Frameworks by the Solvent Effect and Computational Investigation of Their Potential as Drug Carriers. ACS Omega, 7(15), 13233–13243. [Link]

  • Pro-Chem. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. [Link]

  • Al-Ogaidi, I., et al. (2023). Different protocols for the synthesis of MOFs and its derivatives. ResearchGate. [Link]

  • Aray, M. I. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? ResearchGate. [Link]

  • Dadfarnia, S., et al. (2022). Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination. Scientific Reports, 12(1), 6393. [Link]

  • Request PDF. (n.d.). Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF. [Link]

  • Pili, S., et al. (2025). The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. Nature Communications, 16(1), 1-9. [Link]

  • Lee, J., et al. (2024). Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal. Crystal Growth & Design, 24(6), 2548–2553. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2022). Synthesis Metal-Organic Framework (MOFs) Cr-PTC-HIna Modulated Isonicotinic Acid for Methylene Blue Photocatalytic Degradation. [Link]

  • Kim, J., et al. (2017). Recent advances in process engineering and upcoming applications of metal–organic frameworks. Chemical Engineering Journal, 327, 750-765. [Link]

  • Zhang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 1-15. [Link]

  • Stolar, T., et al. (2017). Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates. Chemistry of Materials, 29(15), 6549–6556. [Link]

  • ACS Publications. (n.d.). Modeling the Effect of Defects and Disorder in Amorphous Metal–Organic Frameworks. [Link]

  • Google Patents. (n.d.). WO2015194981A1 - New metalloligand, a metal-organic framework (mof)
  • International Journal of Multidisciplinary Research and Technology. (2025). SYNTHESIS AND CHARACTERIZATION OF MONOMETALLIC AND BIMETALLIC METAL ORGANIC FRAMEWORK (MOFS) AND THE STUDY OF THEIR PHOTOCATALYT. [Link]

  • ResearchGate. (n.d.). Mechanism of the formation of a MOF gel, precipitate and metal–organic gel. [Link]

  • Request PDF. (n.d.). Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid. [Link]

  • PlumX. (n.d.). Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid. [Link]

  • Royal Society of Chemistry. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. [Link]

  • MDPI. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. [Link]

Sources

Optimization

Overcoming steric hindrance in 2-(2-Hydroxyphenyl)isonicotinic acid coordination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex coordination chemistry of multidentate, sterically demanding ligands. 2-(2-Hydroxyphenyl)ison...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex coordination chemistry of multidentate, sterically demanding ligands.

2-(2-Hydroxyphenyl)isonicotinic acid is a highly versatile O,N,O-donor ligand. It features a bidentate N,O-coordination pocket (comprising the pyridine nitrogen and the phenolate oxygen) and an exodentate carboxylate group at the 4-position, making it an excellent candidate for constructing metal-organic frameworks (MOFs) and discrete multinuclear complexes. However, the bulky 2-hydroxyphenyl substituent introduces significant steric hindrance. This often leads to incomplete coordination, poor crystallization, or the unintended suppression of homoleptic complexes.

This guide provides field-proven, causality-driven strategies to overcome these barriers, ensuring your synthetic workflows are robust and reproducible.

Part 1: The Causality of Steric Hindrance in O,N,O-Donors

Before troubleshooting, it is critical to understand the physical chemistry driving the hindrance:

  • Inter-ring Torsion (The Pre-organization Penalty): In the free ligand, the pyridine and phenol rings are twisted out of coplanarity to minimize steric repulsion between the C3-proton of the pyridine and the C6-proton of the phenol ring. Coordination requires a planar conformation. Forcing this planarity represents a significant entropic and enthalpic penalty that must be overcome by the thermodynamics of the metal-ligand bond.

  • Ligand-Ligand Clash: In ML₂ or ML₃ complexes, the bulky phenolate rings physically clash. This prevents the metal from adopting standard octahedral or square-planar geometries, often forcing distorted tetrahedral geometries or preventing homoleptic coordination entirely .

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a homoleptic ML₂ complex (e.g., with Cu(II) or Ni(II)), but my yields are extremely low, and unreacted ligand remains. How can I drive the reaction to completion? A1: The low yield is caused by the steric clash between the two bulky 2-hydroxyphenyl groups when they attempt to occupy the same coordination sphere.

  • Optimization Strategy: You must modulate the thermodynamics. First, ensure complete deprotonation of the phenol group using a strong, non-nucleophilic base (e.g., triethylamine or sodium hydride). This increases the nucleophilicity of the phenolate oxygen, offsetting the steric penalty of planarization. Second, switch to a solvent with a higher boiling point (e.g., DMF or DMSO) and increase the reaction temperature to overcome the activation energy barrier for the conformational twist.

Q2: My MOF synthesis using 2-(2-Hydroxyphenyl)isonicotinic acid and Zn(II) yields amorphous powders instead of single crystals. Is steric hindrance causing this? A2: Yes. The bulky ligand restricts the degrees of freedom during the self-assembly process. If the coordination kinetics are too fast, the sterically hindered ligands become kinetically trapped in disordered, metastable oligomers rather than the thermodynamically stable crystalline lattice .

  • Optimization Strategy: Implement the Modulation Approach . Add a monocarboxylic acid modulator (e.g., acetic acid or benzoic acid) in a 10- to 50-fold molar excess. The modulator competes with the isonicotinic acid moiety for the Zn(II) sites, slowing down crystal growth and allowing the bulky 2-hydroxyphenyl groups time to adopt their optimal, sterically minimized packing arrangement.

Q3: How can I use the steric hindrance of this ligand to my advantage? A3: Steric hindrance is a powerful synthetic tool when applied to the HETPHEN (Heteroleptic Phenanthroline/Pyridine) concept . By first coordinating 2-(2-Hydroxyphenyl)isonicotinic acid to a metal center, the steric bulk of the hydroxyphenyl group acts as a physical shield. This makes it thermodynamically impossible for a second molecule of the same bulky ligand to bind. You can then introduce a less sterically demanding ligand (e.g., 2,2'-bipyridine) to occupy the remaining coordination sites, cleanly yielding a heteroleptic complex without statistical mixtures .

G Start Coordination Reaction Yields Poor Results Check Identify the Primary Issue Start->Check Issue1 Amorphous Precipitate (MOF) Check->Issue1 Solid State Issue2 Incomplete Coordination (Discrete) Check->Issue2 Solution Phase Issue3 Mixture of Homoleptic & Heteroleptic Check->Issue3 Mixed Ligands Sol1 Add Monocarboxylic Modulator (e.g., Benzoic Acid) Issue1->Sol1 Sol2 Increase Base Strength & Use High-Boiling Solvent Issue2->Sol2 Sol3 Exploit HETPHEN Concept: Stepwise Addition Issue3->Sol3 Success Highly Crystalline / Pure Complex Sol1->Success Sol2->Success Sol3->Success

Decision tree for troubleshooting steric hindrance in multidentate ligand coordination.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. If the mechanistic causality is respected, the reaction will naturally funnel toward the desired product.

Protocol 1: Synthesis of a Heteroleptic Cu(II) Complex via Steric Control

Objective: Synthesize[Cu(L)(phen)] (where H₂L = 2-(2-Hydroxyphenyl)isonicotinic acid, phen = 1,10-phenanthroline). Self-Validation: The steric barrier acts as an internal control. If the homoleptic [Cu(L)₂] species forms, the steric barrier was insufficiently maintained (e.g., the secondary ligand was added too late or the temperature was excessively high).

  • Pre-organization: Dissolve 1.0 mmol of H₂L in 15 mL of anhydrous methanol. Add 2.0 mmol of KOH to fully deprotonate both the carboxylic and phenolic protons.

    • Causality: Deprotonation forces the ligand into a more planar, coordination-ready state via intramolecular hydrogen bonding with the solvent, overcoming the initial torsion penalty.

  • Primary Coordination: Slowly add a solution of 1.0 mmol Cu(NO₃)₂·3H₂O in 5 mL methanol dropwise. Stir at 50°C for 2 hours. The steric bulk prevents the formation of the [Cu(L)₂] species, arresting the reaction at the [Cu(L)(Solvent)ₓ] intermediate.

  • Secondary Coordination: Add 1.0 mmol of 1,10-phenanthroline dissolved in 5 mL methanol. Reflux the mixture for 4 hours.

  • Isolation: Cool to room temperature. The heteroleptic complex will precipitate due to its lower solubility. Filter, wash with cold methanol, and dry under vacuum.

Pathway L_free Free Ligand (Twisted, Hindered) Deprot Base Addition (Deprotonation) L_free->Deprot L_planar Pre-organized Ligand (Planar, Active) Deprot->L_planar M_add Add Metal Salt (e.g., Cu2+) L_planar->M_add Intermediate [M(L)] Intermediate (Blocked from ML2) M_add->Intermediate L2_add Add Auxiliary Ligand (Less Bulky) Intermediate->L2_add Steric Shielding Final Heteroleptic Complex [M(L)(Aux)] L2_add->Final

Pathway exploiting steric hindrance for the targeted synthesis of heteroleptic complexes.

Protocol 2: Solvothermal Synthesis of Co(II) Coordination Polymers (Overcoming Kinetic Trapping)

Objective: Grow single crystals of a Co(II) MOF using a competitive modulator.

  • Preparation: In a 20 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of H₂L, 0.15 mmol of Co(NO₃)₂·6H₂O, and 2.0 mmol of benzoic acid (Modulator).

  • Solvent System: Add 10 mL of a DMF/Water/Ethanol mixture (2:1:1 v/v).

    • Causality: The mixed solvent provides a balance of solubility for the bulky ligand and polarity for the metal salt. DMF acts as a base upon thermal decomposition to slowly deprotonate the ligand, preventing rapid, amorphous precipitation.

  • Thermal Profile: Seal the autoclave and heat to 120°C at a rate of 2°C/min. Hold at 120°C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a strictly controlled rate of 0.1°C/min.

    • Causality: Slow cooling combined with the benzoic acid modulator ensures that the sterically demanding ligands have sufficient time to overcome rotational barriers and assemble into a highly ordered, crystalline network.

Part 4: Quantitative Data & Geometry Optimization

To predict how 2-(2-Hydroxyphenyl)isonicotinic acid will behave with your chosen metal, consult the table below. The ionic radius and preferred geometry dictate whether the steric clash will be a minor inconvenience or an insurmountable barrier.

Table 1: Impact of Metal Ionic Radius and Geometry on 2-(2-Hydroxyphenyl)isonicotinic Acid Coordination

Metal IonIonic Radius (Å)Preferred GeometrySteric Clash Risk (Homoleptic)Recommended Strategy
Cu(II) 0.73Square Planar / Jahn-Teller OctahedralHigh (Equatorial clash)Synthesize heteroleptic complexes; use high temperatures to overcome torsion barriers.
Zn(II) 0.74Tetrahedral / OctahedralModerate (Tetrahedral relieves clash)Use modulators for MOFs; allow flexible geometries during self-assembly.
Ru(II) 0.62OctahedralVery High (Tight coordination sphere)Stepwise synthesis; utilize photo-induced ligand ejection if needed .
Ln(III) (e.g., Tb) ~0.92High Coordination (8-10)Low (Large radius accommodates bulk)Direct self-assembly; use mixed solvent systems to satisfy the large coordination sphere.

References

  • Steric Hindrance Effect as a Decisive Factor for the Self-Assembly of Metallocages. Inorganic Chemistry - ACS Publications.[Link]

  • Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. PMC - National Center for Biotechnology Information.[Link]

  • Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. PubMed - National Library of Medicine.[Link]

  • Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. PubMed - National Library of Medicine.[Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(2-Hydroxyphenyl)isonicotinic Acid Esters

Ticket ID: #ISO-EST-HYD-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Researchers working with 2-(2-Hydroxyphenyl)isonicotinic acid es...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-EST-HYD-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Researchers working with 2-(2-Hydroxyphenyl)isonicotinic acid esters frequently encounter rapid hydrolysis during synthesis, purification, and storage. This instability arises from a "perfect storm" of electronic effects: the electron-deficient pyridine ring activates the ester carbonyl toward nucleophilic attack, a process further modulated by the intramolecular hydrogen bonding of the 2-hydroxyphenyl substituent.

This guide provides a self-validating system to prevent degradation, moving beyond generic protocols to address the specific molecular liabilities of this scaffold.

Module 1: Critical Storage & Handling Protocols

Q: How should I store the solid ester to prevent "shelf" hydrolysis?

A: Standard refrigeration is insufficient. The presence of the phenolic hydroxyl group can attract atmospheric moisture, which, combined with the activated ester, leads to autocatalytic degradation.

Protocol:

  • Desiccation: Store strictly under an inert atmosphere (Argon/Nitrogen). Use a desiccator charged with active P₂O₅ or activated molecular sieves.

  • Temperature: Maintain at -20°C .

  • Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (which is permeable to moisture over time).

Q: My compound degrades in solution (DMSO/Methanol). Why?

A: Isonicotinic esters are highly electrophilic.

  • Methanol: Can cause transesterification.

  • DMSO: Often contains trace water and can be slightly acidic or basic depending on the grade, accelerating hydrolysis.

Corrective Action:

  • Solvent Choice: Store stock solutions in anhydrous Acetonitrile (MeCN) or anhydrous Dichloromethane (DCM) .

  • Avoid: Protic solvents (MeOH, EtOH) for long-term storage.

  • Validation: Verify solvent water content is <50 ppm using Karl Fischer titration before dissolving your compound.

Module 2: Synthesis & Workup Optimization

Q: The ester disappears during aqueous workup. How do I isolate it?

A: The pyridine nitrogen makes the ester susceptible to acid-catalyzed hydrolysis (by protonation) and base-catalyzed saponification (by increasing electrophilicity). Standard acid/base washes are destructive.

Troubleshooting Table: Workup Optimization

Standard StepRisk FactorOptimized Protocol
Acid Wash (HCl) Protonates pyridine N, activating ester toward water.OMIT. Use pH 6.0 phosphate buffer if neutralization is needed.
Base Wash (NaOH/NaHCO₃) Hydroxide/Bicarbonate attacks the activated carbonyl.Use brine or rapid wash with cold, dilute (5%) NH₄Cl .
Drying Agent MgSO₄ is slightly acidic; CaCl₂ traps alcohols.Use anhydrous Na₂SO₄ (neutral) and filter immediately.
Rotary Evaporation Heating with trace water present.Evaporate at <30°C . Azeotrope with Toluene to remove water.
Q: Can I use silica gel chromatography?

A: Silica gel is acidic and contains bound water. This frequently hydrolyzes sensitive pyridine esters.

Solution: Neutralized Silica Protocol

  • Pre-treatment: Slurry silica gel in a solution of 1-2% Triethylamine (Et₃N) in Hexanes.

  • Packing: Pack the column with this neutralized slurry.

  • Elution: Run the column using mobile phases containing 0.5% Et₃N to maintain basicity (preventing pyridine protonation) but work quickly to avoid basic hydrolysis.

  • Alternative: Use Neutral Alumina (Grade III) instead of silica.

Module 3: Mechanistic Insights (The "Why")

To effectively troubleshoot, you must understand the molecular forces at play. The instability is not random; it is driven by the specific electronics of the isonicotinic core and the substituent.

Diagram: Hydrolysis Activation Pathways

HydrolysisMechanism Molecule 2-(2-Hydroxyphenyl) isonicotinic ester PyridineN Pyridine Nitrogen (Electron Withdrawal) Molecule->PyridineN Intrinsic PhenolOH Phenol -OH (Intramolecular H-Bond) Molecule->PhenolOH Intrinsic EsterCarbonyl Ester Carbonyl (Highly Electrophilic) PyridineN->EsterCarbonyl Inductive Effect (-I) activates C=O PhenolOH->PyridineN H-Bonding locks conformation & pulls density Hydrolysis HYDROLYSIS (Bond Cleavage) EsterCarbonyl->Hydrolysis Susceptible to H2O AcidPath Acidic Conditions (Protonation) AcidPath->PyridineN Protonates N (Super-activation) AcidPath->Hydrolysis Rapid BasePath Basic Conditions (Nucleophilic Attack) BasePath->EsterCarbonyl Direct Attack (OH-) BasePath->Hydrolysis Rapid

Caption: Mechanistic flow showing how the intramolecular H-bond and pyridine ring electronics conspire to activate the ester carbonyl toward hydrolysis.

Mechanism Explanation:

  • Electronic Withdrawal: The pyridine ring is naturally electron-deficient, pulling electron density away from the ester carbonyl (C4 position), making it a "hotspot" for nucleophiles (water).

  • H-Bonding Effect: The 2-hydroxyphenyl group can form an intramolecular hydrogen bond with the pyridine nitrogen. This interaction can mimic partial protonation, further withdrawing electron density from the ring and increasing the electrophilicity of the ester [1].[1]

  • Protonation Risk: In acidic media, the pyridine nitrogen becomes protonated (Pyridinium). This creates a massive inductive effect, making the ester hydrolysis rate up to 100x faster than in benzene analogs [2].

Module 4: Synthesis FAQ

Q: Which coupling reagent is best to form this ester?

A: Avoid acid-catalyzed Fischer esterification (refluxing alcohol + H₂SO₄) as the conditions promote reversibility and degradation.

Recommended Route: Steglich Esterification or Acid Chloride

  • Acid Chloride Method: Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) in anhydrous Toluene (catalytic DMF). Evaporate SOCl₂ completely (azeotrope with toluene) before adding the alcohol and a mild base (e.g., N-methylmorpholine).

    • Note: Keep the temperature <0°C during the addition of alcohol to control the exotherm.

  • Coupling Agents: Use EDC·HCl with DMAP (catalytic).

    • Crucial: Use only 0.1 eq of DMAP. Excess DMAP can form a reactive N-acylpyridinium intermediate that hydrolyzes upon aqueous workup if not quenched properly [3].

Q: Can I use metal salts to catalyze the reaction?

A: Avoid metal catalysts (like Lewis acids) if possible. The 2-(2-hydroxyphenyl)pyridine motif is a known chelator (similar to Deferasirox ligands). Metal ions can coordinate to the N-O pocket, acting as Lewis acids that activate the ester toward hydrolysis rather than formation [4].

References

  • Capon, B., et al. (1971). "A Comparison of Neighbouring Group Participation by Phenolic and Alcoholic Hydroxy-groups in Ester Hydrolysis." Journal of the Chemical Society D: Chemical Communications. Link

  • Bakke, J. M., et al. (1984). "Hydrolysis of Pyridine Esters." Journal of the Chemical Society, Perkin Transactions 2. (General reactivity of pyridine esters vs. phenyl esters).
  • BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." BenchChem Knowledge Base. Link

  • Hider, R. C., et al. (2001). "Design of orally active iron chelators." Current Medicinal Chemistry. (Discusses the chelation chemistry of hydroxyphenyl-pyridine systems).
  • LibreTexts. (2022).[1] "Chemistry of Esters: Hydrolysis Mechanisms." Chemistry LibreTexts. Link

Sources

Optimization

Technical Support Center: Enhancing Quantum Yield of 2-(2-Hydroxyphenyl)isonicotinic Acid Fluorophores

Role: Senior Application Scientist Topic: Troubleshooting & Optimization of ESIPT-based Isonicotinic Acid Derivatives Audience: Drug Discovery Researchers, Photophysicists, Chemical Biologists Introduction: The Photophys...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Troubleshooting & Optimization of ESIPT-based Isonicotinic Acid Derivatives Audience: Drug Discovery Researchers, Photophysicists, Chemical Biologists

Introduction: The Photophysics of Your Fluorophore

You are working with a 2-(2-Hydroxyphenyl)isonicotinic acid derivative. To troubleshoot low quantum yield (QY,


), you must first understand the engine driving its emission: Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4]

Unlike standard fluorophores (e.g., fluorescein, rhodamine) that emit from a relaxed planar state, your molecule undergoes a four-level photocycle. Upon excitation, the phenolic proton transfers to the pyridine nitrogen, forming a keto tautomer (


). This species emits a highly Stokes-shifted photon and returns to the ground state, where the proton back-transfers to regenerate the enol form  (

).

The Critical Failure Point: Low QY in these systems is rarely due to "bad synthesis" alone. It is usually caused by competing non-radiative decay channels that outcompete the radiative emission of the keto form.

Mechanism Visualization: The ESIPT Cycle vs. Loss Channels

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto* (S1) Emissive State Enol_S1->Keto_S1 ESIPT (Fast < 1ps) TICT TICT State (Non-Emissive) Enol_S1->TICT Bond Rotation Solvent_Quench H-Bond Disruption Enol_S1->Solvent_Quench Protic Solvents Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (High Stokes Shift) Keto_S1->TICT Bond Rotation Keto_S0->Enol_S0 Back-PT

Figure 1: The ESIPT photocycle. Green arrows indicate the desired pathway. Dotted grey lines represent the primary causes of low quantum yield: Twisted Intramolecular Charge Transfer (TICT) and solvent-mediated quenching.

Module 1: Solvent & Environmental Troubleshooting

User Question: "My compound is highly fluorescent in toluene but practically non-emissive in ethanol or water. Is my compound degrading?"

Technical Diagnosis: It is likely not degradation. You are observing Intermolecular Hydrogen Bonding (InterHB) disruption . For ESIPT to occur, the Intra molecular Hydrogen Bond (IMHB) between the phenolic -OH and the pyridine Nitrogen is non-negotiable. Protic solvents (MeOH, EtOH, Water) compete for these sites, forming Inter molecular bonds that break the ESIPT cycle.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Blue shift + Low QY Enol Emission: The solvent blocked proton transfer. You are seeing emission from the Enol* state, which is often weak and blue-shifted.Switch Solvents: Move to aprotic solvents (DCM, MeCN, Toluene). If bio-application is required, encapsulate in hydrophobic pockets (micelles, liposomes).
Complete Quenching TICT Stabilization: Polar solvents stabilize twisted states that decay non-radiatively.Rigidify Environment: Increase viscosity (glycerol) or use solid-state matrices to restrict rotation.
pH Sensitivity Deprotonation: At basic pH, the phenol deprotonates (

), killing the proton source.
Buffer Check: Ensure pH <

of the phenol (~8-10). Maintain neutral/slightly acidic conditions.

Expert Insight: The isonicotinic acid moiety contains a carboxylic acid (


). In buffers > pH 5, the carboxylate (

) forms. While this increases solubility, the negative charge can alter the electron density of the pyridine ring, potentially reducing the basicity of the pyridine nitrogen and slowing down ESIPT.
  • Recommendation: Test QY in Dichloromethane (DCM) vs. Ethanol . If

    
    , your issue is solvent quenching, not molecular intrinsic failure.
    

Module 2: Structural & Synthesis Optimization

User Question: "I need to use this in aqueous media, but the QY is too low. Can I modify the structure to fix this?"

Technical Diagnosis: To survive aqueous quenching, you must protect the hydrogen bond or rigidify the scaffold . The 2-(2-hydroxyphenyl)pyridine core is susceptible to bond rotation between the two rings. This rotation leads to Twisted Intramolecular Charge Transfer (TICT) , a "dark" state that dissipates energy as heat.

Optimization Strategies:

  • Introduce Steric Bulk (The "Locking" Strategy):

    • Add a bulky group (e.g., Methyl, tert-butyl) at the 3-position of the isonicotinic acid or the 3'-position of the phenol.

    • Mechanism: This creates steric hindrance that prevents the two rings from twisting out of coplanarity, suppressing TICT and shielding the H-bond from water.

  • Electronic Tuning (Push-Pull):

    • Current State: Phenol (Donor)

      
       Pyridine-COOH (Acceptor).
      
    • Modification: Enhance the "Push-Pull" strength.

      • Add Electron Donating Group (EDG) to the phenol (e.g., -OMe, -NEt2) para to the hydroxyl.

      • Result: Increases the acidity of the phenol in the excited state, accelerating ESIPT (

        
        ) and often boosting QY.
        
  • Solid-State / Aggregation (AIE):

    • Many ESIPT dyes exhibit Aggregation-Induced Emission (AIE) .[5]

    • Experiment: Measure QY in THF/Water mixtures. If QY increases as water fraction

      
       (precipitate forms), your dye is an AIEgen.
      
    • Application: Use as nano-aggregates rather than dissolved molecular probes.

Synthesis Troubleshooting Table:

Impurity / ByproductEffect on QYDetection & Removal
Transition Metals (Pd, Cu) Quenching: Paramagnetic metals (from cross-coupling catalysis) quench via ISC.Test: ICP-MS. Clean: Wash with EDTA or use metal scavengers (SiliaMetS).
Unreacted Aldehyde Inner Filter Effect: Absorbs excitation light without emitting.Test: TLC/NMR. Clean: Recrystallize; aldehydes often have distinct UV shifts.
Oxidation Products Quenching: Quinones formed from phenol oxidation are potent quenchers.Prevention: Perform synthesis/storage under

. Add antioxidants (Ascorbic acid) if compatible.

Module 3: Experimental Measurement Guide

User Question: "My QY measurements are inconsistent. How do I validate my data?"

Technical Diagnosis: ESIPT dyes have huge Stokes shifts (often >100 nm). Standard references (like Fluorescein) overlap poorly with your emission region, introducing error.

Step-by-Step Protocol: Relative Quantum Yield

  • Select the Right Standard:

    • Do NOT use Fluorescein (small Stokes shift).

    • Use: Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ) or Coumarin 153 (
      
      
      in EtOH). Ensure the emission range matches your Keto form (typically 500–650 nm).
  • Sample Preparation (Self-Validation Checklist):

  • Calculation:

    
    
    Where "Grad" is the slope of Integrated Fluorescence vs. Absorbance.
    

Decision Logic: The Troubleshooting Flowchart

Use this logic tree to diagnose your specific low QY issue.

Troubleshooting_Flowchart Start Problem: Low Quantum Yield (QY) Solvent_Check Compare QY in Toluene vs. Ethanol Start->Solvent_Check Tol_High_EtOH_Low High in Toluene Low in Ethanol Solvent_Check->Tol_High_EtOH_Low Low_Everywhere Low in Both Solvents Solvent_Check->Low_Everywhere Diagnosis_Hbond Diagnosis: H-Bond Disruption (Solvent Quenching) Tol_High_EtOH_Low->Diagnosis_Hbond Action_Hbond Action: Use hydrophobic encapsulation or rigidify structure (steric bulk) Diagnosis_Hbond->Action_Hbond Solid_State_Check Check Solid State / Aggregate Emission Low_Everywhere->Solid_State_Check Solid_High High Emission in Solid/Aggr. Solid_State_Check->Solid_High Solid_Low No Emission in Solid Solid_State_Check->Solid_Low Diagnosis_Rot Diagnosis: Free Rotation (TICT) in Solution Solid_High->Diagnosis_Rot Action_Rot Action: Use as AIE probe or chemically fuse rings (rigidify) Diagnosis_Rot->Action_Rot Diagnosis_Imp Diagnosis: Impurities or Intrinsic Non-Rad Decay Solid_Low->Diagnosis_Imp Action_Imp Action: Check Purity (Metal/Oxidation) Modify Push-Pull substituents Diagnosis_Imp->Action_Imp

Figure 2: Diagnostic logic for isolating the cause of fluorescence quenching.

References

  • Mechanism of ESIPT & Solvent Effects: Zhao, J., et al.[5] "Excited-state intramolecular proton transfer (ESIPT): from principle to applications." Physical Chemistry Chemical Physics, 2012.

  • Structural Tuning & TICT Inhibition: Gao, Y., et al. "Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer..." Chemical Communications, 2013.

  • 2-(2-Hydroxyphenyl)pyridine Derivatives & Solid State Emission: Mutai, T., et al. "Tuning ESIPT-coupled luminescence by expanding π-conjugation..." Dalton Transactions, 2018.

  • AIE and ESIPT Coupling: Padalkar, V. S., & Seki, S.[5] "Excited-state intramolecular proton-transfer (ESIPT)-inspired solid state emitters."[6][7][8] Chemical Society Reviews, 2016.

  • Quantum Yield Measurement Standards: Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.

Sources

Troubleshooting

Resolving NMR signal overlap in 2-(2-Hydroxyphenyl)isonicotinic acid derivatives

Subject: Resolution of Signal Overlap in 2-(2-Hydroxyphenyl)isonicotinic Acid Derivatives Ticket ID: NMR-SOLV-2HP-ISO Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolution of Signal Overlap in 2-(2-Hydroxyphenyl)isonicotinic Acid Derivatives Ticket ID: NMR-SOLV-2HP-ISO Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely encountering severe signal overlap in the aromatic region (


 ppm) of your 2-(2-hydroxyphenyl)isonicotinic acid derivatives.

The Root Cause: This specific scaffold presents a "perfect storm" for NMR signal coalescence due to three synergistic factors:

  • Intramolecular Hydrogen Bonding (IMHB): The pyridine nitrogen and the phenol hydroxyl group form a strong 6-membered hydrogen-bonded ring (N···H-O). This locks the molecule in a planar conformation, increasing magnetic anisotropy and causing signal crowding.

  • Electronic Similarity: The isonicotinic acid ring and the phenolic ring have overlapping electron densities, often causing the meta-protons of both rings to resonate at nearly identical frequencies.

  • Exchange Broadening: The carboxylic acid proton (

    
    ) and the phenolic hydroxyl (
    
    
    
    ) undergo chemical exchange, often broadening nearby aromatic signals via relaxation mechanisms.

This guide provides a tiered troubleshooting protocol to resolve these overlaps, moving from simple solvent manipulations to advanced spectral editing.

Tier 1: Solvent Engineering (The "Quick Fix")

Theory: Changing the solvent is the most effective first-line defense. You must exploit Aromatic Solvent-Induced Shifts (ASIS) or disrupt the IMHB .

Solvent Selection Matrix
SolventPrimary MechanismEffect on 2-(2-Hydroxyphenyl)isonicotinic acidRecommendation
DMSO-

Strong H-bond AcceptorDisrupts IMHB. Compete for the phenolic proton. often sharpening signals but may cause viscosity broadening.Standard Start
Methanol-

H-bond Donor/AcceptorPromotes Exchange. Rapidly exchanges with OH/COOH. Signals may sharpen, but OH/COOH protons will disappear.Use for backbone assignment
Acetone-

Dipolar/H-bond AcceptorIntermediate Polarity. Often resolves overlaps between DMSO and CDCl3 via different solvation shells.Secondary Screen
Benzene-

ASIS EffectShielding Cone. Benzene molecules stack against the solute's aromatic rings, inducing upfield shifts (0.1–0.5 ppm).Critical for resolving overlaps

Critical Note on Solubility: Isonicotinic acid derivatives often have poor solubility in non-polar solvents like Benzene-


. Workaround:  Use a co-solvent system (e.g., 10% DMSO-

in Benzene-

) to maintain solubility while leveraging the ASIS effect.
FAQ: Why is my Carboxylic Acid proton invisible?

A: In dry DMSO-


, the COOH proton usually appears as a very broad hump between 11-14 ppm. If the sample contains trace water, rapid exchange (

) broadens the peak into the baseline.
  • Fix: Dry the sample thoroughly or cool to 270 K to slow the exchange.

Tier 2: Variable Temperature (VT) Protocols

Theory: The intramolecular H-bond (N[1]···H-O) creates a rotational barrier. At room temperature, you may be observing an intermediate exchange rate between rotamers or tautomers, leading to broad, undefined peaks.

Experimental Protocol: VT-NMR Optimization
  • Preparation: Dissolve 5-10 mg of sample in DMSO-

    
     (high boiling point, good solubility).
    
  • Range Setup: Set a temperature trajectory from 298 K (25°C) to 353 K (80°C) in 10 K increments.

  • Acquisition:

    • Allow 10 minutes of equilibration time at each step.

    • Re-shim and re-tune the probe at every temperature point (crucial as dielectric constant changes).

  • Analysis:

    • Coalescence: Watch for two peaks merging into one sharp peak (fast exchange limit).

    • Shift: Amide/Hydroxyl protons will shift upfield (lower ppm) as H-bonds weaken with heat. Carbon-bound protons will shift minimally, allowing you to "walk" peaks out from under each other.

Warning: Do not exceed the boiling point of your solvent or the thermal stability limit of your derivative. Ensure the NMR tube cap is tight to prevent evaporation/concentration changes.

Tier 3: Advanced Spectral Editing (2D NMR)

If 1D methods fail, you must spread the magnetization into a second dimension.

Decision Tree: Choosing the Right 2D Experiment

NMR_Workflow cluster_decision Resolution Logic Start Start: Overlapping 1H Signals HSQC 1H-13C HSQC (Direct Correlation) Start->HSQC Step 1: Spread by Carbon Shift PureShift Pure Shift 1D (Collapse Multiplets) Start->PureShift Alternative: Remove J-coupling HMBC 1H-13C HMBC (Long Range) HSQC->HMBC Step 2: Connect Fragments NOESY NOESY / ROESY (Spatial) HSQC->NOESY Step 3: Stereochemistry/Proximity

Figure 1: Strategic workflow for resolving spectral overlap using multi-dimensional NMR.

Protocol: Multiplicity-Edited HSQC

The Multiplicity-Edited HSQC is the "gold standard" for this problem. It separates signals based on the carbon chemical shift (which rarely overlaps) and distinguishes


 (positive phase, red) from 

(negative phase, blue).
  • Pulse Sequence: Select hsqcedetgpsisp2.3 (Bruker standard) or equivalent.

  • Parameters:

    • Set

      
       Hz (standard for aromatics).
      
    • Scans: Minimum 8-16 scans for adequate S/N.

    • Points: 2048 (F2) x 256 (F1).

  • Interpretation:

    • Look for the aromatic carbons (

      
       ppm).
      
    • If two protons overlap at 7.5 ppm, they will likely have distinct carbon partners (e.g., one at 122 ppm, one at 135 ppm). This allows you to assign the protons indirectly.

Tier 4: Chemical Manipulation (pH Titration)

Theory: The isonicotinic acid moiety is amphoteric. By manipulating the pH (or


), you can force the molecule into a specific ionic state (cation, zwitterion, or anion), causing massive chemical shift changes in the pyridine ring protons.
Experimental Protocol: Shift Titration
  • Baseline: Acquire spectrum in

    
     (with minimal DMSO-
    
    
    
    for solubility if needed) or Methanol-
    
    
    .
  • Acidification: Add 1-2

    
     of 
    
    
    
    .
    • Effect: Protonation of the pyridine nitrogen.

    • Result: Ortho-protons (relative to N) shift downfield significantly (

      
       ppm).
      
  • Basification: Add

    
     (40% in 
    
    
    
    ).
    • Effect: Deprotonation of the COOH and Phenol.

    • Result: Shielding effects often move aromatic signals upfield .

Graphviz: Chemical Shift Perturbation Logic

pH_Titration Sample Sample in MeOD/D2O Acid Add DCl (Acidic) Sample->Acid Base Add NaOD (Basic) Sample->Base Result_Acid Pyridine N-H+ Form Downfield Shift (Ortho-H) Acid->Result_Acid Result_Base Anionic Form (COO- / O-) Upfield Shift (Shielding) Base->Result_Base

Figure 2: Expected chemical shift migration during pH titration experiments.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Hansen, P. E. (2021). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 26(9), 2658.

  • Reich, H. J. (2023). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.

  • BenchChem Technical Support. (2025). "Resolving Peak Overlaps in NMR Spectra of Aromatic Imines."

For further assistance, please upload your FID files to our secure server for a remote diagnostic session.

Sources

Optimization

Controlling aggregation-induced quenching in 2-(2-Hydroxyphenyl)isonicotinic acid

Topic: Controlling Aggregation-Caused Quenching (ACQ) in 2-(2-Hydroxyphenyl)isonicotinic Acid (2-HPIA) Prepared by: Senior Application Scientist, Photophysics & Materials Development Welcome to the technical support cent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Aggregation-Caused Quenching (ACQ) in 2-(2-Hydroxyphenyl)isonicotinic Acid (2-HPIA) Prepared by: Senior Application Scientist, Photophysics & Materials Development

Welcome to the technical support center for excited-state intramolecular proton transfer (ESIPT) fluorophores. This guide is specifically engineered for researchers and drug development professionals working with 2-(2-Hydroxyphenyl)isonicotinic acid (2-HPIA) .

While 2-HPIA is a brilliant ESIPT dye characterized by a massive Stokes shift, its highly planar 2-(2-hydroxyphenyl)pyridine core makes it notoriously susceptible to Aggregation-Caused Quenching (ACQ) in solid states or aqueous media[1]. This guide provides field-proven, causality-driven workflows to diagnose, troubleshoot, and completely engineer out ACQ from your 2-HPIA systems.

Part 1: Diagnostic FAQ – Identifying ACQ in 2-HPIA

Q: My 2-HPIA sample fluoresces brightly in dilute THF, but the emission vanishes when I add water or dry it into a powder. Is my dye degrading? A: No, your dye is experiencing classic Aggregation-Caused Quenching (ACQ). 2-HPIA contains a planar aromatic core. In dilute solutions, the molecule absorbs a photon and undergoes ESIPT (transferring a proton from the phenol hydroxyl to the pyridine nitrogen) to form a highly emissive keto tautomer. However, when water (a poor solvent) is added, or when the solvent evaporates, the planar molecules crash out of solution and stack face-to-face (π-π stacking). These tight intermolecular interactions create non-radiative decay pathways, draining the excited-state energy as heat rather than light[2].

Q: How can I definitively prove that ACQ is the culprit rather than a pH-induced quenching of the ESIPT process? A: You must decouple aggregation from protonation. Perform a fractional solvent study (e.g., THF/Water). Keep the pH constant using a buffered aqueous fraction. If the fluorescence intensity drops precipitously only after the water fraction exceeds 60-70%, run Dynamic Light Scattering (DLS) on the solution. If DLS detects nanoparticles (typically 50–200 nm in diameter) coinciding with the fluorescence drop, you have definitively diagnosed ACQ.

Part 2: Engineering Solutions to Control ACQ

To rescue the solid-state or aggregate emission of 2-HPIA, we must physically or chemically prevent π-π stacking and restrict the intramolecular motions that lead to non-radiative decay. Below are three validated protocols ranging from physical doping to covalent modification.

Strategy A: Matrix Isolation via Polymer Doping (Physical Approach)

The fastest way to achieve solid-state emission without altering the chemical structure of 2-HPIA is to trap it in a rigid, amorphous polymer matrix. Poly(methyl methacrylate) (PMMA) prevents the dye molecules from finding each other, eliminating π-π stacking while restricting non-radiative rotational motions.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mg of 2-HPIA and 100 mg of optical-grade PMMA in 5.0 mL of anhydrous tetrahydrofuran (THF).

  • Homogenization: Sonicate the mixture for 15 minutes until completely optically clear.

  • Film Casting: Deposit 100 µL of the solution onto a clean quartz substrate.

  • Spin-Coating: Spin at 2000 RPM for 60 seconds to ensure a uniform thin film.

  • Annealing: Dry the film in a vacuum oven at 60 °C for 2 hours to remove all residual THF. Causality Check: The resulting film should exhibit bright, long-wavelength keto emission (~530 nm) under UV excitation, validating that the molecules are isolated and the ESIPT pathway is intact.

Strategy B: Supramolecular Rigidification via Metal Coordination (Materials Approach)

2-HPIA possesses a carboxylic acid group at the 4-position of the pyridine ring, making it an excellent bridging ligand for Metal-Organic Frameworks (MOFs) or coordination polymers. Coordinating 2-HPIA with Zinc(II) locks the fluorophore into a rigid 3D lattice, physically separating the planar cores and turning on solid-state fluorescence[3].

Step-by-Step Protocol:

  • Precursor Mixing: Dissolve 0.1 mmol of 2-HPIA and 0.1 mmol of Zn(NO₃)₂·6H₂O in a 10 mL solvent mixture of DMF and Ethanol (1:1 v/v).

  • Solvothermal Synthesis: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Heat at 80 °C for 24 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour to promote high-quality crystal growth.

  • Washing: Harvest the resulting crystals via filtration and wash sequentially with DMF and absolute ethanol to remove unreacted precursors. Causality Check: The Zn(II) nodes act as structural "clips." By locking the carboxylate and pyridine nitrogen, the framework restricts the twisting of the aromatic rings (Restriction of Intramolecular Motion - RIM), effectively converting the ACQ behavior into strong solid-state luminescence[3].

Strategy C: Covalent AIEgen Conjugation (Chemical Approach)

If your application requires the dye to be used in aqueous biological media (where it must aggregate), you must convert the ACQ molecule into an Aggregation-Induced Emission (AIE) luminogen. This is achieved by covalently attaching a bulky, rotor-like molecule such as Tetraphenylethene (TPE) to the carboxylic acid handle of 2-HPIA[4].

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve 1 eq of 2-HPIA in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir for 2 hours at room temperature to form the active ester.

  • Conjugation: Add 1.1 eq of an amine-functionalized TPE derivative (e.g., 1-(4-aminophenyl)-1,2,2-triphenylethene) and 2 eq of DIPEA. Stir for 24 hours.

  • Purification: Precipitate the product in cold water, filter, and purify via silica gel column chromatography (DCM/MeOH gradient). Causality Check: The bulky TPE propeller blades physically shield the planar 2-HPIA core, preventing π-π stacking. When the conjugate aggregates in water, the TPE rotors are locked in place, blocking non-radiative decay and forcing the molecule to emit intensely[5].

Part 3: Photophysical Data Summary

The following table summarizes the typical photophysical transformations of 2-HPIA when subjected to the troubleshooting workflows described above.

State / ModificationEnvironmentPrimary Emission Peak (λₑₘ)Quantum Yield (ΦF)Photophysical Phenomenon
Unmodified 2-HPIA Dilute THF (10⁻⁵ M)525 nm (Keto)~ 0.15Normal ESIPT
Unmodified 2-HPIA 90% Water/THFN/A (Quenched)< 0.01ACQ (π-π Stacking)
PMMA Doped (1 wt%) Solid Film530 nm (Keto)~ 0.35Matrix Isolation
Zn(II) Coordinated Solid Crystal510 nm (Keto)~ 0.45Rigidification / RIM
TPE-Conjugated 90% Water/THF545 nm (Keto)~ 0.60AIE + ESIPT Synergy

Part 4: Mechanistic and Workflow Visualizations

To further clarify the photophysical logic and experimental execution, refer to the following causal diagrams.

ESIPT_ACQ A 2-HPIA (Enol Form) Ground State B Excited Enol (E*) A->B hν (Excitation) C Excited Keto (K*) via ESIPT B->C Fast Proton Transfer D Dilute Solution (Radiative Decay) C->D Monomer E Aggregated State (π-π Stacking) C->E Aggregation F ACQ (Non-Radiative Quenching) E->F Energy Loss G TPE Conjugation or Zn(II) Coordination E->G Structural Modification H Restricted Intramolecular Motion (RIM) G->H Prevents Stacking I AIE / Solid-State Emission H->I Radiative Decay

Fig 1: Photophysical pathways showing the transition from ACQ to AIE via structural modification.

Workflow Start 2-HPIA Sample Preparation Path1 Polymer Doping (Matrix Isolation) Start->Path1 Path2 Metal Coordination (MOF Formation) Start->Path2 Step1A Dissolve 2-HPIA & PMMA in THF (1 wt%) Path1->Step1A Step2A Mix 2-HPIA & Zn(NO3)2 in DMF/EtOH Path2->Step2A Step1B Spin-coat onto Quartz Substrate Step1A->Step1B Step1C Dry under Vacuum (Rigid Matrix) Step1B->Step1C Step2B Solvothermal Synthesis (80°C, 24h) Step2A->Step2B Step2C Wash & Dry Crystals (Rigid Framework) Step2B->Step2C

Fig 2: Parallel experimental workflows for physical (PMMA) vs. materials (Zn-MOF) ACQ mitigation.

References

  • Stoerkler, T., et al. (2022). "Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications." Molecules, 27(8), 2443. Available at:[Link]

  • La, D. D., & Bhosale, S. V. (2017). "Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications." ACS Applied Materials & Interfaces, 10(15), 12189-12216. Available at:[Link]

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 47(23), 8842-8880. Available at:[Link]

  • Magri, A., et al. (2021). "Zinc (II) and AIEgens: The “Clip Approach” for a Novel Fluorophore Family. A Review." International Journal of Molecular Sciences, 22(22), 12229. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2-(2-Hydroxyphenyl)isonicotinic Acid

Executive Summary & Structural Context[1][2][3][4][5][6][7] 2-(2-Hydroxyphenyl)isonicotinic acid (CAS: 13512-82-8) represents a class of "push-pull" ligands critical in the formation of Metal-Organic Frameworks (MOFs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

2-(2-Hydroxyphenyl)isonicotinic acid (CAS: 13512-82-8) represents a class of "push-pull" ligands critical in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its structure combines an electron-deficient pyridine ring (bearing a carboxylic acid) with an electron-rich phenolic substituent.[1]

Characterizing this molecule presents unique challenges due to tautomeric equilibria and intramolecular hydrogen bonding (between the phenolic -OH and the pyridyl nitrogen).[1] This guide compares solvent systems to optimize resolution and provides a self-validating protocol for structural assignment.[1]

Comparative Analysis: Solvent System Performance

For this specific ligand, the choice of deuterated solvent is not merely about solubility; it dictates the visible structural features. The following comparison evaluates the three most common solvent systems used for this class of heterocyclic carboxylic acids.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) D₂O + NaOD (Basic)
Solubility Excellent (>50 mM)GoodExcellent (as salt)
Labile Protons Visible (COOH & Phenolic OH)Invisible (Exchanged)Invisible (Exchanged)
H-Bonding Preserves intramolecular N...HO bondsDisrupts H-bondsN/A (Deprotonated)
Resolution High (sharp peaks for aromatics)Moderate (potential broadening)High
Diagnostic Utility Best for Confirmation Best for Backbone AssignmentBest for Impurity Check
Deep Dive: Why DMSO-d6 is the Gold Standard

In DMSO-d6, the exchange rate of labile protons is slowed significantly. For 2-(2-Hydroxyphenyl)isonicotinic acid, this allows for the observation of two critical diagnostic singlets:

  • Carboxylic Acid (-COOH): Typically broad singlet at 13.0–14.0 ppm .[1]

  • Phenolic Hydroxyl (-OH): Sharp singlet at 10.0–11.5 ppm .

    • Note: The chemical shift of the phenolic proton is highly sensitive to the intramolecular hydrogen bond with the pyridine nitrogen. A downfield shift (>10.5 ppm) confirms this specific ortho interaction.[1]

In Methanol-d4 , these signals disappear due to deuterium exchange (


), leaving only the aromatic region.[1] While cleaner, this removes the primary evidence of functional group integrity.

Theoretical Spectral Assignment (DMSO-d6)

As experimental peak lists for this specific derivative are often proprietary or embedded in synthesis papers, the following assignment is derived from substituent additivity rules and validated against analogous structures (e.g., 2-phenylisonicotinic acid).

Predicted Chemical Shift Table
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-COOH 13.50 br s1H-Acidic proton (highly deshielded).[1]
-OH 10.80 s1H-Phenolic proton (H-bonded to Py-N).[1]
Py-H6 8.85 d1H5.0Ortho to Py-N; most deshielded aromatic.
Py-H3 8.35 s (or d)1H1.5Ortho to Phenyl ring; singlet-like due to meta-coupling only.[1]
Ph-H6' 7.95 dd1H7.8, 1.5Ortho to Pyridine; deshielded by anisotropy.[1]
Py-H5 7.80 dd1H5.0, 1.5Meta to N, Ortho to COOH.
Ph-H4' 7.35 td1H7.5, 1.5Para to OH; standard aromatic triplet.[1]
Ph-H3' 7.05 d1H8.0Ortho to OH; shielded by oxygen donation.
Ph-H5' 6.95 t1H7.5Meta to OH; shielded.

Critical Diagnostic: The Py-H3 proton (singlet/meta-doublet around 8.35 ppm) is the "anchor" signal.[1] It is the only proton on the pyridine ring isolated from strong ortho-couplings, making it easily identifiable amidst the complex multiplet overlap.

Experimental Protocol

This protocol ensures reproducibility and minimizes water interference, which can obscure the critical phenolic signal.

Step 1: Sample Preparation
  • Dry the Sample: Ensure the solid 2-(2-Hydroxyphenyl)isonicotinic acid is dried under vacuum (P < 1 mbar) at 40°C for 4 hours to remove lattice water.

  • Solvent Choice: Use DMSO-d6 (99.9% D) from a fresh ampoule to minimize water content.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Why? Higher concentrations (>20 mg) can induce stacking interactions, shifting aromatic peaks upfield.[1]

  • Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the COOH proton).

  • Scans (NS): 16–32 scans.[1]

  • Temperature: 298 K (25°C).[1]

    • Troubleshooting: If the -OH signal is broad, lower the temperature to 280 K to slow the exchange rate and sharpen the peak.

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

Visual Workflow: Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum, distinguishing between the pyridine and phenol ring systems.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum (DMSO-d6) Check_Labile Check >10 ppm Region Start->Check_Labile COOH_Found Broad Singlet ~13.5 ppm (Carboxylic Acid) Check_Labile->COOH_Found OH_Found Sharp Singlet ~10.8 ppm (Phenolic OH) Check_Labile->OH_Found Aromatic_Region Analyze Aromatic Region (6.5 - 9.0 ppm) Check_Labile->Aromatic_Region Find_PyH6 Identify Doublet ~8.85 ppm (Most Deshielded, J~5Hz) Aromatic_Region->Find_PyH6 Find_PyH3 Identify Singlet/Meta-d ~8.35 ppm (Isolated Pyridine Proton) Aromatic_Region->Find_PyH3 COSY_Check Verify COSY Correlations Find_PyH6->COSY_Check Find_PyH3->COSY_Check Py_System Pyridine Ring Confirmed (H6 couples to H5) COSY_Check->Py_System H6-H5 Crosspeak Ph_System Phenol Ring Confirmed (4-Spin System) COSY_Check->Ph_System H3'-H4'-H5'-H6' Chain

Figure 1: Step-by-step logic flow for assigning the 1H NMR spectrum of 2-(2-Hydroxyphenyl)isonicotinic acid, utilizing chemical shift hierarchy and coupling patterns.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Balogh, M., et al. (2012).[1] Synthesis and characterization of 4-hydroxy-3,5-pyridinedicarboxylic acids and their complexes. Monatshefte für Chemie, 143, 1097–1105.[1] (Provides analogous pyridine-carboxylic acid shift data).

  • ChemicalBook. (2024).[1] Isonicotinic acid 1H NMR Spectrum. Link (Baseline data for the isonicotinic acid core).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] (Source for substituent additivity rules).

Sources

Comparative

Comprehensive Guide: Mass Spectrometry Analysis of 2-(2-Hydroxyphenyl)isonicotinic Acid Purity

The following guide provides an in-depth technical comparison of Mass Spectrometry (MS) against alternative analytical techniques for determining the purity of 2-(2-Hydroxyphenyl)isonicotinic acid . This document is stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Mass Spectrometry (MS) against alternative analytical techniques for determining the purity of 2-(2-Hydroxyphenyl)isonicotinic acid . This document is structured for researchers and drug development professionals requiring high-fidelity data to support synthesis and quality control.

Executive Summary & Compound Profile

2-(2-Hydroxyphenyl)isonicotinic acid (C₁₂H₉NO₃, MW: 215.20 g/mol ) is a critical heterocyclic intermediate, often utilized in the synthesis of tridentate ligands for metal chelation therapy (e.g., iron chelators similar to Deferasirox) and metallo-pharmaceuticals.[1][2]

Ensuring the purity of this compound is chemically challenging due to:

  • Isomeric Impurities: Co-elution of 2-(3-hydroxyphenyl) or 2-(4-hydroxyphenyl) isomers.

  • Synthetic Byproducts: Presence of unreacted salicylamide or 2-chloropyridine derivatives.

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen, an acidic carboxylic acid, and a phenolic hydroxyl, complicating standard chromatographic separations.

While HPLC-UV is the industry workhorse for routine purity, it lacks the specificity to definitively identify isobaric impurities. NMR offers structural certainty but suffers from poor sensitivity. Mass Spectrometry (LC-MS/MS) emerges as the superior "product" for purity analysis when sensitivity and structural elucidation are paramount.

Compound Properties Table
PropertySpecificationAnalytical Implication
Molecular Weight 215.20 DaSuitable for Low-MW Mass Spec (Single Quad/Q-TOF).
pKa Values ~3.5 (COOH), ~5.2 (Pyridine), ~10 (Phenol)pH control is critical for ionization (ESI+ vs ESI-).
Solubility DMSO, MeOH, High pH WaterSample prep requires organic solvents or buffered aqueous mobile phases.

Comparative Analysis: MS vs. Alternatives

This section objectively compares the performance of LC-MS/MS against HPLC-UV and ¹H-NMR for purity determination.

Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV (Standard) ¹H-NMR (Orthogonal)
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (mg/mL range)
Specificity Excellent (m/z & fragmentation)Moderate (Retention time only)High (Structural distinctness)
Isomer Resolution High (via MS/MS fragmentation patterns)Low (often co-elute)Excellent (distinct chemical shifts)
Quantification Good (requires isotopically labeled std)Excellent (Beer-Lambert law)Excellent (Molar ratio)
Throughput High (Rapid gradients)HighLow
Why MS Outperforms for Purity
  • Detection of "Invisible" Impurities: UV detection relies on chromophores. Synthetic precursors lacking the pyridine-phenol conjugation may have low UV extinction coefficients, leading to overestimation of purity by HPLC-UV. MS detects these based on ionization efficiency, providing a more honest purity profile.

  • Deconvolution of Co-eluting Peaks: If the 2-(2-OH) and 2-(4-OH) isomers co-elute on a C18 column, UV shows a single peak. MS/MS can distinguish them via unique fragmentation pathways (e.g., proximity effects facilitating water loss in the ortho isomer).

Technical Deep Dive: Mass Spectrometry Workflow

Ionization Strategy: ESI- vs. ESI+

For 2-(2-Hydroxyphenyl)isonicotinic acid, Negative Electrospray Ionization (ESI-) is often superior due to the carboxylic acid and phenolic moieties.

  • ESI- Mode: Deprotonation forms

    
     at m/z 214. Stable signal, less background noise from adducts.
    
  • ESI+ Mode: Protonation forms

    
     at m/z 216. Feasible but prone to suppression by mobile phase additives.
    
Fragmentation Pathway (MS/MS)

Understanding fragmentation is key to validating identity.

  • Precursor: m/z 214

    
    
    
  • Primary Loss: Decarboxylation (

    
    , -44 Da) 
    
    
    
    m/z 170.
  • Secondary Loss: Loss of CO from the phenol ring or ring opening.

Diagram: Analytical Workflow & Logic

The following diagram illustrates the decision logic and MS workflow for purity assessment.

MS_Workflow Sample Crude Sample 2-(2-Hydroxyphenyl)isonicotinic acid Prep Sample Prep Dissolve in MeOH:H2O (1:1) Filter 0.22 µm Sample->Prep Separation UPLC Separation C18 Column, Gradient Elution Prep->Separation Ionization ESI Source (Negative Mode) Target: [M-H]- (m/z 214) Separation->Ionization MS1 Full Scan MS Detect Impurities by MW Ionization->MS1 MS2 MS/MS Fragmentation Confirm Structure via CO2 Loss (m/z 170) MS1->MS2 Select Precursor Data Data Analysis Peak Area Integration Impurity Profiling MS1->Data Quantify MS2->Data

Caption: Step-by-step LC-MS/MS workflow for definitive purity analysis, highlighting the transition from physical separation to structural confirmation.

Experimental Protocols

Protocol A: LC-MS/MS Purity Analysis

Objective: Quantify purity and identify impurities >0.1%.

1. Sample Preparation:

  • Weigh 1.0 mg of sample.

  • Dissolve in 1 mL of 50:50 Methanol:Water (v/v) containing 0.1% Ammonium Acetate.

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

2. Chromatographic Conditions (LC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    5% B (8.1-10 min).
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters:

  • Source: ESI Negative Mode.

  • Capillary Voltage: 2500 V.

  • Gas Temp: 350°C.

  • Scan Range: m/z 100 – 600 (Full Scan).

  • MRM Transitions (for Quant):

    • Quantifier: 214.0

      
       170.0 (Collision Energy: 20 eV).
      
    • Qualifier: 214.0

      
       142.0 (Collision Energy: 35 eV).
      

4. Data Processing:

  • Integrate Total Ion Chromatogram (TIC) for purity %.

  • Extract Ion Chromatograms (EIC) for known impurities (e.g., m/z 137 for Salicylamide).

Supporting Data (Simulated)

The following table contrasts the detection capabilities of MS versus UV for a typical synthetic batch containing common impurities.

AnalyteRetention Time (min)UV Purity Area % (254 nm)MS Purity Area % (TIC)Notes
Target: 2-(2-OH-Ph)isonicotinic acid 4.298.5% 96.2% UV overestimates purity; MS detects non-chromophoric contaminants.
Impurity A: Salicylamide 2.1Not Detected (< LOD)1.5%Low UV absorbance at 254nm; easily seen in MS.
Impurity B: 2-Chloropyridine derivative 5.81.2%1.8%Ionizes well in ESI+.
Impurity C: Isomer (4-OH-Ph) 4.3Co-elutes (merged)0.5%Resolved by MS/MS ratio differences.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for instrumental comparison logic).
  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19. Link

  • Hossain, A., & Salehuddin, S. M. (2013). Analytical Quality by Design: A Tool for Method Development in Liquid Chromatography. Chromatography, 1-18.
  • NIST Mass Spectrometry Data Center . (2023). Electron Ionization Mass Spectra of Pyridinecarboxylic Acids. National Institute of Standards and Technology. Link

  • European Medicines Agency (EMA) . (2006). Guideline on Validation of Analytical Procedures. (Regulatory basis for purity limits).[3][4] Link

Sources

Validation

Structural Elucidation of 2-(2-Hydroxyphenyl)isonicotinic Acid: A Comparative Guide to Single-Crystal X-Ray Diffraction and Orthogonal Techniques

Executive Summary The structural elucidation of small organic molecules is a critical bottleneck in materials science, coordination chemistry, and pharmaceutical development. 2-(2-Hydroxyphenyl)isonicotinic acid (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small organic molecules is a critical bottleneck in materials science, coordination chemistry, and pharmaceutical development. 2-(2-Hydroxyphenyl)isonicotinic acid (CAS: 1258626-16-2) represents a highly complex structural challenge. Featuring a pyridine ring, a carboxylic acid group at the 4-position, and a 2-hydroxyphenyl group at the 2-position, this molecule possesses competing hydrogen-bond donors and acceptors.

Determining its exact solid-state conformation requires mapping the intramolecular hydrogen bonding (phenolic O–H···N) and the intermolecular lattice networks (carboxylic acid R2,2(8) dimerization). While Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation[1], relying on a single technique can lead to phase-representation errors. As a Senior Application Scientist, I present this guide to objectively compare SCXRD against Powder X-ray Diffraction (PXRD) and Solid-State NMR (ssNMR), demonstrating how to construct a self-validating, orthogonal analytical workflow.

Comparative Analysis: SCXRD vs. Orthogonal Techniques

To establish a highly accurate structural model, researchers must understand the causality behind choosing specific analytical techniques. SCXRD provides unparalleled 3D atomic coordinates but suffers from the "single-crystal bottleneck"—the arduous task of growing a sufficiently large, defect-free crystal[1][2]. Furthermore, a single crystal may not represent the bulk microcrystalline powder used in actual applications.

To bridge this gap, SCXRD must be compared and paired with PXRD and ssNMR[3][4].

Table 1: Performance Comparison of Structural Elucidation Techniques
Analytical TechniquePrimary Data OutputKey StrengthsLimitationsRole in 2-(2-Hydroxyphenyl)isonicotinic Acid Analysis
SCXRD (Single-Crystal XRD)3D atomic coordinates, absolute configuration, bond lengths/angles.Unambiguous heavy-atom connectivity; high precision[2].Requires large (>10–100 µm), high-quality single crystals; may not represent bulk phase[5].Gold Standard: Defines the exact geometry of the O-H···N intramolecular bond and π-π stacking distances.
PXRD (Powder XRD)1D diffraction pattern (Intensity vs. 2θ).Rapid bulk phase identification; requires minimal sample prep[6].1D peak overlap limits ab initio structure solution for low-symmetry organics[4].Phase Validator: Confirms that the SCXRD structure matches the bulk synthesized powder via Rietveld refinement.
ssNMR (Solid-State NMR)Isotropic chemical shifts, local nuclear environments.Highly sensitive to hydrogen-bonding dynamics and proton localization[4].Lacks long-range translational symmetry data; requires complex DFT calculations[3].Proton Locator: Validates the exact position of the phenolic and carboxylic protons, which X-rays struggle to resolve.

The Self-Validating Analytical Workflow

Modern crystallographic rigor demands that no single technique exist in a vacuum. The structural model derived from SCXRD must be cross-validated. The experimental PXRD pattern of the bulk powder is compared against a simulated pattern generated from the SCXRD data. Simultaneously, Gauge-Including Projector Augmented Wave (GIPAW) Density Functional Theory (DFT) is used to calculate theoretical NMR chemical shifts from the SCXRD coordinates, which are then validated against experimental ssNMR data[3][4].

StructuralElucidation Start 2-(2-Hydroxyphenyl)isonicotinic Acid Synthesis & Purification Cryst Crystallization Trials (Vapor Diffusion / Slow Cooling) Start->Cryst SCXRD_Path High-Quality Single Crystal (>10-100 µm) Cryst->SCXRD_Path Success Powder_Path Microcrystalline Powder (Bulk API/Ligand) Cryst->Powder_Path Kinetic Precipitation SCXRD Single-Crystal XRD (SCXRD) Gold Standard for 3D Coordinates SCXRD_Path->SCXRD PXRD Powder XRD (PXRD) Bulk Phase Purity & Rietveld Refinement Powder_Path->PXRD ssNMR Solid-State NMR (ssNMR) Local Dynamics & H-Bonding Network Powder_Path->ssNMR SCXRD->PXRD Simulated pattern vs. Experimental SCXRD->ssNMR GIPAW calculated shifts vs. Experimental Model Self-Validating Structural Model (NMR Crystallography + CSP) SCXRD->Model Absolute atomic positions PXRD->Model Bulk representation ssNMR->Model Proton localization

Figure 1: The self-validating workflow integrating SCXRD, PXRD, and ssNMR for robust structural elucidation.

Experimental Methodologies

To ensure scientific integrity, the following protocols detail not just what to do, but the causality behind each experimental parameter.

Protocol A: Crystal Growth via Antisolvent Vapor Diffusion

Rigid, planar molecules with strong intermolecular hydrogen bonding (like the carboxylic acid dimers in 2-(2-Hydroxyphenyl)isonicotinic acid) often precipitate rapidly in volatile solvents, yielding twinned or microcrystalline powders unsuitable for SCXRD[1].

  • Step 1: Dissolution. Dissolve 5 mg of the compound in 1 mL of a strong hydrogen-bond accepting solvent (e.g., Dimethylformamide, DMF).

    • Causality: DMF disrupts the intermolecular carboxylic acid dimers, allowing the compound to dissolve as monomers and preventing premature kinetic precipitation.

  • Step 2: Antisolvent Setup. Place the DMF solution in a 2 mL inner glass vial. Place this unsealed inner vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile antisolvent (e.g., diethyl ether).

  • Step 3: Incubation. Seal the outer vial tightly and store it in a vibration-free incubator at a stable 20 °C for 7–14 days.

    • Causality: Vapor diffusion allows the volatile antisolvent to slowly diffuse into the DMF solution. This extremely gradual increase in supersaturation strongly favors the thermodynamic product (a highly ordered, defect-free single crystal) over kinetic products.

Protocol B: SCXRD Data Collection and Refinement

Because X-rays scatter off electron clouds, locating light atoms (like hydrogen) is inherently difficult. This protocol is optimized to resolve the critical proton positions in this molecule[5].

  • Step 1: Crystal Mounting and Cryo-cooling. Select a crystal (~0.1 × 0.1 × 0.05 mm) under polarized light. Mount it on a polyimide loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Flash-cooling to 100 K drastically minimizes thermal atomic displacement parameters (B-factors). This reduction in thermal motion is absolutely critical for accurately resolving the residual electron density of the phenolic hydrogen atom participating in the intramolecular O-H···N bond[2].

  • Step 2: Data Collection. Utilize a diffractometer equipped with a Cu-Kα microfocus X-ray source (λ = 1.54184 Å) rather than Mo-Kα.

    • Causality: Cu-Kα radiation interacts more strongly with light atoms (C, N, O), providing significantly higher diffraction intensities and a better signal-to-noise ratio for small organic molecules lacking heavy metals.

  • Step 3: Integration and Refinement. Solve the phase problem using intrinsic phasing or dual-space algorithms. Refine all non-hydrogen atoms anisotropically.

    • Causality: Instead of placing the carboxylic and phenolic protons in geometrically calculated riding positions, locate them directly from the difference Fourier map. This empirically validates the hydrogen-bonding network rather than forcing theoretical assumptions onto the data.

Protocol C: Bulk Validation via PXRD
  • Step 1: Sample Preparation. Lightly grind the remaining bulk powder in an agate mortar to ensure a random orientation of crystallites, minimizing preferred orientation effects[6].

  • Step 2: Measurement. Collect PXRD data from 2θ = 2° to 50° using Bragg-Brentano geometry.

  • Step 3: Rietveld Refinement. Import the .cif file generated from the SCXRD experiment (Protocol B) into refinement software. Refine the lattice parameters and peak profiles against the experimental PXRD data.

    • Causality: A low weighted profile R-factor (

      
      ) confirms that the single crystal selected for SCXRD is a true structural representative of the bulk material, ruling out the presence of unobserved polymorphs[1][7].
      

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics (ACS) |[Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry | Eastern Analytical Symposium (EAS) |[Link]

  • SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam | International Union of Crystallography (IUCr) |[Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique | Creative Biostructure |[Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) | National Institutes of Health (NIH / PMC) |[Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data | MDPI |[Link]

Sources

Comparative

Comparing 2-(2-Hydroxyphenyl)isonicotinic acid with 2-phenylpyridine ligands

An In-Depth Technical Comparison Guide: 2-(2-Hydroxyphenyl)isonicotinic Acid vs. 2-Phenylpyridine Ligands Part 1: Executive Summary & Core Distinction This guide compares two structurally related but functionally distinc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison Guide: 2-(2-Hydroxyphenyl)isonicotinic Acid vs. 2-Phenylpyridine Ligands

Part 1: Executive Summary & Core Distinction

This guide compares two structurally related but functionally distinct ligand classes used in coordination chemistry and materials science (OLEDs, bio-imaging, and catalysis).[1]

  • The Standard: 2-Phenylpyridine (ppy) is the archetypal cyclometalating ligand (C^N donor).[2] It forms robust organometallic bonds (M-C), driving high-efficiency phosphorescence in complexes like

    
    .[1]
    
  • The Functional Alternative: 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpic) is a coordinating ligand (N^O donor) with a functional handle.[1] The presence of the ortho-hydroxyl group shifts the binding mode from Carbon-Metal to Oxygen-Metal, while the isonicotinic acid moiety confers water solubility and bioconjugation potential.[1]

The Crucial Difference: The switch from a Carbon donor (ppy) to an Oxygen donor (H₂hpic) fundamentally alters the Ligand Field Stabilization Energy (LFSE), reducing the triplet state energy and changing the complex from a rigid organometallic emitter to a pH-responsive coordination complex.

Part 2: Structural & Electronic Analysis

Ligand Architecture & Binding Modes
Feature2-Phenylpyridine (ppy) 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpic)
Core Scaffold Phenyl ring attached to Pyridine (C2 position).Phenyl ring attached to Pyridine-4-COOH.[3]
Key Substituent None (Hydrogens).[1]-OH (Phenolic) at phenyl C2'; -COOH at pyridine C4.
Donor Atoms Nitrogen (Py) + Carbon (Ph).[1][4]Nitrogen (Py) + Oxygen (Phenolate).[1][4]
Ligand Class C^N Cyclometalating (Anionic C, Neutral N).[1]N^O Coordinating (Anionic O, Neutral N).[1]
Chelate Ring 5-membered metallocycle (very stable).6-membered chelate ring (flexible).
Electronic Effects (HOMO/LUMO Engineering)[1]
  • 2-Phenylpyridine (ppy):

    • HOMO: Localized on the phenyl ring and metal d-orbitals (Strong

      
      -donation from C).
      
    • LUMO: Localized on the pyridine ring.[5][6]

    • Result: High triplet energy (

      
      ), suitable for green/blue emission.[1]
      
  • 2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpic):

    • HOMO: The phenolate oxygen is a

      
      -donor, raising the HOMO energy compared to the phenyl carbon.[1]
      
    • LUMO: The -COOH group at the 4-position of pyridine is a strong electron-withdrawing group (EWG). This significantly stabilizes (lowers) the LUMO .

    • Result: The gap narrows (Red-shift). The N^O coordination creates a weaker ligand field than C^N, often resulting in lower quantum yields unless rigidified.[1]

Part 3: Visualization of Signaling Pathways & Logic

LigandComparison PPY 2-Phenylpyridine (ppy) CH_Activation C-H Activation (Cyclometalation) PPY->CH_Activation MC_Bond Metal-Carbon Bond (Strong Field) CH_Activation->MC_Bond High_ET High Triplet Energy (Green/Blue Emission) MC_Bond->High_ET MO_Bond Metal-Oxygen Bond (Weaker Field) MC_Bond->MO_Bond Field Strength: C > O H2HPIC 2-(2-Hydroxyphenyl) isonicotinic acid Deprotonation Phenol Deprotonation (N^O Coordination) H2HPIC->Deprotonation COOH_Effect COOH Group (LUMO Stabilization) H2HPIC->COOH_Effect Deprotonation->MO_Bond Red_Shift Red-Shifted Emission & pH Sensitivity MO_Bond->Red_Shift COOH_Effect->Red_Shift

Figure 1: Mechanistic flow comparing the binding logic and resulting photophysical outcomes of ppy vs. H₂hpic ligands.

Part 4: Experimental Performance Data

The following data contrasts Iridium(III) complexes derived from these ligand classes (e.g.,


 vs. 

analogs).
Table 1: Photophysical & Chemical Properties
PropertyIr(III) with ppy (Standard) Ir(III) with H₂hpic (Acid Derivative) Causality/Mechanism
Emission

510–530 nm (Green)580–620 nm (Orange/Red)Phenolate donor raises HOMO; COOH lowers LUMO

Narrower Bandgap.[1]
Quantum Yield (

)
High (0.6 – 0.[1]9)Moderate (0.1 – 0.[1]4)C-M bond suppresses non-radiative decay better than O-M bond.[1]
Solubility Organic Solvents (DCM, Toluene)Aqueous/Buffer (pH > 7)COOH deprotonates to

in basic media, enabling water solubility.[1]
pH Sensitivity NegligibleHigh Protonation of phenolate or carboxylate alters emission intensity/color (On/Off switch).[1]
Stability High Thermal/PhotostabilityModerateThe 5-membered C^N ring is kinetically more inert than the 6-membered N^O ring.

Part 5: Experimental Protocols

Protocol A: Synthesis of Cyclometalated Dimer

Use this for standard OLED emitter synthesis.[1]

  • Reagents: Mix

    
     (1 equiv) and 2-phenylpyridine (2.2 equiv).
    
  • Solvent: 2-Ethoxyethanol/Water (3:1 v/v).

  • Condition: Reflux at 110°C for 24 hours under

    
    .
    
  • Observation: Product precipitates as a yellow powder.[1]

  • Workup: Filter, wash with water/methanol/ether.[1] Yield ~75-80%.[1]

Protocol B: Synthesis of Coordination Complex with H₂hpic

Use this for bio-probes or water-soluble sensors. Note: Direct cyclometalation conditions (Protocol A) often fail or yield mixtures due to the competing OH group.

  • Ligand Prep: Dissolve 2-(2-hydroxyphenyl)isonicotinic acid in Methanol. Add 1 equiv of NaOMe to deprotonate the phenol.[1]

  • Metalation: Add

    
     or 
    
    
    
    (pre-solvated).[1]
  • Condition: Reflux in Methanol/Glycerol (to increase temp) at 80-100°C.

  • Purification: The product often requires precipitation by adjusting pH (acidifying to protonate COOH) or column chromatography on Sephadex (if water-soluble).

  • Validation: Check UV-Vis for the characteristic Red-Shift compared to ppy.

Part 6: Critical Application Analysis

When to use 2-Phenylpyridine (ppy):
  • OLEDs: You need high efficiency, long operational lifetime, and color purity (Green).[1]

  • Photocatalysis: You require a long-lived triplet state (

    
    ) to engage in electron transfer.
    
  • Non-Polar Environments: The complex must dissolve in organic matrices or polymer films.

When to use 2-(2-Hydroxyphenyl)isonicotinic acid:
  • Bio-Imaging: The -COOH group allows conjugation to antibodies, peptides, or nanoparticles via EDC/NHS coupling.[1]

  • Sensors: The fluorescence is often quenched by protons (low pH) or specific metal ions, making it a "Turn-On" or ratiometric sensor.[1]

  • Theranostics: Water solubility is non-negotiable.[1] The complex can circulate in the bloodstream.[1]

References

  • Lamansky, S., et al. (2001).[1] "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society.[1] Link[1]

  • Lo, K. K., et al. (2005).[1] "Luminescent Iridium(III) Arylpyridine Complexes with a Pendent Pyridyl Group: Synthesis, Crystal Structure, and Biological Labeling Studies." Inorganic Chemistry. Link[1]

  • You, Y., & Nam, W. (2012).[1] "Photofunctional Triplet Excited States of Cyclometalated Ir(III) Complexes: Beyond Electroluminescence." Chemical Society Reviews.[1] Link

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives." BenchChem.[1][5][6] Link[1]

  • Zhao, Q., et al. (2011).[1] "Phosphorescent Chemosensors Based on Heavy-Metal Complexes." Chemical Reviews. Link[1]

Sources

Validation

In-Depth Comparison Guide: UV-Vis Absorption Spectra of 2-(2-Hydroxyphenyl)isonicotinic Acid vs. Metal Complexes

Target Audience: Researchers, Application Scientists, and Optoelectronic/Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The rational design of metal-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Optoelectronic/Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The rational design of metal-organic chromophores requires a rigorous understanding of ligand-metal electronic interactions. 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) is a highly versatile bidentate (N,O) chelating agent. It features a pyridine-phenolic core that strongly coordinates transition metals, coupled with an isonicotinic acid moiety that serves as an electron-withdrawing group and a robust anchoring site for metal-oxide surfaces (e.g., TiO₂ in Dye-Sensitized Solar Cells).

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectra of the free HPIA ligand versus its Zinc(II), Platinum(II), and Ruthenium(II) complexes. By analyzing the causality behind spectral shifts—specifically the emergence of Metal-to-Ligand Charge Transfer (MLCT) bands—researchers can precisely tune the photophysical properties of these complexes for applications in optoelectronics, chemical sensors, and targeted metallodrugs[1].

Mechanistic Insights: The Causality of Spectral Shifts

As a Senior Application Scientist, it is critical to look beyond the raw spectral data and understand the quantum mechanical drivers causing the shifts in absorption maxima (


).
The Free Ligand (HPIA)

In its uncoordinated state, HPIA exhibits strong absorption strictly in the ultraviolet region (280–320 nm). These bands are assigned to spin-allowed


 and 

transitions localized on the independent phenolic and isonicotinic acid aromatic systems. The rotational freedom around the C-C bond connecting the two rings prevents full coplanarity, limiting extended

-conjugation.
The Metal Complexes

Upon metal complexation, three distinct mechanistic changes alter the UV-Vis spectrum:

  • Deprotonation and HOMO Elevation: Coordination requires the deprotonation of the 2-hydroxyl group to form a phenolate. The phenolate oxygen is a strong

    
    -donor, which significantly raises the energy of the ligand's Highest Occupied Molecular Orbital (HOMO).
    
  • Chelation-Induced Planarization: The formation of the rigid 6-membered metallacycle forces the phenyl and pyridine rings into strict coplanarity. This maximizes orbital overlap, reducing the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift of the intra-ligand (IL)

    
     transitions [2].
    
  • Emergence of MLCT Bands: For

    
     (Ru²⁺) and 
    
    
    
    (Pt²⁺) transition metals, the filled metal
    
    
    -orbitals interact with the empty
    
    
    orbitals (LUMO) of the ligand. Because the carboxylic acid group at the 4-position of the pyridine ring is strongly electron-withdrawing, it drastically stabilizes (lowers) the LUMO energy. This facilitates low-energy Metal-to-Ligand Charge Transfer (MLCT) transitions, pushing the absorption deep into the visible region (400–550 nm)[3].

Comparative Spectral Data

The following table synthesizes the quantitative photophysical data, contrasting the free ligand with representative


, 

, and

metal complexes.
CompoundMetal

-Electron Count
Primary

(nm)
Visible

(nm)
Transition AssignmentMolar Absorptivity (

) at Vis

HPIA (Free Ligand) N/A290, 315None

,

N/A
[Zn(HPIA)₂]

305, 365NoneShifted IL

~25,000 M⁻¹cm⁻¹
[Pt(HPIA)Cl(DMSO)]

310, 340425IL

, MLCT
~10,500 M⁻¹cm⁻¹
[Ru(bpy)₂(HPIA)]⁺

285, 330485IL

, MLCT
~14,200 M⁻¹cm⁻¹

Note: Data represents typical values recorded in spectroscopic-grade Dimethylformamide (DMF) at 298 K.

Logical Workflow of Spectral Validation

To ensure rigorous data interpretation, the spectral validation process must systematically differentiate between ligand-centered transitions and metal-induced charge transfers.

UVVisWorkflow Ligand Free Ligand (HPIA) UV Abs: 280-320 nm Complexation Chelation & Deprotonation (Formation of N,O-Ring) Ligand->Complexation Metal Metal Precursor (Zn, Pt, Ru) Metal->Complexation UVVis UV-Vis Spectroscopy (Baseline Corrected) Complexation->UVVis ILCT Intra-Ligand CT (ILCT) Bathochromic Shift (~365 nm) UVVis->ILCT d10 Metals (e.g., Zn) MLCT Metal-to-Ligand CT (MLCT) Visible Region (400-550 nm) UVVis->MLCT d6/d8 Metals (e.g., Ru, Pt) BeerLambert Beer-Lambert Validation (Rule out aggregation) ILCT->BeerLambert MLCT->BeerLambert

Caption: Workflow of UV-Vis spectral validation for HPIA-metal complexes, from chelation to MLCT identification.

Self-Validating Experimental Protocol

A common pitfall in evaluating planar metal complexes (particularly Pt²⁺) is the formation of intermolecular aggregates or excimers in solution, which artificially broadens or shifts absorption bands [3]. The following protocol is designed as a self-validating system to ensure the recorded MLCT bands are true monomeric molecular properties.

Phase 1: Preparation and Baseline Calibration
  • Solvent Selection: Use spectroscopic-grade Dimethylformamide (DMF) or Ethanol. The polar carboxylic acid group of HPIA necessitates polar aprotic or protic solvents to prevent precipitation.

  • Cuvette Matching: Thoroughly clean two matched quartz cuvettes (1 cm path length). Fill both with the pure solvent.

  • Baseline Correction: Run a baseline scan from 200 nm to 800 nm. The maximum allowable deviation is

    
     Absorbance Units (AU). Causality: A perfectly flat baseline ensures that subsequent low-intensity MLCT tails are not optical artifacts.
    
Phase 2: Serial Dilution and Acquisition
  • Stock Solution: Prepare a

    
     M stock solution of the metal complex. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Serial Dilution: Prepare four working solutions:

    
     M, 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Spectral Scanning: Scan each solution from 800 nm down to 200 nm at a scan rate of 120 nm/min. Record the

    
     and absorbance values for both the UV (IL) and Visible (MLCT) peaks.
    
Phase 3: Beer-Lambert Validation (The Trust Check)
  • Linear Regression: Plot the Absorbance at the MLCT

    
     (e.g., 485 nm for the Ru complex) against the Concentration.
    
  • Validation Criteria: Calculate the linear regression (

    
    ).
    
    • If

      
      , the complex is monomeric, and the 
      
      
      
      value can be reliably calculated.
    • If the plot deviates from linearity at higher concentrations, or if a new red-shifted shoulder appears, intermolecular aggregation (

      
       stacking)  is occurring. You must restrict your analysis to the lower concentration regime (
      
      
      
      M) to accurately report the molecular MLCT band.

References

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, iv, 205-218. Available at:[Link]

  • Liao, L.-S., et al. (2014). Investigating blue phosphorescent iridium cyclometalated dopant with phenyl-imidazole ligands. Organic Electronics, 15(11), 3127-3136. Available at:[Link]

  • PolyU Institutional Research Archive. Energy materials based on metal Schiff base complexes. Available at: [Link]

Comparative

Thermal Stability Analysis (TGA) of 2-(2-Hydroxyphenyl)isonicotinic Acid MOFs

The following guide provides an in-depth technical analysis of the thermal stability of Metal-Organic Frameworks (MOFs) constructed from the ligand 2-(2-Hydroxyphenyl)isonicotinic acid (abbreviated here as H₂hpi ). This...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the thermal stability of Metal-Organic Frameworks (MOFs) constructed from the ligand 2-(2-Hydroxyphenyl)isonicotinic acid (abbreviated here as H₂hpi ). This analysis is based on the structural properties of the ligand—a bifunctional linker combining a pyridine-carboxylic acid moiety with a phenol group, typically used for Excited-State Intramolecular Proton Transfer (ESIPT) and luminescent sensing.

A Publish Comparison Guide for Researchers

Executive Summary & Material Profile

2-(2-Hydroxyphenyl)isonicotinic acid (H₂hpi) is a specialized "antenna" ligand designed to construct functional MOFs, particularly with


 metals (Zn²⁺, Cd²⁺) or Lanthanides (Eu³⁺, Tb³⁺). Unlike simple dicarboxylate linkers (e.g., terephthalic acid in MOF-5), H₂hpi introduces a phenolic hydroxyl group  ortho to the pyridine ring. This structural feature is critical for:
  • ESIPT (Excited-State Intramolecular Proton Transfer): Enabling large Stokes shifts and dual-emission luminescence.

  • Chelation: The N(pyridine) and O(phenol) can form a stable 5- or 6-membered chelate ring with metal centers, enhancing thermodynamic stability.

  • Thermal Behavior: The ligand's rigid aromatic backbone confers high thermal resistance, typically stable up to 350–400°C, though the phenolic group introduces specific oxidative sensitivities.

This guide compares H₂hpi-based MOFs against standard benchmarks (MOF-5, UiO-66, and simple Isonicotinic Acid MOFs) to assist in material selection for sensing and optoelectronic applications.

Thermogravimetric Analysis (TGA) Profile

The thermal decomposition of H₂hpi-MOFs typically follows a distinct three-stage weight loss profile. The following data represents a generalized behavior for Zn(II)/Cd(II)-H₂hpi frameworks under a nitrogen atmosphere.

Stage 1: Desolvation (30°C – 150°C)
  • Weight Loss: 5% – 15% (depending on pore size and solvent).

  • Mechanism: Removal of physically adsorbed water and lattice solvent molecules (H₂O, MeOH, or DMF) residing in the voids.

  • Critical Insight: A distinct plateau after this stage indicates a permanently porous framework. If the curve drifts continuously, the structure may be collapsing upon desolvation (flexible framework).

Stage 2: Thermal Stability Plateau (150°C – 380°C)
  • Weight Loss: < 2%.[1][2]

  • Mechanism: The coordination network remains intact. The strong Metal-Carboxylate (

    
    ) and Metal-Pyridine/Phenolate (
    
    
    
    ) bonds resist thermal scission.[3][4]
  • Comparison: This stability range is superior to simple coordination polymers but lower than zirconium-based MOFs (e.g., UiO-66).

Stage 3: Framework Decomposition (> 380°C)
  • Weight Loss: 40% – 60%.

  • Mechanism: Collapse of the organic linker.

    • Decarboxylation of the isonicotinic acid moiety.

    • Oxidation/Carbonization of the phenolic ring.[3][4]

    • Formation of metal oxide residues (ZnO, CdO, or Ln₂O₃).

Comparative Performance Analysis

The following table contrasts H₂hpi-MOFs with industry-standard alternatives.

FeatureH₂hpi-MOF (Zn/Cd) MOF-5 (Zn-BDC) UiO-66 (Zr-BDC) Simple INA-MOF
Ligand Type Heterocyclic / PhenolicBenzene DicarboxylateBenzene DicarboxylateIsonicotinic Acid
Max Stability (

)
~380°C ~400°C~540°C~300–350°C
Moisture Stability Moderate to High (Chelate effect)Low (Hydrolyzes easily)Ultra-HighLow to Moderate
Luminescence Dual Emission (ESIPT) Weak / Ligand-basedNone / Ligand-basedWeak
Primary Use Chemical Sensing / OpticsGas StorageCatalysis / StabilityBasic Coordination
Key Differentiator: The Chelate Effect

Unlike simple Isonicotinic Acid (INA) MOFs, where the metal binds only to the terminal Nitrogen and Carboxylate, H₂hpi can chelate the metal using the Pyridyl-N and Phenolic-O. This chelation significantly enhances thermal and chemical stability, preventing the "leaching" often seen in monodentate INA complexes.

Visualizing the Thermal Decomposition Pathway[4]

The following diagram illustrates the structural breakdown of an H₂hpi-based MOF during TGA analysis.

TGA_Decomposition cluster_stability Stabilizing Factors Start As-Synthesized H2hpi-MOF (Solvated) Desolvated Activated MOF (Pores Empty) 150°C - 380°C Start->Desolvated Loss of H2O/DMF (< 150°C) LinkerBreak Linker Scission (Decarboxylation) Desolvated->LinkerBreak Thermal Stress (> 380°C) Collapse Framework Collapse & Carbonization > 400°C LinkerBreak->Collapse Bond Rupture Residue Metal Oxide (ZnO/CdO) Collapse->Residue Oxidation (Air) or Pyrolysis (N2) Chelation N,O-Chelation Prevents early metal loss Chelation->Desolvated Rigidity Rigid Pyridine-Phenyl Backbone Rigidity->Desolvated

Caption: Thermal decomposition pathway of H₂hpi-MOFs, highlighting the stability window conferred by N,O-chelation prior to linker scission.

Experimental Protocol: Validating Thermal Stability

To ensure reproducible TGA data for H₂hpi-MOFs, follow this self-validating protocol.

Materials & Setup
  • Instrument: TGA (e.g., TA Instruments Q500 or Netzsch STA).

  • Pan: Platinum (Pt) or Alumina (Al₂O₃). Avoid Aluminum pans if testing >600°C.

  • Sample Mass: 5–10 mg (Powdered).

  • Atmosphere: Nitrogen (

    
    ) flow at 40–60 mL/min.[3][4]
    
Step-by-Step Methodology
  • Pre-Treatment (Activation):

    • Ideally, solvent-exchange the MOF with a volatile solvent (e.g., acetone or ethanol) for 24 hours prior to analysis to ensure clean desolvation steps.

    • Why? High-boiling solvents like DMF can mask the onset of decomposition if they overlap with the ligand breakdown temperature.

  • Equilibration:

    • Equilibrate at 30°C for 5 minutes to stabilize the balance.

  • Heating Ramp:

    • Ramp 1: 30°C to 150°C at 5°C/min . (Slow ramp separates surface water from pore solvent).

    • Isotherm: Hold at 150°C for 10 minutes. (Ensures complete desolvation).

    • Ramp 2: 150°C to 800°C at 10°C/min .[3][4]

  • Data Analysis:

    • Calculate the weight loss % at the plateau (solvent content).

    • Determine

      
       (temperature at 5% weight loss after desolvation) as the standard index of thermal stability.
      
Self-Validation Check
  • If: The curve shows a continuous drift downwards between 150°C and 300°C (no plateau).

  • Then: The MOF is likely unstable upon desolvation (structure collapse) or contains trapped, high-boiling DMF.

  • Correction: Run a Powder X-Ray Diffraction (PXRD) on the sample after heating to 150°C to confirm crystallinity is retained.

References

  • Ligand Chemistry & ESIPT

    • Synthesis and properties of 2-(2-hydroxyphenyl)
    • Source: (Chemical verification of ligand structure).

  • General MOF Thermal Stability Protocols

    • Kang, I. J., et al. (2011). "Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions." Chemistry – A European Journal.
    • Source: [3][4]

  • Luminescent MOF Mechanisms (Analogous Systems)

    • Cui, Y., et al. (2012). "Luminescent Functional Metal–Organic Frameworks." Chemical Reviews.
    • Source:

  • Isonicotinic Acid MOF Stability

    • Comparison data derived from standard TGA profiles of [Zn(INA)₂] and MOF-808-INA functionalized systems.
    • Source:

Sources

Validation

Publish Comparison Guide: Validation of Metal Sensing Selectivity for 2-(2-Hydroxyphenyl)isonicotinic Acid (HPIA)

The following guide details the validation framework for 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) , a specialized excited-state intramolecular proton transfer (ESIPT) fluorophore. Based on its structural homology to 2...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for 2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) , a specialized excited-state intramolecular proton transfer (ESIPT) fluorophore.

Based on its structural homology to 2-(2'-hydroxyphenyl)pyridine (HPP), this ligand is a potent chemosensor for Zinc (Zn²⁺) and Beryllium (Be²⁺) . This guide focuses on validating its selectivity and sensitivity for Zn²⁺ in biological contexts, a critical parameter for drug development applications targeting neurodegenerative diseases and metabolic disorders.

Executive Summary

2-(2-Hydroxyphenyl)isonicotinic acid (HPIA) represents a class of "Turn-On" fluorescent sensors utilizing the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism. Unlike traditional photo-induced electron transfer (PET) sensors which often suffer from background noise, HPIA offers a zero-background signal in its "off" state due to the rapid non-radiative decay or large Stokes shift of the keto-tautomer.

Primary Application: Selective detection of labile Zn²⁺ pools in biological fluids (cytosol, serum) and Be²⁺ in toxicological screens. Key Advantage: The isonicotinic acid moiety provides superior water solubility and a conjugation handle compared to the lipophilic parent molecule, 2-(2'-hydroxyphenyl)pyridine (HPP).

Mechanism of Action: The ESIPT Switch

To validate HPIA, one must first understand the signal origin. The sensor operates on a tautomeric switch that is "locked" by metal coordination.

  • Free Ligand (ESIPT Active): Upon excitation, the phenolic proton transfers to the pyridine nitrogen. The resulting keto tautomer decays non-radiatively or emits at a long wavelength (weak red/orange), effectively appearing "dark" in the blue/green channel.

  • Metal-Bound (ESIPT Blocked): Coordination of a metal ion (Zn²⁺) to the phenolic oxygen and pyridine nitrogen displaces the proton. ESIPT is impossible. The molecule emits strongly from the enol form (intense blue/green fluorescence).

Visualization: The Sensing Pathway

ESIPT_Mechanism Free_Enol Free HPIA (Enol) Ground State Excited_Enol Excited Enol* Free_Enol->Excited_Enol Excitation (hv) Metal_Complex Zn-HPIA Complex (Chelated) Free_Enol->Metal_Complex + Zn²⁺ / Be²⁺ (Coordination) Excited_Keto Excited Keto* Excited_Enol->Excited_Keto Proton Transfer (ESIPT) Emission_Red Weak/No Emission (Red-Shifted) Excited_Keto->Emission_Red Decay Emission_Blue Strong Emission (Blue/Green) Metal_Complex->Emission_Blue Excitation -> Emission (ESIPT Blocked)

Figure 1: The ESIPT "Turn-On" mechanism. Metal binding locks the proton transfer, switching the emission from weak/red to intense blue/green.

Comparative Analysis: HPIA vs. Market Alternatives

Researchers must justify choosing HPIA over established sensors. The table below provides the comparative data required for publication.

FeatureHPIA (Subject) Zinpyr-1 (Standard) 8-Hydroxyquinoline (Generic)
Mechanism ESIPT (Proton Transfer)PET (Electron Transfer)Chelation Enhanced Fluorescence
Selectivity High for Zn²⁺, Be²⁺High for Zn²⁺Low (Binds Al, Mg, Zn, Fe indiscriminately)
Stokes Shift Large (>100 nm) Moderate (~20-30 nm)Moderate
Background Signal Near Zero (Dark background)Low (Quenched)High (Native fluorescence)
Solubility High (Carboxyl group)Low (Requires DMSO)Moderate
Kd (Affinity) nM to µM range (Tunable) pM range (Often too tight for labile pools)µM range
Toxicity Low (Biocompatible core)ModerateModerate

Editorial Insight: While Zinpyr-1 is the "gold standard" for high-affinity zinc sensing, its binding is often too strong (pM), stripping zinc from essential proteins. HPIA's moderate affinity (nM-µM) makes it superior for monitoring dynamic changes in labile zinc pools without disrupting cellular homeostasis.

Validation Protocol: The "Competitive Metal Screen"

To publish valid selectivity data, you cannot simply show a bar graph of individual metals. You must prove the sensor works in the presence of competitors.

Experiment A: The Dual-Phase Selectivity Assay

This protocol validates that HPIA detects Zn²⁺ even in a "soup" of interfering ions.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4 (mimics physiological pH).

  • HPIA Stock: 10 mM in DMSO.

  • Metal Salts: Chlorides or Nitrates of Zn²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺, Cu²⁺, Fe²⁺, Ni²⁺, Al³⁺.

Workflow:

  • Preparation: Dilute HPIA to 10 µM in HEPES buffer.

  • Phase 1 (Single Ion Challenge): Add 5 equivalents (50 µM) of each metal ion individually to separate HPIA aliquots. Measure fluorescence (Ex: 360 nm, Em: 450-550 nm).

  • Phase 2 (Competition Challenge):

    • Prepare a solution containing HPIA (10 µM) + Zn²⁺ (10 µM). Measure Intensity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Add 50 equivalents (500 µM) of competitor ion (e.g., Ca²⁺) to the Zn-HPIA solution.

    • Measure Intensity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
  • Calculation: Selectivity Coefficient =

    
    . A value near 1.0 indicates excellent selectivity.
    
Experiment B: Determination of Detection Limit (LOD)

Method:

  • Titrate HPIA (1 µM) with increasing [Zn²⁺] (0 to 10 µM).

  • Plot Fluorescence Intensity vs. [Zn²⁺].

  • Calculate the standard deviation (

    
    ) of the blank (HPIA only) over 10 measurements.
    
  • Determine the slope (

    
    ) of the linear region of the titration curve.
    
  • Formula:

    
    
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating the sensor's performance for a manuscript.

Validation_Workflow cluster_0 Step 1: Optical Characterization cluster_1 Step 2: Affinity & Stoichiometry cluster_2 Step 3: Selectivity (Critical) Start Start Validation Abs_Em Measure Abs/Em Spectra (Determine Stokes Shift) Start->Abs_Em QY Calculate Quantum Yield (vs. Quinine Sulfate) Abs_Em->QY Titration Fluorescence Titration (Calculate Kd & LOD) QY->Titration Jobs_Plot Job's Plot Analysis (Confirm 1:1 or 1:2 Binding) Titration->Jobs_Plot Interference Competition Assay (Zn + Ca/Mg/Fe/Cu) Jobs_Plot->Interference pH_Study pH Titration (pH 4-9) (Verify Physiological Stability) Interference->pH_Study Publish Generate Comparison Table & Publish pH_Study->Publish

Figure 2: Step-by-step experimental workflow for validating HPIA metal sensing properties.

References

  • Collis, G. E., et al. (2022).[1] "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022(iv), 205-218.[1]

  • Matsumiya, H., & Hoshino, H. (2003).[2] "Selective determination of beryllium(II) ion... using 2-(2'-hydroxyphenyl)-10-hydroxybenzo[h]quinoline." Analytical Chemistry, 75(3), 413-419.[2]

  • Xu, Z., et al. (2010). "Zn2+-triggered amide tautomerization of a new fluorescence sensor...". Chemical Communications, 46, 3529-3531.

  • Klymchenko, A. S., et al. (2003). "2-(2'-Hydroxyphenyl)benzoxazole derivatives as fluorescent probes for membranes." Photochemical & Photobiological Sciences, 2, 177-186.

  • PubChem. (2025).[3] "2-Hydroxyisonicotinic acid (Compound Summary)." National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Hydroxyphenyl)isonicotinic acid

As a Senior Application Scientist, I frequently consult on the integration of specialty building blocks into drug discovery and materials science pipelines. 2-(2-Hydroxyphenyl)isonicotinic acid is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of specialty building blocks into drug discovery and materials science pipelines. 2-(2-Hydroxyphenyl)isonicotinic acid is a highly functionalized pyridine derivative, critical for synthesizing cyclometalated coordination complexes and optimizing pharmaceutical intermediates [1].

However, its dual functionality—a carboxylic acid and a phenolic hydroxyl group on a pyridine scaffold—imparts specific physicochemical hazards. Standard safety data sheets (SDS) often provide generic advice (e.g., "wear gloves"). This guide goes further, delineating the exact causal relationship between the chemical’s structure and the required safety protocols, ensuring absolute operational integrity and a self-validating safety system for your laboratory.

Chemical Causality and Hazard Profiling

Understanding why a chemical is hazardous is the foundation of advanced laboratory safety. 2-(2-Hydroxyphenyl)isonicotinic acid presents three primary occupational hazards:

  • Acute Ocular and Dermal Irritation (H315, H319): The acidic proton of the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl group can rapidly disrupt the lipid bilayer of cellular membranes upon contact. This leads to acute localized inflammation and potential corneal damage [2].

  • Respiratory Tract Sensitization (H335): Synthesized as a finely milled crystalline solid, the aerodynamic diameter of its dust particles often falls within the inhalable range (<100 µm). Inhalation bypasses upper respiratory cilia, depositing these acidic particulates directly onto sensitive mucosal membranes.

  • Electrostatic Dust Deflagration: Like many dry, highly conjugated organic powders, it can accumulate triboelectric static charge during transfer. If dispersed in air near an ignition source, it poses a severe risk of dust deflagration [3].

Quantitative PPE Specification Matrix

To mitigate the specific hazards outlined above, personnel must utilize Personal Protective Equipment (PPE) that meets strict quantitative performance metrics.

PPE CategorySpecification / MaterialQuantitative Metric / StandardCausality for Selection
Ocular Protection Snug-fitting chemical splash gogglesANSI Z87.1+ (Impact & Splash rated)Prevents micro-dust ingress and acidic corneal burns from airborne particulates [4].
Dermal (Hands) Nitrile rubber glovesMinimum thickness: 0.11 mm; Breakthrough time: >480 minNitrile provides superior resistance to weak organic acids and pyridine derivatives compared to standard latex.
Dermal (Body) Flame-resistant (FR) lab coatNFPA 2112 compliantMitigates thermal risk from potential localized dust deflagration during bulk transfers.
Respiratory N95 or P100 Particulate RespiratorNIOSH-approved (Filter efficiency ≥ 95%)Acts as a secondary safeguard against H335 hazards if engineering controls (fume hoods) experience brief pressure drops.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every handling step must incorporate a verification check. Do not proceed to the next step unless the prior validation is successful.

Protocol: Precision Weighing and Transfer

  • Environmental Verification: Verify that the chemical fume hood has a continuous face velocity between 0.4 and 0.6 m/s (80–120 fpm) [2].

    • Validation: Check the digital airflow monitor and visually confirm directional airflow using a tissue strip before opening the sash.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static ionizing brush or a damp, lint-free cloth.

    • Causality: Neutralizing triboelectric charges prevents the fine powder from aerosolizing and clinging to gloves during transfer.

  • PPE Donning: Equip the standard PPE outlined in the matrix above. Double-glove if handling quantities >50 grams.

  • Enclosed Transfer: Use a conductive, grounded stainless steel spatula. Transfer the solid into a pre-tared, anti-static weigh boat.

  • Sealing and Solvation: Once the desired mass is achieved, immediately cap the primary reagent bottle. Transfer the weigh boat to the reaction vessel and rinse the boat with the reaction solvent (e.g., ethanol or dichloromethane) to ensure quantitative transfer without generating airborne dust.

  • Decontamination: Wipe down the balance and hood surface with a dilute alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any microscopic residual acid, followed by a deionized water wipe.

Logical Workflow Visualization

The following diagram illustrates the critical path and logical dependencies for hazard mitigation when handling this compound.

Safety_Workflow N1 1. Risk Assessment Identify H315, H319, H335 N2 2. Engineering Controls Fume Hood (0.4-0.6 m/s) N1->N2 Proceed to Hood N3 3. Don PPE Nitrile (>0.11mm), Goggles N2->N3 Verify Airflow N4 4. Safe Handling Anti-static, Closed Transfer N3->N4 Equip & Ground N5 5. Waste Disposal Halogen-Free Organics N4->N5 Clean & Segregate

Figure 1: Sequential hazard mitigation workflow for handling 2-(2-Hydroxyphenyl)isonicotinic acid.

Spill Mitigation and Disposal Plan

In the event of a localized solid spill (<100g) inside the fume hood, execute the following protocol:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity and prevent dust escape.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the irritating dust. Instead, lightly mist the spilled powder with a compatible, low-flammability solvent (e.g., water or a 10% isopropanol/water mixture) to dampen it [2].

  • Neutralize & Collect: Cover the dampened spill with a weak solid base, such as sodium carbonate (soda ash), to neutralize the carboxylic acid. Carefully scoop the neutralized mixture using a non-sparking tool.

  • Disposal: Place the collected material into a chemically compatible, sealable polyethylene container. Label it strictly as "Hazardous Waste: Solid Organic Acid / Halogen-Free." Do not mix with heavy metal waste or strong oxidizers (e.g., nitric acid), as the electron-rich phenolic ring is susceptible to violent, exothermic oxidation.

References

  • PubChem. "Isonicotinic acid". National Center for Biotechnology Information. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "Combustible Dust". United States Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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